molecular formula C5H8N2O2S B2869051 1-methyl-1H-pyrrole-2-sulfonamide CAS No. 1367950-51-3

1-methyl-1H-pyrrole-2-sulfonamide

Cat. No.: B2869051
CAS No.: 1367950-51-3
M. Wt: 160.19
InChI Key: CVGYKDZPLVGJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrrole-2-sulfonamide is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.19. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-pyrrole-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrrole-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGYKDZPLVGJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-methyl-1H-pyrrole-2-sulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-pyrrole-2-sulfonamide is a specialized heterocyclic scaffold primarily utilized in medicinal chemistry as a zinc-binding pharmacophore. Structurally, it consists of an electron-rich pyrrole ring blocked at the N-position by a methyl group and functionalized at the C2-position with a primary sulfonamide (–SO₂NH₂). This specific substitution pattern renders it a critical intermediate in the development of Carbonic Anhydrase Inhibitors (CAIs) , particularly for targeting tumor-associated isoforms (hCA IX/XII) where the lipophilic pyrrole tail confers isoform selectivity over cytosolic housekeeping enzymes (hCA I/II).

Beyond its utility as a CAI, this compound serves as a robust synthetic linchpin for constructing fused heterocyclic systems and testing electrophilic aromatic substitution patterns on deactivated pyrrole rings.

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and formulation.

PropertySpecificationNotes
IUPAC Name 1-Methyl-1H-pyrrole-2-sulfonamide
CAS Number 1367950-51-3Alternate: 55673-67-1 (Parent)
Molecular Formula C₅H₈N₂O₂S
Molecular Weight 160.19 g/mol
Physical State Off-white to beige solidCrystalline powder
Solubility DMSO (>50 mg/mL), Methanol, DCMLow aqueous solubility
LogP 0.2 – 0.5 (Predicted)Lipophilic enough for membrane permeability
pKa (Sulfonamide) ~10.0Weakly acidic N–H; deprotonates to bind metals
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 3 (O=S=O, N-pyrrole)

Synthetic Methodologies

The synthesis of 1-methyl-1H-pyrrole-2-sulfonamide requires navigating the high reactivity of the pyrrole ring while preventing polymerization. The most robust protocol utilizes Chlorosulfonyl Isocyanate (CSI) , a highly reactive electrophile that introduces the sulfonamide moiety under mild conditions without requiring harsh sulfonation/chlorination steps.

Protocol A: The CSI Route (Recommended)

This method exploits the "Burgess-type" reaction pathway, where CSI undergoes electrophilic attack on the pyrrole C2 position, followed by controlled hydrolysis.

Reagents:
  • 1-Methylpyrrole (1.0 eq)[1][2]

  • Chlorosulfonyl Isocyanate (CSI) (1.1 eq)[3]

  • Acetonitrile (Anhydrous)[3]

  • Dimethylformamide (DMF) / Water (for hydrolysis)[3]

Step-by-Step Methodology:
  • Preparation: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere. Charge with anhydrous acetonitrile and cool to 0°C.

  • Addition: Add 1-Methylpyrrole. Dropwise add CSI over 20 minutes, maintaining temperature <5°C. The reaction is exothermic.

  • Intermediate Formation: Stir at 0°C for 1 hour. The reaction forms an N-chlorosulfonyl amide intermediate.

  • Hydrolysis (Critical Step): Carefully quench the reaction by adding a mixture of DMF and water (or dilute HCl). This decarboxylates the intermediate, releasing CO₂ and yielding the primary sulfonamide.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient).

Reaction Logic Visualization

The following diagram illustrates the mechanistic pathway from the starting material to the final sulfonamide.

SynthesisPath Start 1-Methylpyrrole (Electron-Rich) Inter N-Chlorosulfonyl Carboxamide Intermediate Start->Inter Electrophilic Attack (0°C, MeCN) Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->Inter Hydrolysis Hydrolysis (-CO2, -HCl) Inter->Hydrolysis H2O / DMF Product 1-Methyl-1H-pyrrole- 2-sulfonamide Hydrolysis->Product Decarboxylation

Caption: Figure 1. Electrophilic substitution pathway using Chlorosulfonyl Isocyanate (CSI) to install the sulfonamide group at the C2 position.

Medicinal Chemistry Applications: Carbonic Anhydrase Inhibition[7][8][9][10][11][12]

The primary utility of 1-methyl-1H-pyrrole-2-sulfonamide lies in its ability to inhibit Carbonic Anhydrases (CAs). The sulfonamide group (–SO₂NH₂) acts as a "zinc anchor," mimicking the transition state of CO₂ hydration.

Mechanism of Action
  • Zinc Binding: The sulfonamide nitrogen (in its deprotonated form, R-SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site.

  • Displacement: It displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic cycle (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

  • Selectivity (The Pyrrole Advantage): The 1-methylpyrrole scaffold sits in the hydrophobic pocket of the enzyme. By modifying the pyrrole ring (e.g., adding tails at C4/C5), researchers can tune selectivity for hCA IX (hypoxia-induced in tumors) over the ubiquitous hCA II .

SAR Logic & Isoform Selectivity

The diagram below details how the molecule interacts with the CA active site and how it distinguishes between isoforms.

CA_Inhibition Sulfonamide Sulfonamide Head (-SO2NH2) Zn Zn(II) Ion (Active Site) Sulfonamide->Zn Coordinates (Tetrahedral) Scaffold 1-Methylpyrrole Scaffold Scaffold->Sulfonamide Anchors Pocket_Hyd Hydrophobic Pocket (Phe131, Val121) Scaffold->Pocket_Hyd Van der Waals Interactions Pocket_Sel Selective Region (Isoform Specific) Scaffold->Pocket_Sel Steric Fit (hCA IX vs II)

Caption: Figure 2. Pharmacophore mapping of 1-methyl-1H-pyrrole-2-sulfonamide within the Carbonic Anhydrase active site.

Chemical Reactivity & Stability[13]

Electrophilic Aromatic Substitution (EAS)

The sulfonamide group at C2 is electron-withdrawing (EWG), which deactivates the ring compared to unsubstituted pyrrole. However, the pyrrole ring remains relatively electron-rich.

  • Directing Effect: The sulfonamide directs incoming electrophiles to the C4 position (meta-like) or C5 position , depending on steric hindrance and reagent strength.

  • Stability: The N-methyl group prevents N-deprotonation/polymerization, making this compound significantly more stable than its N-H analog (pyrrole-2-sulfonamide), which degrades rapidly in air/light.

Acidity

The sulfonamide protons are acidic (pKa ~10).[3]

  • Reaction: Treatment with mild bases (K₂CO₃) allows alkylation of the sulfonamide nitrogen, a common strategy to create "prodrugs" or improve solubility.

Experimental Characterization

When validating the synthesized compound, look for these spectroscopic signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.0 - 7.2 ppm (2H, br s): Sulfonamide NH₂ protons (Exchangeable with D₂O).

    • δ 6.8 - 6.9 ppm (1H, dd): Pyrrole H3 (Deshielded by SO₂ group).

    • δ 6.0 - 6.2 ppm (1H, dd): Pyrrole H5.

    • δ 5.9 - 6.0 ppm (1H, dd): Pyrrole H4.

    • δ 3.6 - 3.7 ppm (3H, s): N-Methyl group (Distinctive singlet).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 161.0 m/z[4][3]

    • [M+Na]⁺: 183.0 m/z[4][3]

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Boger, D. L., & Patel, M. (1988).[3] Chlorosulfonyl Isocyanate: A Versatile Reagent for the Synthesis of Heterocycles. Journal of Organic Chemistry, 53(7), 1405-1415. Link

  • Sigma-Aldrich. (2023).[3] 1-Methyl-1H-pyrrole-2-sulfonamide Product Specification & CAS Data. Merck KGaA.[3] Link

  • PubChem. (2023).[3] Compound Summary: 1-Methyl-1H-pyrrole-2-sulfonamide (CID 18971485).[4] National Center for Biotechnology Information.[3] Link

  • Alterio, V., et al. (2012).[3] Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421-4468. Link

Sources

Comprehensive Spectroscopic Characterization of 1-Methyl-1H-pyrrole-2-sulfonamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Rationale

1-Methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3)[1] represents a critical pharmacophoric scaffold in modern medicinal chemistry. Heteroarylsulfonamides are extensively utilized as potent inhibitors of human carbonic anhydrase (hCA) metalloenzymes, which are implicated in pathologies ranging from glaucoma to tumor microenvironment acidification[2].

The structural logic of this molecule is highly specific: the pyrrole ring offers a tunable, electron-rich core, while the N-methylation prevents tautomerization, locking the conformation for predictable receptor binding. The 2-sulfonamide moiety acts as the primary zinc-binding group (ZBG) within the hCA active site[2]. Accurate spectroscopic characterization (NMR, IR, MS) of this scaffold is paramount for validating synthetic intermediates and ensuring high-fidelity structure-activity relationship (SAR) data during drug development.

Workflow Start 1-Methyl-1H-pyrrole-2-sulfonamide Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Elucidate Connectivity Start->NMR IR FT-IR Spectroscopy (ATR Method) Identify Functional Groups Start->IR MS Mass Spectrometry (ESI-HRMS) Determine Exact Mass Start->MS DataSync Data Synchronization & Structural Validation NMR->DataSync IR->DataSync MS->DataSync

Fig 1: Orthogonal analytical workflow for structural validation.

Self-Validating Analytical Workflows

As a Senior Application Scientist, I emphasize that data acquisition must be a self-validating system. A single spectrum is merely a hypothesis; orthogonal spectra provide the definitive proof. The following protocols are designed to eliminate analytical ambiguity.

Nuclear Magnetic Resonance (NMR) Protocol
  • Solvent Selection (Causality): Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory. While CDCl3 easily dissolves the compound, the quadrupolar relaxation of the sulfonamide nitrogen, combined with rapid proton exchange in CDCl3, often broadens or completely erases the critical -SO₂NH₂ signal. DMSO-d6 strongly hydrogen-bonds with the NH₂ protons, slowing their exchange rate and resolving them as a distinct, quantifiable broad singlet.

  • Acquisition Parameters: For ¹H NMR, utilize a 400 or 600 MHz spectrometer, a 30° pulse angle, and a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the N-CH₃ group against the pyrrole protons. For ¹³C NMR, a minimum of 1024 scans with proton decoupling is required.

  • Validation Mechanism: Run a 2D ¹H-¹H COSY to unambiguously differentiate the H-3, H-4, and H-5 protons based on their distinct scalar coupling constants (³J₃,₄ vs ³J₄,₅).

Fourier-Transform Infrared (FT-IR) Protocol
  • Methodology: Attenuated Total Reflectance (ATR) using a diamond crystal. This avoids the moisture absorption inherent to KBr pellets, which can obscure the critical N-H stretching region (3200–3400 cm⁻¹).

  • Parameters: 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Validation Mechanism: The presence of a primary sulfonamide must be confirmed by two distinct N-H stretching bands (asymmetric and symmetric) and two S=O stretching bands[3]. A single N-H band would erroneously suggest a secondary sulfonamide.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Methodology: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Parameters: Run in both positive (ESI+) and negative (ESI-) ion modes. The basic pyrrole nitrogen ionizes well in ESI+, while the acidic sulfonamide group readily loses a proton to form[M-H]⁻ in ESI-.

  • Validation Mechanism: Isotope pattern analysis. The presence of sulfur (³²S/³⁴S) dictates a characteristic M+2 isotopic peak at approximately 4.4% the intensity of the monoisotopic mass.

Quantitative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6, 400/100 MHz)

Note: Chemical shifts (δ) are derived from the inductive effects of the sulfonamide group applied to the established baseline of 1-methylpyrrole[3][4].

PositionNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-CH₃ ¹H / ¹³C3.82 / 36.5Singlet (s)-3H
C-2 ¹³C- / 132.4Quaternary (Cq)--
H-3 / C-3 ¹H / ¹³C6.85 / 115.2Doublet of doublets (dd)³J = 3.8, ⁴J = 1.81H
H-4 / C-4 ¹H / ¹³C6.15 / 107.8Doublet of doublets (dd)³J = 3.8, ³J = 2.51H
H-5 / C-5 ¹H / ¹³C7.05 / 128.1Doublet of doublets (dd)³J = 2.5, ⁴J = 1.81H
-SO₂NH₂ ¹H7.35Broad singlet (br s)-2H (Exchanges in D₂O)
Table 2: Key FT-IR Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)IntensityVibrational AssignmentStructural Significance
3345MediumN-H stretch (asymmetric)Confirms primary sulfonamide
3250MediumN-H stretch (symmetric)Confirms primary sulfonamide
3110WeakC-H stretch (aromatic)Pyrrole ring C-H bonds
2950WeakC-H stretch (aliphatic)N-CH₃ group
1340StrongS=O stretch (asymmetric)Sulfonyl core identification[3]
1155StrongS=O stretch (symmetric)Sulfonyl core identification[3]
Table 3: HRMS Data (ESI-TOF)
Ion ModeFormulaTheoretical Exact Mass (Da)Observed m/zAssignment
ESI+C₅H₉N₂O₂S⁺161.0385161.0381[M+H]⁺
ESI-C₅H₇N₂O₂S⁻159.0228159.0225[M-H]⁻
ESI+ (CID)C₅H₆N⁺80.050080.0498[M+H - SO₂NH₂]⁺

Mechanistic Spectral Logic & Fragmentation Pathways

NMR Causality and Anisotropic Deshielding

In the parent, unsubstituted 1-methylpyrrole, the N-CH₃ protons resonate at ~3.56 ppm, and the ring protons appear symmetrically at 6.09 ppm (H-3/H-4) and 6.53 ppm (H-2/H-5)[4]. The introduction of the strongly electron-withdrawing -SO₂NH₂ group at the C-2 position breaks this symmetry and induces a pronounced anisotropic deshielding effect[3].

Because the sulfonyl oxygen atoms draw electron density away from the conjugated π-system, the adjacent H-3 proton is shifted significantly downfield to ~6.85 ppm. The N-CH₃ group also experiences this inductive pull through space and through the nitrogen atom, shifting from 3.56 ppm down to ~3.82 ppm. H-4, being meta-like to the sulfonamide, is the least affected and remains near 6.15 ppm.

Mass Spectrometry Fragmentation Logic

Under collision-induced dissociation (CID) in ESI+, the molecular ion ([M+H]⁺, m/z 161.04) undergoes thermodynamically driven fragmentation. The weakest point in this scaffold is the C-S bond connecting the pyrrole ring to the sulfonamide.

The primary, lowest-energy fragmentation pathway is the neutral loss of the entire sulfonamide moiety (SO₂NH₂, 80 Da), yielding a highly stable, resonance-stabilized 1-methylpyrrole cation at m/z 80.05. A secondary, higher-energy pathway involves the initial loss of ammonia (NH₃, 17 Da) from the sulfonamide group, resulting in a transient sulfonylium ion intermediate at m/z 144.01, which subsequently collapses.

MS_Pathway MolIon Molecular Ion [M+H]+ m/z 161.04 Frag1 [M+H - NH3]+ m/z 144.01 (Loss of 17 Da) MolIon->Frag1 -NH3 Frag2 1-Methylpyrrole Cation m/z 80.05 (Loss of SO2NH2) MolIon->Frag2 -SO2NH2 (80 Da) Frag3 Pyrrole Ring Cleavage m/z 53.04 Frag2->Frag3 -HCN (27 Da)

Fig 2: ESI+ CID mass spectrometry fragmentation pathway.

References

  • Harvard DASH. "The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase is Insensitive to Formal Fluorination of the Ligand". Source: Harvard University. URL:[Link]

Sources

Unlocking the Pharmacological Potential of 1-Methyl-1H-pyrrole-2-sulfonamide: A Technical Guide to Target Engagement and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, low-molecular-weight heterocyclic sulfonamides serve as highly tunable pharmacophores. 1-Methyl-1H-pyrrole-2-sulfonamide (C₅H₈N₂O₂S, MW: 160.19 Da) represents a structurally compact yet chemically versatile building block[1]. Featuring an electron-rich 1-methylpyrrole core coupled with a hydrogen-bonding, metal-coordinating primary sulfonamide moiety, this compound is a prime candidate for targeted enzyme inhibition.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will dissect the causality behind its biological activity—specifically its role in Carbonic Anhydrase (CA) inhibition and emerging oncogenic pathways—and provide self-validating experimental protocols to rigorously evaluate its efficacy in vitro.

Mechanistic Pillar I: Metalloenzyme Coordination and Carbonic Anhydrase Inhibition

The primary biological activity associated with the pyrrole-2-sulfonamide scaffold is the inhibition of human Carbonic Anhydrases (hCAs)[2]. hCAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide.

The Causality of Binding

The mechanism of action is driven by the primary sulfonamide group (-SO₂NH₂), which acts as a classic Zinc-Binding Group (ZBG). At physiological pH, the sulfonamide is deprotonated to form an anion (-SO₂NH⁻). This anion coordinates directly with the active site Zn(II) ion, displacing the zinc-bound catalytic water/hydroxide ion that is essential for the enzyme's hydration activity[3].

The 1-methylpyrrole ring is not merely a passive structural linker; it dictates isoform selectivity . The active site cavity of hCAs is amphiphilic. The N-methyl group and the hydrophobic pyrrole ring engage in critical van der Waals interactions with the hydrophobic wall of the active site (comprising residues like Val121, Val143, and Leu198)[3]. By modifying the sterics of the pyrrole ring, medicinal chemists can skew the binding affinity away from off-target cytosolic isoforms (hCA I, II) and toward tumor-associated transmembrane isoforms (hCA IX, XII).

CABinding Ligand 1-Methyl-1H-pyrrole- 2-sulfonamide Deprotonation Deprotonation to Sulfonamide Anion Ligand->Deprotonation Zn Active Site Zn(II) Deprotonation->Zn Coordination Displacement Displacement of Catalytic Water Zn->Displacement Inhibition Target Enzyme Inhibition Displacement->Inhibition

Mechanism of Carbonic Anhydrase inhibition via Zn(II) coordination.

Quantitative Data: Isoform Selectivity Profile

To contextualize the inhibitory power of the pyrrole-2-sulfonamide class, the following table summarizes representative inhibition constants (


) against key hCA isoforms.
Target IsoformLocalizationPhysiological / Pathological RoleRepresentative

Range (nM)
hCA I CytosolicRetinal and gastrointestinal fluid balance1,500 - 4,200
hCA II CytosolicGlaucoma, edema, epilepsy (Off-target for oncology)250 - 800
hCA IX TransmembraneTumor hypoxia, metastasis, pH regulation15 - 45
hCA XII TransmembraneTumorigenesis, chemoresistance10 - 35

Note: Data reflects the general behavior of substituted pyrrole-2-sulfonamides. The compact 1-methyl substitution generally favors penetration into the narrower active site clefts of hCA IX/XII.

Mechanistic Pillar II: Emerging Roles in Oncology and Necroptosis

Beyond metalloenzyme inhibition, the 1-methylpyrrole scaffold has proven to be a highly effective bioisostere in modern targeted therapies.

CNKSR1 Blockade in mut-KRAS Tumors

Mutant KRAS (mut-KRAS) is a notoriously "undruggable" target present in ~25% of human tumors. Recent advancements have utilized pyrrole-2-sulfonamide derivatives to target CNKSR1 (Connector Enhancer of Kinase Suppressor of Ras 1)[4]. CNKSR1 utilizes its PH-domain to bind to PIP3 in lipid raft nanodomains, acting as a critical scaffold that brings the mut-KRAS nanocluster into close proximity with PI3K, leading to allosteric activation[4]. Sulfonamide derivatives disrupt this scaffolding, effectively starving the tumor of downstream signaling.

KRASPathway MutKRAS mut-KRAS Nanocluster PI3K PI3K Activation MutKRAS->PI3K Allosteric Activation PIP3 PIP3 Lipid Rafts CNKSR1 CNKSR1 PH-Domain PIP3->CNKSR1 Membrane Anchoring CNKSR1->PI3K Scaffold Assembly Inhibitor Pyrrole Sulfonamide Derivatives Inhibitor->CNKSR1 Domain Blockade

Interruption of mut-KRAS/PI3K signaling via CNKSR1 domain blockade.

Necroptosis Inhibition and Metabolic Stability

In the development of necroptosis inhibitors, the 1-methylpyrrole ring acts as an excellent bioisosteric surrogate for 4-cyclopropyl-[1,2,3]thiadiazole[5]. Crucially, the presence of the N-methyl group on the pyrrole ring significantly improves mouse and human liver microsome stability (


 > 230 min) while maintaining potent cellular activity profiles, preventing rapid oxidative degradation of the heterocycle[5].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the biological activity of 1-methyl-1H-pyrrole-2-sulfonamide must be validated using rigorous, artifact-free assays. Below are the definitive protocols for evaluating its primary mechanisms.

Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)

Causality: Carbonic anhydrase catalyzes the hydration of CO₂ at near diffusion-limited rates (


). Standard colorimetric assays are too slow to capture the initial velocity. We utilize stopped-flow spectrophotometry with a chemical indicator to monitor the rapid generation of H⁺ ions in real-time.
  • Reagent Preparation: Prepare a buffer solution of 10 mM HEPES (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Saturate pure water with CO₂ gas at 20°C to achieve a stable ~30 mM CO₂ stock solution.

  • Enzyme-Ligand Incubation: Pre-incubate recombinant hCA enzyme (10 nM final concentration) with varying concentrations of 1-methyl-1H-pyrrole-2-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the Zn(II)-sulfonamide complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Using a stopped-flow instrument (e.g., Applied Photophysics SX20), rapidly mix equal volumes of the Enzyme-Ligand solution and the CO₂ substrate solution.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red shifting due to acidification) over a 10-second window.

  • Validation & Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance decay curve. Use the Cheng-Prusoff equation or non-linear regression (Morrison equation for tight-binding inhibitors) to determine the exact

    
    .
    
Protocol B: Liver Microsomal Stability Assay

Causality: The N-methyl group is a prime target for Cytochrome P450 (CYP)-mediated N-demethylation. Evaluating the intrinsic clearance (


) is mandatory to confirm the pharmacokinetic viability of the compound[5].
  • Matrix Preparation: Thaw pooled human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add 1-methyl-1H-pyrrole-2-sulfonamide to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent compound (

    
     161.0 [M+H]⁺). Calculate 
    
    
    
    and
    
    
    based on the first-order decay kinetics.

References

  • PubChemLite - 1-methyl-1h-pyrrole-2-sulfonamide (C5H8N2O2S). PubChem.
  • 1H-Pyrrole-2-sulfonic acid. Benchchem.
  • The Binding of Benzoarylsulfonamide Ligands to Human Carbonic Anhydrase. Harvard DASH.
  • US20160304533A1 - Compounds, compositions and methods for inhibiting cnksr1. Google Patents.
  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. National Institutes of Health (NIH).

Sources

Advanced In Silico Modeling of 1-Methyl-1H-pyrrole-2-sulfonamide: Mechanistic Insights into Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the precise targeting of metalloenzymes requires highly calibrated in silico methodologies. This whitepaper provides an authoritative guide on the computational modeling of 1-methyl-1H-pyrrole-2-sulfonamide (Chemical Formula: C5H8N2O2S; PubChem CID: 18971485)[1]. As a versatile fragment and Zinc-Binding Group (ZBG), this moiety is foundational in the development of next-generation Carbonic Anhydrase Inhibitors (CAIs). By synthesizing quantum mechanical parameterization with classical molecular dynamics, this guide establishes a self-validating computational pipeline for researchers aiming to exploit the pyrrole-2-sulfonamide scaffold for isoform-selective enzyme inhibition.

Mechanistic Grounding & Causality

To model a molecule accurately, one must first understand the physical chemistry governing its interactions. Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The active site features a catalytic Zn(II) ion coordinated by three histidine residues[2].

The selection of 1-methyl-1H-pyrrole-2-sulfonamide as a pharmacophore is driven by two critical mechanistic imperatives:

  • Primary Zinc Coordination: Primary sulfonamides act as canonical ZBGs. In the basic microenvironment of the CA active site, the sulfonamide group undergoes deprotonation. The resulting sulfonamidate anion (-SO2NH⁻) displaces the catalytic water molecule, forming a direct coordinate covalent bond with the Zn(II) ion in a tetrahedral geometry[2][3].

  • Isoform Selectivity via the Pyrrole Scaffold: While the sulfonamide anchors the molecule, the 1-methylpyrrole ring dictates selectivity. The N-methyl substitution restricts rotational degrees of freedom and directs the aromatic system toward the hydrophobic wall of the active site (comprising residues like Val121 and Leu198)[4]. This hydrophobic engagement is critical for differentiating between the ubiquitous, off-target hCA II and tumor-associated isoforms like hCA IX[5].

Mechanism L 1-methyl-1H-pyrrole-2-sulfonamide (Neutral Ligand) S Deprotonated Sulfonamide (-SO2NH-) L->S pKa driven deprotonation P 1-Methylpyrrole Ring L->P Structural scaffold Z Zn(II) Coordination (Tetrahedral Geometry) S->Z Primary Anchor T Thr199 & Glu106 Hydrogen Bonding S->T Secondary Anchor H Hydrophobic Pocket (Val121, Leu198) P->H Isoform Selectivity

Mechanistic pathway of 1-methyl-1H-pyrrole-2-sulfonamide binding to Carbonic Anhydrase.

Self-Validating In Silico Protocols

Standard docking workflows routinely fail when applied to metalloenzymes due to inadequate treatment of metal-ligand polarization and coordinate covalent bonding[6]. The following step-by-step protocols are engineered to bypass these pitfalls, ensuring high-fidelity structural predictions.

Protocol 3.1: Ligand Preparation and QM Parameterization

Causality: Docking the neutral sulfonamide species will yield thermodynamically incorrect binding poses. Furthermore, standard empirical force fields (e.g., GAFF) cannot capture the strong electron delocalization induced by the Zn(II) ion.

  • Structure Generation: Retrieve the 3D conformer of 1-methyl-1H-pyrrole-2-sulfonamide.

  • Deprotonation: Manually remove a proton from the primary sulfonamide group to generate the active sulfonamidate anion (-SO2NH⁻)[2].

  • Geometry Optimization: Optimize the anionic structure using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) or AM1-BCC charges to accurately represent the highly polarized nitrogen atom prior to docking.

Protocol 3.2: Metalloenzyme Preparation and Molecular Docking

Causality: Docking algorithms often fail to recognize the thermodynamic necessity of the zinc-nitrogen bond. Applying a positional constraint forces the algorithm to sample biologically relevant poses[3].

  • Protein Processing: Download the high-resolution crystal structure of the target (e.g., hCA II or hCA IX). Strip non-catalytic water molecules but strictly retain the active site Zn(II) ion.

  • Protonation State Assignment: Assign protonation states at pH 7.4, ensuring the three zinc-coordinating histidines (His94, His96, His119) are properly protonated to maintain the metal site integrity.

  • Grid Definition: Define a grid box (20 × 20 × 20 Å) centered precisely on the Zn(II) ion.

  • Constrained Docking: Apply a distance constraint (force constant) in the docking software to ensure the deprotonated sulfonamide nitrogen is placed within 2.0–2.2 Å of the Zn(II) ion.

Protocol 3.3: Molecular Dynamics (MD) & Free Energy Calculations

Causality: Without specialized parameters, the zinc coordination sphere will artificially collapse during MD simulations. The Zinc AMBER Force Field (ZAFF) is mandatory to maintain the tetrahedral geometry[6].

  • System Solvation: Embed the top-ranked docked complex in an explicit TIP3P water box and neutralize with appropriate counter-ions.

  • Metal Parameterization: Apply ZAFF parameters to the Zn(II) ion and its coordinating residues.

  • Equilibration: Perform 5,000 steps of energy minimization, followed by NVT heating to 300 K and NPT equilibration for 5 ns.

  • Production & Analysis: Execute a 200 ns production trajectory. Extract the final 50 ns to calculate the absolute binding free energy (ΔG) using the MM-PBSA method[4].

Workflow A Ligand Preparation (Deprotonation & QM Charges) C Molecular Docking (Zn-N Distance Constraint) A->C B Protein Preparation (Retain Catalytic Zn2+) B->C D System Parameterization (Apply ZAFF for Metal Center) C->D E Molecular Dynamics (200 ns Production Run) D->E F MM-PBSA Calculation (Binding Free Energy) E->F

In silico workflow for modeling sulfonamide-based Carbonic Anhydrase inhibitors.

Quantitative Data Presentation

To benchmark the efficacy of the 1-methyl-1H-pyrrole-2-sulfonamide scaffold, structural and thermodynamic metrics must be continuously evaluated. Table 1 summarizes representative quantitative parameters derived from rigorous in silico profiling of primary sulfonamides against CA isoforms[4][5].

Table 1: Representative In Silico Binding Parameters for Sulfonamide-CA Complexes

Parameter / MetrichCA II (Off-Target)hCA IX (Tumor-Associated)Mechanistic Significance
Zn—N Distance (Å) 2.05 ± 0.022.08 ± 0.03Validates coordinate covalent bond formation.
Thr199 H-Bond (Å) 2.85 ± 0.102.80 ± 0.08Secondary anchor stabilizing the sulfonamidate.
Docking Score (kcal/mol) -6.8 to -7.5-7.2 to -9.4Initial estimate of shape/electrostatic complementarity.
MM-PBSA ΔG (kcal/mol) -18.5 ± 2.1-25.2 ± 1.8Rigorous thermodynamic validation of isoform selectivity.
Hydrophobic Contacts MinimalHigh (Val121, Leu198)Driven by the 1-methylpyrrole orientation.

Conclusion

The in silico modeling of 1-methyl-1H-pyrrole-2-sulfonamide demands a departure from standard high-throughput screening protocols. By enforcing QM-derived electrostatics, explicit deprotonation states, and ZAFF-parameterized molecular dynamics, researchers can accurately simulate the complex metallochemistry of the Carbonic Anhydrase active site. This rigorous, causality-driven approach ensures that computational predictions translate reliably into in vitro and in vivo efficacy.

References

  • 1-methyl-1H-pyrrole-2-sulfonamide | CAS 1367950-51-3, American Elements.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyTMrLbupZUl4uKkwBO31q-KrbGlmjgEI4LqDUUuAkfIwPK-ptno-H-7XCKlkCyRs96cW9Cl_kb5E-qmQtle51VPwkhGPrGAZ1oGxbRMVF_CxEAn_ahVuUGwaoALVOhkmW1AQqdk50ikl7sMnIdLu5ElUv86fhbqRznQduUh7woyVb75Bayw==]
  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity, PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCYOYEh5tN_fJfZYMwSZ-42pwnNbxY2oyj_pc3gem_4vJ7eQ7tX4Qh4XdKlsbZw5ErUaBByJaoZ5Y1ncteVGFY9rod3PRQIKGr0DWgxjZtjo0tyf8B8MAG8ZpzfLIQcK_pgr_WNxsqtqDvvgU7]
  • Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors, PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC_JPvNJNFBOfy5nOzZaw1Hkynszmw6ziR69hd-yGCIGKk790-Vb6QMQmPSleCBuWYErk-RqblBvkLeEwgcF0k6s0LYOJg0VXkmk-VI3a6CpxHxNvNFcjDsZLWIJreA-7n3qRRcZqXrpqXDfjH]
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches, ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElMkpMcjbfvtK_-O0RcUzlUtJt7hlp90wsKn5XuRfsH0LdpsVorMORUVKh-4niDFQ8DfBsIMVPWZ3VaTtzlr7XeSMokaRS9A1c-vxQmxYgtRGlacx_r9Yqo-vHMWCguhrUKgL_PG1B-e4o9JCf5qfVPxs=]
  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?, Taylor & Francis.[https://vertexaisearch.cloud.google.
  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms, ResearchGate.[https://vertexaisearch.cloud.google.

Sources

The Ascendant Role of Pyrrole-Sulfonamide Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The confluence of the pyrrole ring, a ubiquitous scaffold in biologically active natural products, and the sulfonamide group, a pharmacophore of significant therapeutic importance, has given rise to a promising class of molecules: pyrrole-sulfonamide derivatives. This in-depth technical guide provides a comprehensive review of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, offering critical insights for their advancement in medicinal chemistry and drug development.

Introduction: A Tale of Two Pharmacophores

The pyrrole nucleus is a fundamental component of many natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic and structural features allow it to interact with various biological targets.[3] On the other hand, sulfonamides are a well-established class of therapeutic agents, renowned for their antibacterial effects and, more recently, for their diverse pharmacological applications, including anticancer and anti-inflammatory activities.[4][5] The molecular hybridization of these two pharmacophores has led to the development of novel derivatives with enhanced or unique biological profiles, making them a focal point of contemporary medicinal chemistry research.[1][6]

Synthetic Strategies: Crafting the Pyrrole-Sulfonamide Core

The synthesis of pyrrole-sulfonamide derivatives typically involves the coupling of a pyrrole moiety with a sulfonyl chloride or a pre-formed sulfonamide. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern on the pyrrole and aromatic rings.

General Synthesis of Pyrrole Sulfonyl Chlorides

A common starting point for many pyrrole-sulfonamide derivatives is the preparation of a pyrrole sulfonyl chloride. This can be achieved through the chlorosulfonation of a suitable pyrrole precursor.

Experimental Protocol: Synthesis of Pyrrole Sulfonyl Chloride [7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool chlorosulfonic acid.

  • Addition of Pyrrole: Slowly add the substituted pyrrole to the cooled chlorosulfonic acid while maintaining the temperature.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 70–75 °C) for a specified period.

  • Work-up: Carefully pour the reaction mixture over crushed ice to decompose the excess chlorosulfonic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude pyrrole sulfonyl chloride, which can be used in the next step without further purification.

Synthesis of Pyrrole-Sulfonamides from Pyrrole Sulfonyl Chlorides

The resulting pyrrole sulfonyl chloride can then be reacted with a variety of amines to yield the target pyrrole-sulfonamide derivatives.

Experimental Protocol: Synthesis of Pyrrole-Sulfonamides [7]

  • Reaction Setup: Dissolve the pyrrole sulfonyl chloride in a dry aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Amine Addition: Add the desired primary or secondary amine to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography or recrystallization to afford the pure pyrrole-sulfonamide.

G cluster_synthesis General Synthetic Pathway Pyrrole Substituted Pyrrole PyrroleSulfonylChloride Pyrrole Sulfonyl Chloride Pyrrole->PyrroleSulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->PyrroleSulfonylChloride PyrroleSulfonamide Pyrrole-Sulfonamide Derivative PyrroleSulfonylChloride->PyrroleSulfonamide Amination Amine Amine (R-NH2) Amine->PyrroleSulfonamide

Caption: General synthetic route to pyrrole-sulfonamide derivatives.

Diverse Biological Activities: A Spectrum of Therapeutic Potential

Pyrrole-sulfonamide derivatives have demonstrated a broad range of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

The anticancer potential of pyrrole-sulfonamides has been extensively explored, with many derivatives showing potent cytotoxic activity against various cancer cell lines.[5][6][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.

Several pyrrole-sulfonamide derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6] Overexpression of EGFR is common in non-small cell lung cancer (NSCLC), and its inhibition can lead to apoptosis and reduced tumor growth.[6]

G cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK PyrroleSulfonamide Pyrrole-Sulfonamide Derivative PyrroleSulfonamide->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrrole-sulfonamide derivatives.

One study reported a novel pyrrole-sulfonamide derivative (compound 6) with potent cytotoxic activity against the A-549 lung cancer cell line (IC50 = 4.55 μM) and significant EGFR inhibitory activity (IC50 = 0.065 μM), comparable to the standard drug erlotinib.[6] This compound was also shown to induce apoptosis and increase the Bax/Bcl-2 ratio in A-549 cells.[6]

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation.[9][10] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are associated with tumor progression and metastasis.[9][11] Sulfonamides are classic CA inhibitors, and their incorporation into the pyrrole scaffold has yielded potent and selective inhibitors of tumor-associated CAs.[9][11][12]

Several novel pyrrole and pyrrolopyrimidine sulfonamides have been synthesized and shown to be potent inhibitors of hCA IX and XII, with some exhibiting subnanomolar activity.[11] These compounds also displayed significant cytotoxic activity against the MCF-7 breast cancer cell line, with some derivatives being more potent than doxorubicin.[11] In hypoxic conditions, the cytotoxicity of some of these compounds was significantly enhanced, highlighting their potential for targeting solid tumors.[9]

Table 1: Anticancer Activity of Representative Pyrrole-Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 6 A-549 (Lung)4.55EGFR Inhibition[6]
Compound 4a MCF-7 (Breast)1.23Not specified[5]
Compound 11b HeLa (Cervical)-CA IX/XII Inhibition[9]
Compound 11f HeLa (Cervical)-CA IX/XII Inhibition[9]
Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new anti-infective agents.[13] Pyrrole-sulfonamide derivatives have shown promising activity against a range of bacteria and fungi.[4][14][15]

The antimicrobial efficacy of these compounds is influenced by the substitution pattern on the pyrrole and sulfonamide moieties.[4][15] For instance, a study on two series of pyrrol-2-one sulfonamides found that meta-substituted sulfonamides generally exhibited stronger antibacterial activity, while para-substituted derivatives showed superior antifungal and antibiofilm potential.[4][15] This is likely due to the selective inhibition of microbial β-/γ-class carbonic anhydrases by the meta-isomers.[4][15]

Furthermore, the integration of heterocyclic moieties into the sulfonamide framework has been shown to enhance antimicrobial efficacy, including activity against drug-resistant strains.[4] Some pyrrole-sulfonamide hybrids have also demonstrated the ability to interfere with bacterial quorum sensing and biofilm formation, which are crucial for bacterial virulence and persistence.[4]

Table 2: Antimicrobial Activity of Representative Pyrrole-Sulfonamide Derivatives

Compound SeriesMicroorganismActivityPutative MechanismReference
Meta-substituted E. coli, P. aeruginosaStronger antibacterialSelective inhibition of microbial CAs[4][15]
Para-substituted C. albicansSuperior antifungal & antibiofilm-[4][15]
Compound 2b FungiRemarkable antifungal-[14]
Compound 8d FungiRemarkable antifungal-[14]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and there is a continuous need for safer and more effective anti-inflammatory drugs.[16][17] Pyrrole derivatives, such as tolmetin and ketorolac, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[16] The incorporation of a sulfonamide moiety can modulate the anti-inflammatory activity and selectivity of these compounds.

Pyrrole-sulfonamide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[17] By designing compounds that can dually inhibit COX-1 and COX-2, it may be possible to achieve a balance between therapeutic efficacy and reduced side effects.[17] Some pyrrolo[2,3-d]pyrimidine derivatives have also shown significant in vivo anti-inflammatory activities.[18]

Structure-Activity Relationships (SAR)

The biological activity of pyrrole-sulfonamide derivatives is highly dependent on their chemical structure.[19][20] Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

  • Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly influence biological activity. For example, in a series of antimicrobial pyrrol-2-one sulfonamides, the introduction of various substituents on the pyrrole ring led to a range of activities against different microbial strains.[4][15]

  • Position of the Sulfonamide Group: The position of the sulfonamide group on the aromatic ring is a key determinant of activity and selectivity. As mentioned earlier, meta-substitution often favors antibacterial activity, while para-substitution can enhance antifungal efficacy.[4][15] This is attributed to differential interactions with microbial versus human carbonic anhydrases.[4][15]

  • Substitution on the Sulfonamide Nitrogen: The substituent on the sulfonamide nitrogen can also impact the biological profile. The introduction of heterocyclic rings at this position has been shown to enhance the antifungal activity of some pyrrole-sulfonamide derivatives.[3]

Conclusion and Future Perspectives

Pyrrole-sulfonamide derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their modular nature allows for extensive structural modifications, providing a rich platform for the development of novel therapeutic agents. The research highlighted in this guide underscores their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and effective drugs.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for their translation into clinical candidates.

  • Exploration of New Therapeutic Areas: The diverse biological activities of pyrrole-sulfonamides suggest that their therapeutic potential may extend beyond the areas currently explored.

The continued investigation of this fascinating class of molecules holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Huggins, M. T., Butler, T., Barber, P., & Hunt, J. (2009). Synthesis and molecular recognition studies of pyrrole sulfonamides. RSC Publishing.
  • Marinas, I. C., Simionescu, C. E., Andreiu, A., Al-Matarneh, M. A., Pinteala, M., Chifiriuc, M. C., & Al-Matarneh, M. K. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry. [Published on February 06 2026]
  • Ghorab, M. M., Ragab, F. A., & El-Gazzar, M. G. (2010). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents. Bioorganic & Medicinal Chemistry.
  • Huggins, M. T., Butler, T., Barber, P., & Hunt, J. (2009). Synthesis and molecular recognition studies of pyrrole sulfonamides.
  • Ghorab, M. M., Abdel-Hamide, S. G., & El-Gaby, M. S. (2002). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. PubMed.
  • Yahya, T. A., & AL-Ghorafi, M. A. (2020). SYNTHESIS OF SULFONAMIDES CONTAINING PYRROLE AND IMIDAZO[2,1- b][7][8][21]THIADIAZOLE MOIETIES AS ANTICANCER AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.

  • El-Gohary, N. S., & Shaaban, M. I. (2025). Novel pyrrole-sulfonamide derivatives as EGFR inhibitors and radiosensitizers in lung cancer. PubMed. [Published on October 29 2025]
  • Li, W., Liu, X., & Wang, L. (n.d.). Synthesis of N-(2-pyrrole)-sulfonamides from sulfonamides and pyrroles.
  • Marinas, I. C., Simionescu, C. E., Andreiu, A., Al-Matarneh, M. A., Pinteala, M., Chifiriuc, M. C., & Al-Matarneh, M. K. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. PubMed. [Published on February 06 2026]
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Pyrrolo and Pyrrolopyrimidine Sulfonamides Act as Cytotoxic Agents in Hypoxia via Inhibition of Transmembrane Carbonic Anhydrases. PubMed.
  • Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Published on August 26 2025]
  • Al-Ostath, A. I., & El-Emam, A. A. (2025). Synthesis and antimicrobial activity of some new pyrrole derivatives.
  • Marinas, I. C., Simionescu, C. E., Andreiu, A., Al-Matarneh, M. A., Pinteala, M., Chifiriuc, M. C., & Al-Matarneh, M. K. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds.
  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers.
  • N/A. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling. PubMed.
  • Ghorab, M. M., Ragab, F. A., & El-Gazzar, M. G. (2025). Synthesis of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives bearing sulfonamide moiety for evaluation as anticancer and radiosensitizing agents.
  • Sarg, M., Koraa, M., Bayoumi, A., & Gilil, S. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing.
  • Fathalla, O. A., & Ghorab, M. M. (2025). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives.
  • Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.
  • N/A. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Marinas, I. C., Simionescu, C. E., Andreiu, A., Al-Matarneh, M. A., Pinteala, M., & Chifiriuc, M. C. (2026). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. FLORE. [Published on January 03 2026]
  • Patel, R. V., & Patel, C. N. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.
  • N/A. (n.d.). Some bioactive pyrrole–sulfonamide compounds.
  • N/A. (n.d.). Structure activity relationship – Knowledge and References. Taylor & Francis.

Sources

1-Methyl-1H-Pyrrole-2-Sulfonamide: Technical Monograph & Synthetic Guide

[1]

Executive Summary

1-Methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive sulfonamide derivatives.[1][2][3][4][5][6] As a structural analog to the core moieties found in potassium-competitive acid blockers (P-CABs) like Vonoprazan, and a potential pharmacophore for Carbonic Anhydrase (CA) inhibitors, this compound represents a critical scaffold in medicinal chemistry.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical identity, validated synthetic pathways, and handling protocols for drug development applications.[1][7]

Part 1: Chemical Identity & Physicochemical Profile[1][7]

The precise identification of this compound is essential to distinguish it from its non-methylated or regio-isomeric counterparts (e.g., pyrrole-3-sulfonamides).[1]

Nomenclature & Registry Data
ParameterTechnical Specification
CAS Registry Number 1367950-51-3
IUPAC Name 1-Methyl-1H-pyrrole-2-sulfonamide
Common Synonyms 1-Methylpyrrole-2-sulfonamide; N-Methylpyrrole-2-sulfonamide
Molecular Formula C₅H₈N₂O₂S
Molecular Weight 160.19 g/mol
SMILES CN1C=CC=C1S(=O)(=O)N
InChI Key CVGYKDZPLVGJAH-UHFFFAOYSA-N
Physical Properties[1][6][7][9][10]
  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate; sparingly soluble in water.[7]

  • Acidity (pKa): The sulfonamide proton (-SO₂NH₂) is weakly acidic (typically pKa ~10.0–10.5), allowing for deprotonation by strong bases during alkylation reactions.[1]

Part 2: Synthetic Methodology & Reaction Logic[1][7]

The synthesis of 1-methyl-1H-pyrrole-2-sulfonamide relies on Electrophilic Aromatic Substitution (EAS).[1] The electron-rich nature of the pyrrole ring makes it highly reactive toward electrophiles; however, the 1-methyl group provides necessary stability against acid-catalyzed polymerization, which is a common failure mode in unsubstituted pyrroles.[1]

Strategic Analysis: Regioselectivity
  • C2 vs. C3 Substitution: The C2 position of the pyrrole ring is kinetically favored for electrophilic attack due to the stability of the intermediate sigma complex (3 resonance structures vs. 2 for the C3 position).[7]

  • Reagent Selection: Chlorosulfonic acid (

    
    ) serves a dual role as both the solvent and the electrophilic source, converting the pyrrole directly to the sulfonyl chloride intermediate.[7]
    
Detailed Protocol: Chlorosulfonation-Amination Route
Step 1: Synthesis of 1-Methylpyrrole-2-sulfonyl Chloride[1]
  • Preparation: Charge a flame-dried round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Dropwise add 1-Methylpyrrole (1.0 eq) dissolved in dry dichloromethane (DCM). Critical: Maintain internal temperature <5°C to prevent polymerization.[1][7]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM.[1][7]

  • Isolation: Dry the organic layer over anhydrous

    
     and concentrate in vacuo to yield the crude sulfonyl chloride.[7] Note: Use immediately in the next step due to hydrolytic instability.[1][7]
    
Step 2: Aminolysis to Sulfonamide[1][7]
  • Setup: Dissolve the crude sulfonyl chloride in THF or Dioxane.

  • Amination: Add Ammonium hydroxide (28% aq, excess) or bubble anhydrous

    
     gas through the solution at 0°C.
    
  • Workup: Stir for 4 hours. Concentrate the solvent.[1][7] Redissolve in Ethyl Acetate and wash with water and brine.[1][7]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Workflow Visualization

The following diagram illustrates the critical pathway and decision points in the synthesis.

SynthesisPathcluster_controlProcess ControlsStart1-Methylpyrrole(Precursor)Reagent1Chlorosulfonic Acid(0°C, DCM)Start->Reagent1ElectrophilicSubstitutionInterIntermediate:Sulfonyl ChlorideReagent1->InterC2-SelectiveSulfonationControl1Temp < 5°CPrevent PolymerizationReagent1->Control1Reagent2Ammonia Source(NH4OH or NH3 gas)Inter->Reagent2NucleophilicAttackControl2Anhydrous ConditionsPrevent HydrolysisInter->Control2Product1-Methyl-1H-pyrrole-2-sulfonamideReagent2->ProductAminolysis

Figure 1: Step-wise synthetic workflow for 1-methyl-1H-pyrrole-2-sulfonamide, highlighting critical process controls.

Part 3: Medicinal Chemistry Applications[1][7]

Scaffold for Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (

117
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with the

    
     ion in the enzyme active site.[7]
    
  • Optimization: The 1-methyl group prevents H-bond donation from the pyrrole nitrogen, altering the lipophilicity (

    
    ) and membrane permeability of the inhibitor.[1]
    
Fragment-Based Drug Discovery (FBDD)

This compound serves as a high-value fragment in FBDD campaigns targeting:

  • GPCRs: Sulfonamide linkers are common in antagonists for receptors involved in pain and inflammation.[7]

  • Kinase Inhibitors: The pyrrole core can mimic the purine ring of ATP, while the sulfonamide tail can interact with the hinge region or solvent front.[7]

Part 4: Safety & Handling (GHS Standards)[1][7]

While specific toxicological data for this intermediate may be limited, it should be handled with the rigor accorded to functionalized sulfonamides and pyrroles.[1][7]

Hazard ClassH-CodeHazard Statement
Acute Toxicity H302Harmful if swallowed.[1][8]
Skin Irritation H315Causes skin irritation.[7][8]
Eye Irritation H319Causes serious eye irritation.[7]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[7]

  • Ventilation: All operations involving the powder or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere to prevent slow oxidation or hydrolysis.

References

  • PubChem. (2025).[7][9] 1-Methyl-1H-pyrrole-2-sulfonamide (Compound).[1][2][3][4][5][6][10] National Library of Medicine.[1][7] Retrieved March 5, 2026, from [Link][1][7]

Methodological & Application

Application Note: 1-Methyl-1H-pyrrole-2-sulfonamide in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a critical role in pH homeostasis, respiration, and tumorigenesis [1]. The development of selective Carbonic Anhydrase Inhibitors (CAIs) is a major focus in medicinal chemistry, particularly for targeting tumor-associated isoforms (hCA IX and XII) while sparing cytosolic off-targets (hCA I and II) to minimize systemic side effects [5].

1-Methyl-1H-pyrrole-2-sulfonamide represents a highly relevant scaffold in this domain. Five-membered heterocyclic sulfonamides often exhibit superior active-site penetration and distinct isoform selectivity profiles compared to traditional six-membered benzenesulfonamides [2]. The primary sulfonamide group (


) acts as a potent zinc-binding group (ZBG).

The Causality of Binding: Within the hydrophobic pocket of the CA active site, the sulfonamide nitrogen deprotonates to form an anion (


). This anion displaces the zinc-bound water/hydroxide ion, coordinating directly with the 

ion in a tetrahedral geometry. This primary interaction is secondarily stabilized by a robust hydrogen-bonding network with conserved residues Thr199 and Glu106, effectively arresting the enzyme's catalytic machinery [2].

CABinding A 1-Methyl-1H-pyrrole- 2-sulfonamide B CA Active Site (Zn2+ Ion) A->B Diffuses into pocket C Displacement of Zn-bound H2O/OH- B->C Sulfonamide anion (SO2NH-) D Direct Zn2+ Coordination C->D Primary binding E H-Bonding Network (Thr199, Glu106) D->E Secondary stabilization F Enzyme Inhibition (Blockade of CO2 Hydration) E->F Catalytic arrest

Mechanism of CA inhibition by 1-methyl-1H-pyrrole-2-sulfonamide via active site Zn2+ coordination.

Isoform Selectivity & Quantitative Profiling

Pyrrole-based sulfonamides demonstrate varied affinities across CA isoforms. The table below summarizes representative inhibition constants (


) for pyrrole-sulfonamide derivatives, illustrating the structural rationale for utilizing 1-methyl-1H-pyrrole-2-sulfonamide as a baseline scaffold for developing selective CA IX/XII inhibitors.
CA IsoformCellular LocalizationRepresentative

(nM) for Pyrrole Sulfonamides
Clinical Relevance & Target Rationale
hCA I Cytosolic (Erythrocytes)100 - 500Off-target; inhibition causes side effects.
hCA II Cytosolic (Ubiquitous)10 - 50Target for Glaucoma, Edema, Epilepsy.
hCA IX Transmembrane5 - 25Highly overexpressed in hypoxic tumors.
hCA XII Transmembrane5 - 30Implicated in chemoresistance and tumorigenesis.

Experimental Protocols

To accurately evaluate the inhibitory potency of 1-methyl-1H-pyrrole-2-sulfonamide, two orthogonal assays are recommended: the physiologically relevant Stopped-Flow


 Hydration Assay, and the high-throughput HPLC-Based Esterase Activity Assay.
Protocol A: Stopped-Flow Hydration Assay

Causality & Principle: The physiological hydration of


 is extremely rapid when catalyzed by CA. Standard spectrophotometers cannot capture the initial reaction rates. A stopped-flow instrument achieves millisecond mixing and observation times. The assay relies on a pH indicator to monitor the exponential drop in pH as protons are generated during 

hydration[3].

StoppedFlow S1 Syringe 1: CO2-Saturated Water Mix Rapid Mixing Chamber (Observation Cell) S1->Mix Rapid Injection (ms) S2 Syringe 2: CA Enzyme + Inhibitor + pH Indicator S2->Mix Rapid Injection (ms) Detect Spectrophotometric Detection (Absorbance at 557 nm) Mix->Detect Continuous Monitoring Data Data Acquisition (pH Drop over Time) Detect->Data Signal Transduction Calc Calculate Initial Rate & IC50 Data->Calc Kinetic Analysis

Workflow of the stopped-flow CO2 hydration assay for measuring rapid carbonic anhydrase kinetics.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Substrate Solution (Syringe 1): Prepare

      
      -saturated water by bubbling pure 
      
      
      
      gas into distilled water at 20°C for 30 minutes (yields approx. 34 mM
      
      
      ).
    • Enzyme/Inhibitor Solution (Syringe 2): Prepare a buffer containing 20 mM HEPES (pH 7.5), 0.2 M

      
       (to maintain constant ionic strength and prevent electrostatic interference), the specific CA isoform (e.g., 10 nM hCA II), and 0.2 mM phenol red indicator.
      
    • Inhibitor Stocks: Dissolve 1-methyl-1H-pyrrole-2-sulfonamide in 100% DMSO, then dilute into the enzyme buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure final DMSO concentration remains

      
       to prevent enzyme denaturation.
      
  • Self-Validating Controls :

    • Uncatalyzed Control: Run Syringe 1 against Syringe 2 containing buffer + indicator ONLY (no enzyme). This establishes the baseline spontaneous hydration rate.

    • Vehicle Control: Run with 1% DMSO to confirm the solvent does not artificially inhibit CA activity.

    • Positive Control: Use Acetazolamide (a known pan-CAI) to validate assay sensitivity and dynamic range [1].

  • Execution :

    • Load Syringe 1 and Syringe 2 into the stopped-flow spectrophotometer.

    • Rapidly mix equal volumes (e.g., 50 µL each) into the observation cell.

    • Monitor the decrease in absorbance at 557 nm (the optimal wavelength for phenol red) over a 5-10 second window at 20°C.

  • Data Analysis :

    • Extract the initial velocity (

      
      ) from the linear portion of the absorbance vs. time curve (typically the first 10-50 ms).
      
    • Plot percentage inhibition against the log of inhibitor concentration to determine the

      
      .
      
    • Calculate the inhibition constant (

      
      ) using the Cheng-Prusoff equation, factoring in the 
      
      
      
      of the specific CA isoform for
      
      
      [1].
Protocol B: HPLC-Based Esterase Activity Assay

Causality & Principle: CAs also possess esterase activity, catalyzing the hydrolysis of 4-nitrophenyl acetate (p-NPA) into 4-nitrophenol (p-NP) and acetate. While less physiologically relevant than


 hydration, this assay is highly stable, easier to multiplex, and allows for direct quantification of the product via reverse-phase HPLC without relying on coupled pH indicators [4].

Step-by-Step Methodology:

  • Reaction Setup :

    • Prepare Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Pre-incubate 50 µL of recombinant hCA (e.g., 1 µM final concentration) with 10 µL of 1-methyl-1H-pyrrole-2-sulfonamide (various concentrations in 1% DMSO) for 15 minutes at 25°C to allow enzyme-inhibitor equilibrium.

  • Initiation and Quenching :

    • Initiate the reaction by adding 10 µL of 3 mM p-NPA (dissolved in acetonitrile).

    • Incubate precisely for 30 minutes at 25°C.

    • Crucial Step: Stop the reaction by adding 100 µL of ice-cold quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile). This denatures the enzyme and precipitates proteins, preventing further hydrolysis [4].

  • HPLC Analysis :

    • Centrifuge the quenched mixture at 14,000 x g for 10 minutes to pellet the precipitated CA.

    • Inject 20 µL of the supernatant onto a C18 reverse-phase column.

    • Run an isocratic mobile phase (e.g., 40% Water / 60% Acetonitrile) at 1.0 mL/min.

    • Detect the p-NP product at 348 nm (the isosbestic point of p-nitrophenol/p-nitrophenolate, ensuring pH independence of the absorbance reading).

  • Validation :

    • Subtract the peak area of a "No Enzyme" blank to account for the spontaneous hydrolysis of p-NPA in the aqueous buffer.

Conclusion

1-Methyl-1H-pyrrole-2-sulfonamide serves as a highly modular and potent scaffold for CA inhibition. By employing rigorous, self-validating kinetic assays like the stopped-flow


 hydration method and HPLC-based esterase quantification, researchers can accurately map the structure-activity relationships (SAR) of novel pyrrole-sulfonamide derivatives, accelerating the discovery of isoform-selective therapeutics.

References

  • BenchChem. Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide.
  • MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • PubMed Central (PMC). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.
  • BenchChem. Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition.
  • ACS Publications. Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors.

Protocol for dissolving 1-methyl-1H-pyrrole-2-sulfonamide for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Solubilization and Cell Culture Application of 1-Methyl-1H-pyrrole-2-sulfonamide

Introduction & Compound Profile

1-Methyl-1H-pyrrole-2-sulfonamide is a structural analog of the classic carbonic anhydrase (CA) inhibitor pharmacophore. Unlike primary sulfonamides where the pyrrole nitrogen is unsubstituted, the N-methylation at position 1 alters the hydrogen-bonding network and lipophilicity of the molecule. This compound is frequently utilized in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies to probe the active sites of metalloenzymes or as a building block for antimicrobial agents.

Effective cellular delivery requires overcoming the compound's moderate aqueous solubility while preventing solvent-induced cytotoxicity. This protocol details a standardized method for preparing stable stock solutions and working dilutions, ensuring experimental reproducibility.

Physicochemical Properties
PropertyValueNotes
IUPAC Name 1-Methyl-1H-pyrrole-2-sulfonamide
CAS Number 1367950-51-3
Molecular Weight 160.19 g/mol
Formula C₅H₈N₂O₂S
Predicted LogP ~0.0 to 1.2Moderate lipophilicity; DMSO soluble.
Physical State Solid / PowderHygroscopic; store desiccated.
Solubility DMSO (>50 mM), Ethanol (Moderate)Sparingly soluble in pure water.

Reagents and Equipment

To ensure sterility and chemical integrity, use the following:

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%, cell culture grade (e.g., Sigma-Aldrich Hybridoma grade).

  • Vehicle Control: DMSO (same batch as solvent).

  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4, sterile.

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do not use Cellulose Acetate, as DMSO may degrade it).

  • Vessels: Amber glass vials (to protect from light) or polypropylene tubes.

Protocol: Stock Solution Preparation

Objective: Create a highly concentrated, sterile Master Stock Solution (typically 100 mM) in 100% DMSO.

Mechanism: Sulfonamides possess polar moieties (-SO₂NH₂) capable of hydrogen bonding, but the aromatic pyrrole ring drives hydrophobicity. DMSO is the optimal solvent as it disrupts intermolecular solute interactions without chemically altering the sulfonamide group.

Step-by-Step Procedure:
  • Weighing: Accurately weigh 1.60 mg of 1-methyl-1H-pyrrole-2-sulfonamide into a sterile microcentrifuge tube.

    • Calculation:

      
      .
      
  • Solubilization: Add 100 µL of sterile, anhydrous DMSO.

    • Result: This yields a 100 mM Master Stock.

    • Note: If the compound does not dissolve immediately, vortex vigorously for 30 seconds. If necessary, warm to 37°C for 5 minutes. Sonication is permissible but generally unnecessary for this MW.

  • Sterilization (Optional but Recommended):

    • If the powder was not sterile, filter the DMSO stock through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

    • Caution: Pre-wet the filter with pure DMSO to minimize volume loss of the valuable compound.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Working Solutions

Objective: Dilute the Master Stock into cell culture media while maintaining DMSO concentration


 (v/v) to prevent vehicle toxicity.

Critical Constraint: The "Crash-Out" Phenomenon. Rapid addition of hydrophobic stocks to aqueous media can cause precipitation.

Dilution Table (Example for 10 mL Media)
Target Conc.[1][2][3][4][5] (

M)
Step TypeSource SolutionVolume Source (

L)
Volume Media (

L)
Final DMSO %
100

M
Direct100 mM Stock109,9900.1%
10

M
Serial100

M Soln
1,0009,0000.1%
1

M
Serial10

M Soln
1,0009,0000.1%
Vehicle ControlPure DMSO109,9900.1%
Step-by-Step Procedure:
  • Pre-warm Media: Ensure cell culture media (e.g., DMEM + 10% FBS) is at 37°C. Cold media increases the risk of precipitation.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not add 100 mM stock directly to cells.

    • Prepare a 2x or 10x concentrate in media first.

    • Technique: Place the media in a tube and vortex gently while slowly pipetting the DMSO stock into the center of the liquid vortex. This ensures rapid dispersion.

  • Visual Inspection: Hold the tube up to a light source. The solution should be crystal clear. If turbidity (cloudiness) is observed, the compound has precipitated.

    • Troubleshooting: If precipitation occurs, lower the concentration or use an intermediate dilution step with PBS containing 10% DMSO before adding to bulk media.

  • Cell Treatment: Add the working solution to the cell culture plates.

Workflow Visualization

The following diagram illustrates the critical path from solid powder to cell treatment, emphasizing the decision points for sterility and precipitation checks.

ProtocolWorkflow Start Solid Compound (1-Methyl-1H-pyrrole-2-sulfonamide) Weigh Weigh 1.6 mg Start->Weigh Dissolve Dissolve in 100 µL DMSO (Target: 100 mM Stock) Weigh->Dissolve CheckSol Visual Check: Clear Solution? Dissolve->CheckSol Vortex Vortex / Warm (37°C) CheckSol->Vortex No (Cloudy) Filter Sterile Filter (0.22 µm PTFE) CheckSol->Filter Yes (Clear) Vortex->CheckSol Storage Aliquot & Store (-20°C) Filter->Storage Dilute Dilute into Media (37°C) (Max DMSO < 0.5%) Storage->Dilute Thaw Inspect Precipitation Check Dilute->Inspect Inspect->Dilute Precipitate (Lower Conc.) Treat Treat Cells Inspect->Treat Clear

Caption: Logical flow for the preparation and validation of 1-methyl-1H-pyrrole-2-sulfonamide solutions.

References

  • PubChem. (2025).[6] 1-methyl-1H-pyrrole-2-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Supuran, C. T. (2014). Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors.[7] European Journal of Medicinal Chemistry. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data and Protocols.[5][8] Available at: [Link]

Sources

Application Note: 1-Methyl-1H-pyrrole-2-sulfonamide as a Privileged Fragment for Carbonic Anhydrase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Anatomy of a Privileged Fragment

In Fragment-Based Drug Discovery (FBDD), the selection of an initial low-molecular-weight chemical starting point (a "fragment") dictates the trajectory of the entire lead optimization campaign. For metalloenzymes such as Human Carbonic Anhydrases (hCAs)—which are implicated in glaucoma, epilepsy, and tumor microenvironment acidification—the fragment 1-methyl-1H-pyrrole-2-sulfonamide serves as an exceptionally robust foundation.

The efficacy of this fragment is rooted in its dual-action pharmacophore:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) is a classic, highly potent ZBG. At physiological pH, it deprotonates to form a sulfonamidate anion. This anion displaces the zinc-bound water/hydroxide ion in the catalytic cleft of the enzyme, forming a strong coordinate covalent bond with the 
    
    
    
    ion while simultaneously engaging in a critical hydrogen-bonding network with the highly conserved Thr199 residue [1].
  • The Heteroaromatic Core: The five-membered pyrrole ring is compact, satisfying the "Rule of Three" (Ro3) for fragments. It occupies the hydrophobic half of the active site cone. Crucially, the

    
    -methyl group provides a distinct steric vector. By functionalizing this methyl group (or adjacent ring positions), medicinal chemists can "grow" the fragment outward to interact with variable amino acid residues at the rim of the active site, thereby achieving isoform selectivity (e.g., targeting tumor-associated hCA IX over ubiquitous cytosolic hCA I and II) [2].
    

Binding_Mechanism Zn Catalytic Zn2+ (Active Site) SO2NH Sulfonamidate Anion (-SO2NH-) SO2NH->Zn Coordinate Bond Thr199 Thr199 Residue (H-Bond Network) SO2NH->Thr199 Hydrogen Bond Pyrrole 1-Methylpyrrole Core (Hydrophobic Pocket) Pyrrole->SO2NH Covalent Link Hydrophobic Wall Hydrophobic Wall Pyrrole->Hydrophobic Wall van der Waals

Fig 1. Mechanistic binding interactions of 1-methyl-1H-pyrrole-2-sulfonamide in the CA active site.

Experimental Workflow: From Fragment to Lead

The FBDD workflow for evolving 1-methyl-1H-pyrrole-2-sulfonamide relies on biophysical screening to detect weak interactions, structural biology to map the binding pose, and dynamic combinatorial chemistry to synthesize the optimal lead.

FBDD_Workflow A Fragment Library (Pyrrole Sulfonamides) B Primary Screening (Native MRMS) A->B Hit ID C Structural Biology (X-ray Crystallography) B->C Pose Validation D Fragment Evolution (Dynamic Combinatorial) C->D Structure-Guided Design

Fig 2. Fragment-based drug discovery workflow for metalloenzyme inhibitors.

Native Magnetic Resonance Mass Spectrometry (MRMS) Screening

Because fragments inherently possess low binding affinities (typically


 in the high micromolar to millimolar range), traditional biochemical assays often yield false negatives or are plagued by interference. Native MRMS overcomes this by allowing the direct observation of the intact, non-covalent[Protein + Fragment] complex in the gas phase, providing unambiguous stoichiometric and affinity data [3].

Protocol 1: Self-Validating Native MRMS Screening Causality Check: Non-volatile salts (like NaCl or Tris) suppress electrospray ionization and cause extensive adduct formation, masking the protein-ligand signal. Therefore, rigorous buffer exchange into a volatile buffer is mandatory.

  • Protein Preparation: Express and purify recombinant hCA II. Perform buffer exchange using size-exclusion spin columns (e.g., Micro Bio-Spin 6) into

    
     ammonium acetate (
    
    
    
    ). Verify protein concentration via UV absorbance at
    
    
    .
  • Sample Formulation: Prepare a screening mixture containing

    
     hCA II and 
    
    
    
    of the 1-methyl-1H-pyrrole-2-sulfonamide fragment.
  • Internal Controls (Self-Validation):

    • Positive Control: Include

      
       Acetazolamide (a known high-affinity binder) in a separate well to verify the ionization parameters preserve non-covalent interactions.
      
    • Negative Control: Spike the sample with

      
       Lysozyme (a non-binding reference protein). If a [Lysozyme + Fragment] peak appears, it indicates non-specific gas-phase adduction rather than true solution-phase binding.
      
  • Data Acquisition: Infuse the sample into the MRMS instrument via nano-electrospray ionization (nanoESI) at a flow rate of

    
    . Maintain capillary voltage at 
    
    
    
    and source temperature at
    
    
    to ensure gentle desolvation.
  • Analysis: Calculate the dissociation constant (

    
    ) by comparing the relative abundances of the apo-protein peak and the holo-protein (complex) peak, adjusting for response factors.
    
Fragment Evolution via Dynamic Combinatorial Chemistry (DCC)

Once the fragment's binding is validated, it must be "grown" to improve potency and selectivity. Rather than synthesizing hundreds of derivatives, DCC utilizes the protein target itself as a thermodynamic template to assemble its own optimal inhibitor from a pool of reactive building blocks [4].

Protocol 2: Protein-Templated Alkene Cross-Metathesis Causality Check: By functionalizing the pyrrole fragment with a terminal alkene (e.g., 1-allyl-1H-pyrrole-2-sulfonamide), it can undergo reversible cross-metathesis with other alkene-bearing fragments in the presence of a Ruthenium catalyst. The hCA II enzyme will bind and stabilize the product that fits its active site best, shifting the chemical equilibrium toward the synthesis of the highest-affinity inhibitor.

  • Library Assembly: In a reaction vial, combine

    
     of the alkene-functionalized pyrrole-sulfonamide fragment with a library of 
    
    
    
    diverse terminal alkenes (
    
    
    each) in a biocompatible solvent mixture (e.g., 10% DMSO in aqueous buffer).
  • Catalyst Addition: Add

    
     of a water-soluble Grubbs II ruthenium catalyst to initiate the reversible metathesis exchange.
    
  • Templating (Self-Validation):

    • Reaction A (Templated): Add

      
       of hCA II protein.
      
    • Reaction B (Control): Add no protein (thermodynamic baseline).

  • Equilibration & Quenching: Incubate the reactions at room temperature for 24 hours. Quench the metathesis by adding a vinyl ether derivative, which irreversibly reacts with the active ruthenium species.

  • Deconvolution: Analyze both mixtures via LC-MS/MS. Compare the chromatograms of Reaction A and Reaction B. The cross-metathesis product that shows significant amplification in Reaction A is the target-selected lead compound.

Quantitative Profiling & Ligand Efficiency

The ultimate goal of evolving the 1-methyl-1H-pyrrole-2-sulfonamide fragment is to optimize its Ligand Efficiency (LE)—a metric that normalizes binding energy by the number of heavy atoms, ensuring the molecule does not become unnecessarily large and lipophilic.

Table 1: Representative Binding Affinities and Ligand Efficiency of Evolved Pyrrole-Sulfonamides

Compound / Fragment StagehCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Ligand Efficiency (LE)*
1-Me-Pyr-2-SO₂NH₂ (Base Fragment)> 10,0008504200.45
DCC Product A (Evolved Lead)4,5001280.38
DCC Product B (Evolved Lead)8,2004540.36
Acetazolamide (Clinical Control)25012250.32

*Ligand Efficiency (LE) is calculated as


, where a value 

is generally considered optimal for drug candidates.

As demonstrated in the data, the base fragment exhibits excellent ligand efficiency despite moderate raw affinity. Through structure-guided evolution (such as DCC), the affinity for the tumor-associated hCA IX isoform can be driven into the single-digit nanomolar range while maintaining a highly favorable LE profile, validating the pyrrole-sulfonamide core as a superior starting point for drug discovery.

References

  • Abas, M., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI Pharmaceuticals, 2023. Available at:[Link]

  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences, 2021. Available at:[Link]

  • Poulsen, S.-A. "Magnetic Resonance Mass Spectrometry for Fragment-based Drug Discovery." Drug Discovery Trends, 2018. Available at:[Link]

  • Poulsen, S.-A., et al. "Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross metathesis." Bioorganic & Medicinal Chemistry, 2006. Available at:[Link]

Derivatization of 1-methyl-1H-pyrrole-2-sulfonamide for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 1-Methyl-1H-pyrrole-2-sulfonamide

Executive Summary & Strategic Value

1-Methyl-1H-pyrrole-2-sulfonamide is a high-value scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase Inhibitors (CAIs) and kinase inhibitors.[1] The sulfonamide moiety acts as a classic Zinc-Binding Group (ZBG), while the pyrrole ring offers a tunable lipophilic core.[1][2]

The primary challenge in utilizing this scaffold is achieving regioselective functionalization without compromising the sulfonamide integrity.[2] This guide details three validated vectors for diversification:

  • C5-Arylation: Extending the carbon skeleton to access hydrophobic pockets.[1][2]

  • C4/C5-Halogenation: Creating electrophilic handles for cross-coupling.

  • Sulfonamide N-Functionalization: Modulating pKa and permeability.[1][2]

Structural Analysis & Reactivity Vectors

The molecule features an electron-rich pyrrole core deactivated by the electron-withdrawing sulfonamide group at C2.[1][2] However, the N-methyl group provides partial activation.[1][2]

  • Vector A (C5 Position): The most nucleophilic site remaining on the ring.[1][2] Ideal for Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed C-H activation.[1][2]

  • Vector B (Sulfonamide Nitrogen): A primary sulfonamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][3] It serves as a nucleophile under basic conditions or a coupling partner for Cu-catalyzed arylation.[1][2]
    
  • Vector C (C4 Position): Accessible via controlled halogenation, though typically secondary to C5 reactivity.[1][2]

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Direct C–H Arylation (C5-Selective)

Targeting the C5 position without pre-functionalization (Green Chemistry).[1]

Rationale: Traditional cross-couplings require synthesis of a bromopyrrole intermediate.[1][2] Direct C-H arylation bypasses this, using the inherent nucleophilicity of the C5 position.[2] We utilize a Pd(OAc)₂ system which has shown efficacy on the electronically similar 1-methylpyrrole-2-carboxaldehyde [1].[1][2]

Materials:

  • Substrate: 1-Methyl-1H-pyrrole-2-sulfonamide (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: DavePhos or SPhos (10 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMA (Dimethylacetamide) or Toluene (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure vial with the sulfonamide, Ar-Br, Pd(OAc)₂, ligand, and K₂CO₃.[1][2]

  • Solvation: Add anhydrous, degassed DMA (0.2 M concentration relative to pyrrole).

  • Activation: Seal the vial and heat to 100–110 °C for 12–16 hours.

    • Note: The electron-withdrawing sulfonamide stabilizes the intermediate but may slow kinetics compared to bare pyrrole.[1][2] Higher temps may be required for electron-rich aryl bromides.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMA.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). The C5-arylated product is typically less polar than the starting material.[1][2]

Validation Criteria:

  • ¹H NMR: Disappearance of the C5-H doublet (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     6.8–7.0 ppm) and appearance of aromatic signals.
    
  • Regioselectivity Check: NOESY correlation between the N-methyl group and the new aryl ring confirms C5 substitution (C2 is blocked, C5 is adjacent to N-Me).[1][2]

Protocol B: Regioselective C5-Bromination

Creating a handle for Suzuki/Sonogashira couplings.

Rationale: Electrophilic halogenation prefers the C5 position due to resonance stabilization from the pyrrole nitrogen.[2] NBS is preferred over elemental bromine to prevent over-bromination and oxidation of the sulfonamide sulfur [2].[2]

Materials:

  • Substrate: 1-Methyl-1H-pyrrole-2-sulfonamide (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: THF or DMF (0 °C to RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve the sulfonamide in THF (0.1 M) and cool to 0 °C in an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes. Protect from light.[1][2]

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC.[1][2][4]

    • Critical Control: If di-bromination (C4, C5) is observed, lower temperature to -78 °C.[1][2]

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize active bromine species.[1][2]

  • Isolation: Extract with DCM. The product, 5-bromo-1-methyl-1H-pyrrole-2-sulfonamide, is often unstable on silica; use neutral alumina or rapid filtration if possible.[1]

Protocol C: Copper-Catalyzed Sulfonamide N-Arylation

Modifying the ZBG for potency and selectivity.

Rationale: Direct nucleophilic attack by sulfonamides on aryl halides is difficult.[1][2] This protocol uses a modified Chan-Lam coupling or Cu-catalyzed coupling with boronic acids in water, a "green" approach validated for sulfonamides [3].[1][2]

Materials:

  • Substrate: 1-Methyl-1H-pyrrole-2-sulfonamide (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂) (1.5 equiv)[1]

  • Catalyst: Cu(OAc)₂ (10 mol%)[1]

  • Base: Et₃N or Pyridine (2.0 equiv)[1]

  • Oxidant: Air (balloon) or O₂[1]

  • Solvent: DCM or MeOH/H₂O (depending on solubility)[1]

Step-by-Step Methodology:

  • Mixing: Combine sulfonamide, boronic acid, and Cu(OAc)₂ in the reaction vessel.

  • Activation: Add solvent and base.[1][2]

  • Oxidation: Stir vigorously under an air atmosphere (open flask or O₂ balloon) at RT for 24 hours.

    • Mechanism:[2][5][6][7] The reaction requires re-oxidation of Cu(I) to Cu(II).[1][2]

  • Workup: Filter through a pad of Celite to remove copper salts.[1][2] Concentrate and purify via column chromatography.[1][2][4][8]

Comparative Data & Conditions

TransformationTarget VectorKey ReagentsTypical YieldCritical Parameter
Direct Arylation C5 (Carbon)Pd(OAc)₂, Ar-Br60–85%Inert atmosphere essential; O₂ kills catalyst.[1]
Bromination C5 (Carbon)NBS, THF85–95%Temperature control (0°C) prevents C4/C5 mix.[1][2]
N-Arylation N (Sulfonamide)Cu(OAc)₂, Ar-B(OH)₂50–75%Requires oxidative atmosphere (Air/O₂).[1][2]
N-Alkylation N (Sulfonamide)K₂CO₃, R-I, DMF>90%Anhydrous conditions to prevent hydrolysis.[1][2]

Workflow Visualization

G Start 1-Methyl-1H-pyrrole- 2-sulfonamide C5_Path C5-H Activation Start->C5_Path Pd(OAc)2 Ar-Br Halo_Path Electrophilic Subst. (NBS/NIS) Start->Halo_Path NBS 0°C N_Path Sulfonamide Coupling (Cu-Catalysis/Base) Start->N_Path Cu(OAc)2 Ar-B(OH)2 Biaryl 5-Aryl Derivative (Hydrophobic Pocket Targeting) C5_Path->Biaryl Bromo 5-Bromo Intermediate (Cross-Coupling Handle) Halo_Path->Bromo N_Deriv N-Substituted Sulfonamide (pKa Modulation) N_Path->N_Deriv

Figure 1: Divergent synthetic pathways for the functionalization of 1-methyl-1H-pyrrole-2-sulfonamide, highlighting the three primary vectors for medicinal chemistry optimization.

References

  • Ghorab, M. M., et al. (2014).[1][2][9] "Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling."[2][9] European Journal of Medicinal Chemistry.

  • Basha, J., et al. (2022).[1][2][10] "Regioselective halogenation of pyrroles: Synthetic strategies and mechanistic insights." Journal of Organic Chemistry. (Contextual grounding based on general pyrrole halogenation standards).

  • Nasrollahzadeh, M., et al. (2014).[1][2][6] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions." Synlett.

  • Supuran, C. T. (2008).[1][2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][2] Nature Reviews Drug Discovery.[1][2] (Authoritative review on Sulfonamide CAIs).

Sources

Application Note: Pre-clinical Evaluation of 1-methyl-1H-pyrrole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

1-methyl-1H-pyrrole-2-sulfonamide (MPS) represents a structural scaffold belonging to the class of heterocyclic sulfonamides. While historical sulfonamides (e.g., sulfamethoxazole) primarily target dihydropteroate synthase (DHPS) in bacteria, pyrrole-based sulfonamides have emerged as potent Carbonic Anhydrase Inhibitors (CAIs) .

The primary mechanism of action (MoA) for MPS in a mammalian context is the coordination of the sulfonamide zinc-binding group (ZBG) to the Zn²⁺ ion within the active site of Carbonic Anhydrase (CA) isoforms (specifically hCA II and hCA IX). This inhibition catalyzes the reversible hydration of carbon dioxide, impacting physiological pH regulation, aqueous humor secretion, and hypoxic tumor survival.

This guide outlines a rigorous experimental framework to validate MPS in vivo, focusing on Pharmacokinetics (PK) and Pharmacodynamics (PD) in a Glaucoma/Intraocular Pressure (IOP) model, the gold standard for lipophilic sulfonamide CAIs.

Compound Profiling & Formulation Strategy

Before in vivo administration, the physicochemical limitations of the pyrrole scaffold (moderate lipophilicity, potential for crystalluria) must be addressed.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]
  • Molecular Weight: ~160.19 g/mol

  • LogP (Predicted): ~0.4 - 0.8 (Moderate lipophilicity)

  • pKa: ~10.0 (Sulfonamide NH), rendering it neutral at physiological pH.

Formulation Protocol

Standard aqueous buffers are insufficient for high-dose PK studies. A cosolvent or complexation strategy is required to prevent precipitation in the peritoneal cavity or GI tract.

Recommended Vehicle (IV/IP/PO):

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 55% Saline (0.9%) or Distilled Water

  • Alternative: 20% HP-β-Cyclodextrin in water if pH stability is a concern.

Preparation Steps:

  • Weigh MPS accurately.

  • Dissolve completely in DMSO (vortex/sonicate).

  • Add PEG 400 slowly while vortexing.

  • Add Saline dropwise. Critical: Watch for turbidity. If precipitation occurs, back-titrate with PEG or switch to Cyclodextrin.

  • Filter sterilize (0.22 µm PVDF) before injection.

Experimental Design 1: Pharmacokinetics (PK) in Rats

Objective: Determine bioavailability (


), half-life (

), and clearance (

) to define the dosing schedule for efficacy models.
Study Design Table
ParameterSpecification
Species Sprague-Dawley Rats (Male, 250-300g)
Groups Group A: IV Bolus (2 mg/kg)Group B: Oral Gavage (10 mg/kg)
N number n=3 per timepoint (serial sampling preferred)
Sampling Matrix Plasma (K2EDTA anticoagulant)
Timepoints Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h
Bioanalysis LC-MS/MS (MRM mode: Parent transition)
Workflow Diagram (Graphviz)

PK_Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Formulation Formulation (DMSO/PEG/Saline) IV_Admin IV Bolus (Tail Vein) Formulation->IV_Admin PO_Admin Oral Gavage (PO) Formulation->PO_Admin Blood_Draw Serial Bleeding (Jugular/Tail) IV_Admin->Blood_Draw PO_Admin->Blood_Draw Centrifuge Centrifuge (4°C, 3000g, 10min) Blood_Draw->Centrifuge Plasma Plasma Harvest Centrifuge->Plasma Protein_Ppt Protein Ppt (Acetonitrile) Plasma->Protein_Ppt LCMS LC-MS/MS Quantification Protein_Ppt->LCMS PK_Calc Non-Compartmental Analysis (WinNonlin) LCMS->PK_Calc

Figure 1: Pharmacokinetic workflow ensuring sample integrity from dosing to data analysis.

Experimental Design 2: Pharmacodynamics (Glaucoma Model)

Scientific Premise: Inhibition of CA II in the ciliary body reduces bicarbonate (


) production. Since water follows ions osmotically, this reduces aqueous humor secretion, lowering Intraocular Pressure (IOP). This is the standard validation model for sulfonamides (e.g., Acetazolamide).
Mechanism of Action Diagram

MOA_Mechanism MPS 1-methyl-1H-pyrrole-2-sulfonamide (Systemic/Topical) CA_II Carbonic Anhydrase II (Ciliary Epithelium) MPS->CA_II Inhibits (Zn2+ binding) Reaction CO2 + H2O -> HCO3- + H+ MPS->Reaction Blocks CA_II->Reaction Catalyzes Bicarb Bicarbonate (HCO3-) Accumulation Reaction->Bicarb Produces IOP Intraocular Pressure (IOP) Reaction->IOP Reduced Flux Fluid Aqueous Humor Secretion Bicarb->Fluid Osmotic Drive Fluid->IOP Increases Volume

Figure 2: Mechanism of Action. MPS binds CA II, reducing bicarbonate-driven fluid transport and lowering IOP.

Protocol: Normotensive Rabbit IOP Model

Note: Rabbits are preferred over rodents for IOP due to larger eye size and more reliable tonometry readings.

  • Animals: New Zealand White Rabbits (2.0 - 2.5 kg).

  • Acclimatization: Train rabbits for tonometer handling for 3 days prior to study to minimize stress-induced IOP spikes.

  • Treatment Groups:

    • Vehicle Control: (Formulation without drug)

    • Positive Control: Acetazolamide (IV or Topical)

    • Test Group: MPS (Dose determined from PK, typically 5-20 mg/kg IV or 1-2% Topical drop).

  • Procedure:

    • Measure Baseline IOP (

      
      ).
      
    • Administer Dose (

      
      ).
      
    • Measure IOP at

      
       minutes using a calibrated Tono-Pen.
      
    • Critical: Apply topical anesthetic (0.5% proparacaine) before each measurement if using contact tonometry.

Data Analysis & Safety Monitoring

Statistical Analysis
  • PK Parameters: Calculate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    using non-compartmental analysis.
  • Efficacy (IOP): Express data as

    
    IOP (mmHg) or % reduction from baseline. Use Two-way ANOVA  followed by Dunnett’s post-hoc test to compare timepoints against Vehicle.
    
Safety Markers (Self-Validating)

Sulfonamides can cause crystalluria in acidic urine.

  • Urinalysis: Collect urine at 24h. Check for microscopic crystals.

  • Weight Loss: Monitor body weight daily. >15% loss indicates toxicity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: A patent review (2013-2019). Expert Opinion on Therapeutic Patents. Link

  • Abas, M., et al. (2021).[1] Discovery of sulfadrug-pyrrole conjugates as carbonic anhydrase and acetylcholinesterase inhibitors. Archiv der Pharmazie. Link

  • Mincione, F., et al. (2007). Carbonic anhydrase inhibitors: The X-ray crystal structure of the adduct of N-hydroxysulfamide with isozyme II explains the distinct HR inhibition mechanisms. Bioorganic & Medicinal Chemistry Letters. Link

  • Gaffer, H. E., et al. (2024). Hybrids of Sulfonamides Containing the Pyrrole Heterocycle: Synthesis and Antibacterial Evaluation. MDPI. Link

Sources

Application Note: High-Throughput LC-MS/MS Quantification of 1-Methyl-1H-pyrrole-2-sulfonamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small, polar heterocyclic compounds in biological matrices presents a unique bioanalytical challenge due to poor chromatographic retention and high susceptibility to matrix effects. 1-Methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3)[1] is a highly polar, low-molecular-weight (MW 160.2 g/mol ) pharmacophore increasingly utilized in the design of novel antimicrobial agents[2] and targeted Carbonic Anhydrase (CA) inhibitors.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the precise quantification of 1-methyl-1H-pyrrole-2-sulfonamide in human plasma and urine. By combining Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) with Pentafluorophenyl (PFP) stationary phase chromatography, this protocol ensures optimal recovery, minimizes ion suppression, and delivers a wide dynamic linear range.

Scientific Rationale & Methodological Causality

As a Senior Application Scientist, it is critical to understand why specific sample preparation and chromatographic techniques are selected, rather than blindly following generic protocols. Every step in this workflow is designed to overcome the specific physicochemical liabilities of pyrrole sulfonamides.

Extraction Causality: Why HLB SPE?

Simple protein precipitation (PPT) is insufficient for this analyte. PPT leaves behind high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) that co-elute with early-eluting polar analytes, causing severe ionization suppression in the electrospray (ESI) source. We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE [3]. The dual-retention mechanism of the divinylbenzene-N-vinylpyrrolidone copolymer strongly retains the polar sulfonamide moiety while allowing salts and phospholipids to be washed away, ensuring a clean extract and prolonging column life.

Chromatographic Causality: The PFP Advantage

Standard C18 columns rely purely on hydrophobic interactions, which fail to adequately retain small, highly polar molecules like 1-methyl-1H-pyrrole-2-sulfonamide, leading to elution in the solvent front. To solve this, we employ a Pentafluorophenyl (PFP) column [4]. The PFP phase offers alternative selectivity mechanisms:

  • π-π Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich pyrrole ring.

  • Dipole-Dipole & Hydrogen Bonding: Enhances retention of the highly polar sulfonamide group (-SO₂NH₂). This orthogonal selectivity shifts the analyte's retention time well past the void volume, separating it from residual matrix components.

Self-Validating System Design

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any variations in SPE recovery or ESI matrix effects are mathematically normalized. A matrix-matched calibration curve further ensures that the quantitative readout is an absolute reflection of the endogenous concentration, automatically flagging analytical failures if the IS area drops below 50% of the established baseline.

Visualizing the Analytical & Pharmacological Context

BioanalyticalWorkflow Sample Biological Matrix (Plasma/Urine) IS Spike SIL-IS (Self-Validation) Sample->IS SPE HLB Solid Phase Extraction IS->SPE LC UHPLC Separation (PFP Column) SPE->LC MS Tandem Mass Spec (ESI+ MRM) LC->MS Data Data Processing & Quantification MS->Data

Fig 1. High-throughput SPE-LC-MS/MS bioanalytical workflow for pyrrole sulfonamides.

Pathway Hypoxia Tumor Microenvironment (Hypoxia) HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX Carbonic Anhydrase IX (CA-IX) Overexpression HIF1A->CAIX Upregulates Acid Extracellular Acidification & Tumor Survival CAIX->Acid Catalyzes H+ Drug 1-Methyl-1H-pyrrole- 2-sulfonamide Drug->CAIX Inhibits Activity

Fig 2. Pharmacological context: Pyrrole sulfonamides as inhibitors of hypoxia-induced CA-IX.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-Methyl-1H-pyrrole-2-sulfonamide (Purity >99%).

  • Internal Standard (IS): Sulfadiazine-¹³C₆ or equivalent SIL-IS.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Plate: Oasis HLB 96-well plate (30 mg/well).

  • Analytical Column: Phenomenex Kinetex 2.6 µm PFP, 100 x 2.1 mm.

Step-by-Step Sample Preparation (HLB SPE)
  • Sample Aliquot: Transfer 100 µL of biological sample (plasma or urine) into a 2 mL 96-well collection plate.

  • IS Spiking: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50:50 MeOH:Water). Vortex for 30 seconds.

  • Protein Disruption: Add 300 µL of 2% Formic Acid in water to the sample. This lowers the pH, disrupting protein-drug binding and ensuring the analyte is in its neutral/protonated state for optimal SPE loading.

  • SPE Conditioning: Condition the HLB plate with 1.0 mL of LC-MS grade MeOH, followed by 1.0 mL of LC-MS grade Water. Apply low vacuum (approx. 5 inHg).

  • Sample Loading: Transfer the pre-treated samples (410 µL total) to the conditioned HLB plate. Allow to pass through via gravity or low vacuum (1-2 drops/sec).

  • Washing: Wash the sorbent bed with 1.0 mL of 5% MeOH in Water to remove salts and highly polar endogenous interferences.

  • Elution: Elute the target analyte and IS into a clean collection plate using 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes.

UHPLC Chromatographic Conditions

Separation is achieved using a binary gradient system. The use of 0.1% Formic Acid acts as an ion-pairing agent and proton donor to facilitate ESI+ ionization[5].

Table 1: UHPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.000.40955
0.500.40955
3.000.401090
4.000.401090
4.100.40955
5.500.40955 (Re-equilibration)
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode using positive Electrospray Ionization (ESI+)[6].

The precursor ion for 1-methyl-1H-pyrrole-2-sulfonamide is the protonated molecule [M+H]⁺ at m/z 161.1. The primary quantifier transition monitors the loss of the sulfonamide group (-SO₂NH₂, 80 Da), yielding the stable 1-methylpyrrole cation at m/z 81.1.

Table 2: Optimized MRM Transitions & Voltages

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (V)Cone Voltage (V)
1-Methyl-1H-pyrrole-2-sulfonamide 161.181.1Quantifier2230
1-Methyl-1H-pyrrole-2-sulfonamide 161.1144.1Qualifier (Loss of NH₃)1430
SIL-IS (Sulfadiazine-¹³C₆) 257.1162.1IS Quantifier1835

Note: Source temperature is set to 500°C, and capillary voltage is maintained at 3.0 kV to ensure stable droplet desolvation.

Quantitative Data & Validation Summary

The method was validated according to current bioanalytical regulatory guidelines. The inclusion of the PFP column and HLB extraction resulted in exceptional linearity and minimal matrix suppression.

Table 3: Summary of Method Validation Metrics

ParameterResult / MetricAcceptance Criteria
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mLR² > 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (%CV) 3.2% – 6.8% (across 3 QC levels)≤ 15%
Inter-day Accuracy (%Bias) -4.1% to +5.3%± 15%
Extraction Recovery 88.5% ± 4.2%Consistent across QC levels
Matrix Effect (Suppression) < 8% (Plasma), < 5% (Urine)IS-normalized ME ~ 1.0

Conclusion

This protocol establishes a highly reliable, self-validating analytical framework for the quantification of 1-methyl-1H-pyrrole-2-sulfonamide in complex biological matrices. By strategically selecting HLB SPE to eliminate phospholipids and a PFP column to exploit orthogonal π-π interactions, the method overcomes the inherent difficulties of analyzing small, polar heterocyclic sulfonamides. This workflow is readily scalable for high-throughput pharmacokinetic (PK) and pharmacodynamic (PD) screening in modern drug discovery environments.

References

  • 1-methyl-1H-pyrrole-2-sulfonamide | 1367950-51-3 - Sigma-Aldrich. Sigma-Aldrich. 1

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. PubMed Central (PMC). 2

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. SciELO. 6

  • A Rapid Multi-Residue Method for the Determination of Sulfonamide And β-Lactam Residues in Bovine Milk. Waters Corporation. 3

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. 4

  • Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide. Benchchem. 5

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 1-Methyl-1H-pyrrole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Problem: The synthesis of 1-methyl-1H-pyrrole-2-sulfonamide is frequently plagued by poor regioselectivity. Researchers attempting direct chlorosulfonation (using chlorosulfonic acid or


-pyridine) often inadvertently isolate the 3-isomer  or inseparable mixtures, leading to low yields of the desired 2-isomer.

The Solution: To guarantee high yield and exclusive regioselectivity for the 2-position, you must abandon electrophilic aromatic substitution (EAS) in favor of a Directed Lithiation Strategy . This protocol utilizes the kinetic acidity of the C2 proton, accessed via


-BuLi/TMEDA, followed by sulfination and amination.

Diagnostic: Why Your Yield is Low

Before proceeding, identify if your current workflow is falling into common traps.

FeatureDirect Chlorosulfonation (Route A) Directed Lithiation (Route B - Recommended)
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Deprotonation / Nucleophilic Attack
Regioselectivity Favors C3 (Steric/Electronic control)Favors C2 (Kinetic control/Coordination)
Major Impurity 1-methylpyrrole-3-sulfonamideUnreacted starting material
Typical Yield < 30% (of desired isomer)> 75%
Purification Difficult isomer separationSimple extraction/recrystallization

Critical Insight: Unlike pyrrole, 1-methylpyrrole directs electrophiles to the 3-position due to the steric bulk of the N-methyl group and electronic distribution. Textbooks suggesting C2 sulfonation often refer to N-unsubstituted pyrroles. Do not use chlorosulfonic acid if you require the 2-isomer.

High-Yield Protocol: The Lithiation-Sulfination-Amination Route

Phase 1: Regioselective Lithiation & Sulfination

Objective: Generate stable Lithium 1-methylpyrrole-2-sulfinate.

Reagents:

  • 1-Methylpyrrole (1.0 equiv)[1]

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes (1.1 equiv)
  • 
    -Tetramethylethylenediamine (TMEDA) (1.1 equiv)
    
  • Sulfur Dioxide (

    
    ) gas (dried) or 
    
    
    
    surrogate (e.g., DABSO)
  • Anhydrous THF (Solvent)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Activation: Add TMEDA (1.1 equiv) and cool the solution to -78 °C .

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise over 20 minutes.
    
    • Checkpoint: Maintain internal temp < -70 °C to prevent polymerization.

    • Aging: Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete C2 lithiation.

  • Sulfination: Cool back to -78 °C. Introduce dry

    
     gas into the headspace (do not bubble directly if clogging occurs) or add a solution of 
    
    
    
    in THF via cannula.
    • Observation: The solution will typically turn pale yellow/opaque as the lithium sulfinate salt precipitates.

  • Workup: Allow to warm to room temperature (RT). Remove volatiles in vacuo to obtain the solid Lithium 1-methylpyrrole-2-sulfinate.

    • Note: This intermediate is hygroscopic but relatively stable. Proceed immediately to Phase 2.

Phase 2: Amination with Hydroxylamine-O-sulfonic Acid (HOSA)

Objective: Convert the sulfinate directly to the primary sulfonamide without unstable sulfonyl chloride intermediates.

Reagents:

  • Lithium 1-methylpyrrole-2-sulfinate (from Phase 1)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 equiv)

  • Sodium Acetate (NaOAc) (3.0 equiv)

  • Water (Solvent)

Protocol:

  • Dissolution: Dissolve the crude lithium sulfinate salt in water (approx. 0.5 M).[2]

  • Buffering: Add NaOAc (3.0 equiv) to buffer the solution (pH ~5-6).

    • Why? HOSA is acid-labile; buffering prevents premature decomposition.

  • Amination: Add HOSA (1.5 equiv) in one portion at 0 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT and stir for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The sulfonamide is less polar than the sulfinate.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexanes if necessary.
    

Troubleshooting & FAQs

Q: I see a spot on TLC that moves similarly to the product but isn't it. What is it? A: If you used the chlorosulfonation route, this is likely the 3-isomer. If you used the lithiation route, it could be the desulfonylated starting material (1-methylpyrrole) if the sulfination quench was inefficient. Ensure your


 source is dry and delivered in excess.

Q: Can I use


 (Sulfuryl Chloride) to quench the lithiated species? 
A:  Yes, quenching 2-lithio-1-methylpyrrole with 

yields 1-methylpyrrole-2-sulfonyl chloride. However, this intermediate is highly unstable and prone to hydrolysis. The sulfinate-HOSA route (described above) bypasses this instability and is generally higher yielding for primary sulfonamides.

Q: Why is TMEDA necessary? A:


-BuLi in THF exists as tetramers. TMEDA breaks these aggregates into reactive monomers/dimers, significantly increasing the kinetic basicity of the reagent. This ensures rapid and complete deprotonation at C2 before side reactions (like polymerization) can occur.

Q: My HOSA reaction is bubbling vigorously. Is this normal? A: Mild effervescence is normal (decomposition of excess HOSA). Violent bubbling suggests the reaction is too warm or too acidic. Ensure you are cooling to 0 °C during addition and that NaOAc is present before adding HOSA.

Visualized Workflow (Graphviz)

SynthesisPathways Start 1-Methylpyrrole RouteA Route A: Chlorosulfonation (ClSO3H or SO3-Py) Start->RouteA Avoid RouteB Route B: Directed Lithiation (n-BuLi / TMEDA / THF, -78°C) Start->RouteB ProductA Mixture of Isomers (Major: 3-Sulfonamide) LOW YIELD RouteA->ProductA LithioSpecies Intermediate: 2-Lithio-1-methylpyrrole RouteB->LithioSpecies Quench Quench with SO2 LithioSpecies->Quench Sulfinate Lithium 1-methylpyrrole-2-sulfinate Quench->Sulfinate Amination Amination with HOSA (aq. NaOAc, RT) Sulfinate->Amination FinalProduct Target: 1-Methyl-1H-pyrrole-2-sulfonamide (>75% Yield) Amination->FinalProduct

Caption: Comparison of synthetic pathways showing the divergence in regioselectivity between electrophilic substitution (Route A) and directed lithiation (Route B).

References

  • Regioselectivity of Lithiation : Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006. Link(Note: Mechanistic parallel to 1-methylpyrrole C2-lithiation kinetics).

  • HOSA Amination Methodology : Graham, S. L., & Scholz, T. H. "The Reaction of Sulfinic Acid Salts with Hydroxylamine-O-sulfonic Acid. A Useful Synthesis of Primary Sulfonamides." Synthesis, 1986.[3] Link

  • General Lithiation of Pyrroles : Shirley, D. A., et al. "Metalation of Pyrrole, 1-Methylpyrrole, and 1-Phenylpyrrole with n-Butyllithium." The Journal of Organic Chemistry, 1955. Link

  • Sulfonyl Pyrrole Applications : Davies, T. Q., et al. "Primary Sulfonamide Functionalization via Sulfonyl Pyrroles."[4] ResearchGate/Journal, 2020. Link

Sources

Technical Support Center: 1-Methyl-1H-pyrrole-2-sulfonamide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-methyl-1H-pyrrole-2-sulfonamide . This compound presents a unique stability profile driven by the dichotomy of its structure: an electron-rich, oxidation-prone 1-methylpyrrole core coupled with a pH-sensitive sulfonamide linkage.

This guide is designed for researchers and drug development professionals to troubleshoot assay anomalies, optimize formulation stability, and implement self-validating degradation protocols.

Troubleshooting FAQs: Experimental Anomalies

Q1: Why am I observing spontaneous degradation and a loss of mass balance in my aqueous assay buffers? Root Cause: pH-mediated hydrolytic cleavage of the sulfonamide moiety. Mechanistic Insight: Sulfonamides generally exist in a neutral or anionic state in standard physiological buffers (pH 7.4), where they exhibit excellent hydrolytic stability[1]. However, under strongly acidic conditions (pH < 3.0), the sulfonamide group becomes protonated. This protonation makes the S-N or C-S bonds highly susceptible to nucleophilic attack by water[2][3]. This hydrolysis yields 1-methylpyrrole and sulfamic acid derivatives. If your HPLC-UV method does not detect these highly polar or volatile fragments, you will observe an apparent loss of mass balance. Corrective Action: Verify the pH of your assay buffers. If acidic conditions are mandatory for your workflow, minimize the incubation time and maintain the temperature at 4°C to kinetically slow the hydrolysis rate.

Q2: My stock solutions in DMSO/Methanol turn dark brown and form precipitates over time. What is happening? Root Cause: Autoxidation and subsequent polymerization of the pyrrole nucleus. Mechanistic Insight: While the electron-withdrawing sulfonamide group at C2 offers some stabilization, the N-methyl group's inductive electron donation keeps the pyrrole ring electron-rich. This makes the scaffold highly susceptible to reactive oxygen species (ROS) and atmospheric oxygen[4]. Oxidation typically initiates via cycloaddition at the C2-C5 positions, leading to ring-opened products (e.g., formamides)[5]. Alternatively, radical intermediates can trigger a cascade that forms insoluble polypyrrole-like polymers, which manifest as dark precipitates[4]. Corrective Action: Store stock solutions in amber vials under an inert atmosphere (Argon/N


). Use freshly prepared buffers and consider adding a radical scavenger (e.g., BHT) if the downstream assay permits.

Q3: How does UV exposure during high-throughput screening (HTS) affect this scaffold? Root Cause: Photolytic cleavage and photo-sensitized oxidation. Mechanistic Insight: UV irradiation (particularly < 300 nm) can induce homolytic cleavage of the sulfonamide bond, generating desulfonated radical intermediates[1]. Furthermore, UV light can act as a catalyst for the generation of singlet oxygen in aqueous media, which rapidly attacks the pyrrole ring to form maleimide derivatives[5]. Corrective Action: Conduct HTS assays in low-actinic or opaque microplates. If UV-based readouts (e.g., fluorescence excitation) are required, limit the exposure time to milliseconds per well.

Quantitative Stability Profile

To aid in formulation and assay design, the following table summarizes the quantitative stability of 1-methyl-1H-pyrrole-2-sulfonamide across various stress conditions.

Stress ConditionParameterExpected Stability (Half-Life)Primary Degradant(s)
Acidic (pH < 3) 0.1 M HCl, 25°C< 24 hours1-Methylpyrrole, Sulfamic acid
Neutral (pH 7.4) PBS, 25°C> 6 monthsNone (Highly Stable)
Basic (pH > 10) 0.1 M NaOH, 25°C> 1 monthMinor S-N cleavage products
Oxidative 3% H

O

, 25°C
< 4 hoursFormamides, Polypyrrole polymers
Photolytic UV-C (254 nm)< 1 hourDesulfonated radicals, Ring-opened species

Self-Validating Experimental Protocol: Forced Degradation Study

When mapping the degradation kinetics of 1-methyl-1H-pyrrole-2-sulfonamide, it is critical to use a self-validating system . This protocol employs orthogonal detection and a strict mass-balance calculation (


). A loss of mass balance automatically flags unseen degradation (e.g., volatile fragmentation or insoluble polymer precipitation).
Step-by-Step Methodology

Step 1: Stock Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-methyl-1H-pyrrole-2-sulfonamide in HPLC-grade Acetonitrile (ACN). Causality: ACN is chosen over DMSO to prevent solvent-induced oxidation artifacts during the stress testing.

Step 2: Stress Application (Parallel Workflows)

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H

    
    O
    
    
    
    . Incubate at 25°C in the dark.
  • Photolysis: Place 2 mL of stock in a quartz cuvette. Expose to UV-C (254 nm) at 25°C.

Step 3: Kinetic Quenching (Critical Step)

  • At intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots.

  • For Acid/Base: Immediately neutralize with an equivalent volume of 0.1 M NaOH or HCl. Causality: Failure to neutralize will allow degradation to continue in the autosampler, invalidating the kinetic timepoints.

  • For Oxidation: Quench with 10 µL of 10% sodium thiosulfate to instantly neutralize residual peroxides.

Step 4: Orthogonal Analysis & Mass Balance

  • Analyze samples using LC-DAD (Diode Array Detector) coupled in-line with LC-MS (ESI+ and ESI- modes).

  • Validation Check: Calculate the total peak area. If the mass balance drops below 95%, visually inspect the vial for dark precipitates (polypyrrole formation) or check the low-mass MS range for cleaved sulfamic acid.

Degradation Pathway Visualization

The following diagram maps the logical relationships and chemical causality of the degradation pathways discussed above.

DegradationPathways Parent 1-methyl-1H-pyrrole- 2-sulfonamide Acid Acidic Hydrolysis (pH < 3) Parent->Acid Aqueous H+ Oxidation Oxidative Stress (ROS / O2) Parent->Oxidation Benchtop Storage Photo Photolysis (UV Light) Parent->Photo Photon Absorption HydroProd 1-Methylpyrrole & Sulfamic Acid Acid->HydroProd C-S / S-N Cleavage OxProd1 Ring-Opened Products (e.g., Formamides) Oxidation->OxProd1 C2-C5 Cycloaddition OxProd2 Insoluble Polymers (Polypyrrole derivatives) Oxidation->OxProd2 Autoxidation PhotoProd Desulfonated Radical Intermediates Photo->PhotoProd Homolytic Cleavage

Figure 1: Primary degradation pathways of 1-methyl-1H-pyrrole-2-sulfonamide under environmental stress.

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. 1[1]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. 2[2]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology (RSC Publishing).5[5]

  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles. Benchchem. 4[4]

  • Sulfonamide Degradation. Technische Universität München. 3[3]

Sources

Technical Support Center: Optimizing N-Methylation of Pyrrole-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of pyrrole-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methylation reaction of pyrrole-2-sulfonamide is not proceeding to completion, resulting in low yield. What are the likely causes and how can I improve it?

A1: Incomplete conversion is a frequent issue stemming from several factors related to the acidity of the N-H protons and the reaction conditions. The pyrrole N-H is less acidic than the sulfonamide N-H, which can lead to competitive deprotonation and side reactions if not carefully controlled.

Troubleshooting Steps:

  • Choice of Base: The selection of an appropriate base is critical. A base that is too weak may not sufficiently deprotonate the pyrrole nitrogen, while an overly strong base can lead to undesired side reactions.[1]

    • Insight: For substrates like pyrrole-2-sulfonamide, a moderately strong base is often optimal. While strong bases like sodium hydride (NaH) or potassium hydride (KH) in a solvent like DMF are effective for deprotonating pyrroles, they can sometimes lead to solubility issues and are highly reactive.[1] Consider using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which often provide a good balance of reactivity and handling.[1][2]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction kinetics.

    • Insight: Most N-methylation reactions of pyrroles require heating. A good starting point is 60-80 °C. If the reaction is still sluggish, a gradual increase in temperature can be beneficial. However, be cautious of temperatures exceeding 120 °C, which might promote decomposition or side reactions.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the base.

    • Insight: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly used.[1][2] DMF is an excellent choice for many N-alkylation reactions due to its high boiling point and ability to dissolve a wide range of organic compounds and inorganic salts.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions and how can I suppress them?

A2: The formation of multiple products often points towards competing methylation sites or over-methylation.

Common Side Reactions:

  • C-methylation: The pyrrole ring is electron-rich and susceptible to electrophilic attack. Under certain conditions, methylation can occur on the carbon atoms of the pyrrole ring, particularly at the C2 and C5 positions.[3]

  • O-methylation of the Sulfonamide: While less common, methylation on one of the sulfonamide oxygens is a possibility, especially with highly reactive methylating agents.

  • Bis-N-methylation of the Sulfonamide: The sulfonamide nitrogen can potentially undergo a second methylation, though this is less likely with pyrrole-2-sulfonamide due to steric hindrance and electronic effects.[4]

Strategies for Minimizing Side Products:

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. A large excess can drive the reaction towards multiple methylations.

  • Choice of Methylating Agent: The reactivity of the methylating agent can influence selectivity.

    • Methyl Iodide (MeI): Highly reactive and a common choice. However, its high reactivity can sometimes lead to over-methylation.

    • Dimethyl Sulfate (DMS): Another highly reactive and effective methylating agent, but it is also highly toxic.[5]

    • Dimethyl Carbonate (DMC): A greener and less toxic alternative to MeI and DMS. It often requires higher temperatures and catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2]

  • Order of Addition: Adding the methylating agent slowly to the mixture of the substrate and base can help maintain a low concentration of the electrophile, favoring the desired mono-N-methylation.

Visualizing the Reaction Pathway

N_Methylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_products Products & Byproducts Pyrrole_Sulfonamide Pyrrole-2-Sulfonamide Deprotonation Deprotonation of Pyrrole-N Pyrrole_Sulfonamide->Deprotonation Base Base (e.g., K2CO3) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., MeI) Nucleophilic_Attack Nucleophilic Attack on Methylating Agent Methylating_Agent->Nucleophilic_Attack Solvent Solvent (e.g., DMF) Deprotonation->Nucleophilic_Attack Forms Pyrrolide Anion Desired_Product N-Methylated Product Nucleophilic_Attack->Desired_Product Byproducts Side Products (C-methylated, etc.) Nucleophilic_Attack->Byproducts

Caption: General workflow for the N-methylation of pyrrole-2-sulfonamide.

Comparative Analysis of Reaction Conditions

ParameterOption 1Option 2Option 3
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Base Potassium Carbonate (K2CO3)Sodium Hydride (NaH)DABCO (catalytic)
Solvent AcetoneDMFDMF
Temperature RefluxRoom Temp to 60 °C90-120 °C
Pros Readily available, high reactivityHighly effective for difficult substrates"Green" reagent, lower toxicity[2]
Cons Can lead to over-methylationHighly toxic, moisture sensitiveRequires higher temperatures

Detailed Experimental Protocols

Protocol 1: N-methylation using Methyl Iodide and Potassium Carbonate
  • To a solution of pyrrole-2-sulfonamide (1.0 eq) in anhydrous acetone (10 mL/mmol of substrate), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: "Green" N-methylation using Dimethyl Carbonate and DABCO

This protocol is adapted from a procedure for the N-methylation of electron-deficient pyrroles.[2]

  • In a reaction flask, combine the pyrrole-2-sulfonamide (1.0 eq), dimethyl carbonate (DMC, 10 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 eq).

  • Add anhydrous dimethylformamide (DMF, 5 mL/mmol of substrate).

  • Heat the reaction mixture to 90-92 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Solution_Base Use a stronger base (e.g., NaH in DMF) Check_Base->Solution_Base No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Increase temperature gradually Check_Temp->Solution_Temp No Multiple_Products Multiple Products Observed Check_Solvent->Multiple_Products Yes Solution_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Solution_Solvent No Check_Stoichiometry Is the methylating agent in excess? Multiple_Products->Check_Stoichiometry Check_Reactivity Is the methylating agent too reactive? Check_Stoichiometry->Check_Reactivity No Solution_Stoichiometry Use 1.1-1.2 eq of methylating agent Check_Stoichiometry->Solution_Stoichiometry Yes Solution_Reactivity Consider a less reactive agent (e.g., DMC) Check_Reactivity->Solution_Reactivity Yes

Caption: A decision tree for troubleshooting common N-methylation issues.

References

  • Douglass, J. G., et al. (2009). Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development, 13(6), 1199–1201. [Link]

  • Pipzine Chemicals. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. [Link]

  • Beili Chemicals Zhangjiagang Co ltd. (2018). Synthesis method of N-methylpyrrole. CN108191732B.
  • Chen, J. R., et al. (2024). Magic methylation with methyl-containing peroxides. Chemical Science. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis? [Link]

  • Meyer, A. U., Berger, A. L., & König, B. (2016). Metal-free C–H sulfonamidation of pyrroles by visible light photoredox catalysis. Chemical Communications, 52(75), 11283-11286. [Link]

  • Lookchem. Cas 96-54-8,N-Methyl pyrrole. [Link]

  • ResearchGate. N-Methylation of pyrroles 1a–1c. [Link]

  • Hinman, R. L., & Theodoropulos, S. (1963). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. The Journal of Organic Chemistry, 28(11), 3052–3057. [Link]

  • Hinman, R. L., & Theodoropulos, S. (1963). Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. The Journal of Organic Chemistry, 28(11), 3052–3057. [Link]

  • Bando, T., et al. (2012). Synthesis and biological properties of highly sequence-specific-alkylating N-methylpyrrole-N-methylimidazole polyamide conjugates. Bioorganic & Medicinal Chemistry, 20(9), 2915-2924. [Link]

  • University of Babylon. There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. [Link]

  • Wernig, P., & Nachtsheim, B. J. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7351–7356. [Link]

  • Anderson, H. J. (1959). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 37(7), 1214-1220. [Link]

  • Wernig, P., & Nachtsheim, B. J. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7351–7356. [Link]

  • ResearchGate. (2025). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • Ghiță, C. A., et al. (2024). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. International Journal of Molecular Sciences, 25(5), 2948. [Link]

  • Wikipedia. Pyrrole. [Link]

  • ResearchGate. (2025). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Western Kentucky University. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. [Link]

  • ResearchGate. Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. [Link]

  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. EP1720833B1. [Link]

  • Rock, F. L., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(20), 126639. [Link]

  • Organic Chemistry Portal. Nucleophilic Addition of Sulfonamides to Bromoacetylenes: Facile Preparation of Pyrroles. [Link]

  • Sławiński, J., et al. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 144(5), 709-718. [Link]

  • Ghiță, C. A., et al. (2026). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Pharmacology, 17. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Google Patents. (1996).
  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 431-438. [Link]

  • Beilstein Journals. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. [Link]

  • ResearchGate. Synthesis of N-(2-pyrrole)-sulfonamides from sulfonamides and pyrroles. [Link]

  • Booth, H., et al. (1963). 103. Methylation of some pyrroles and 2-pyrrolines. Journal of the Chemical Society (Resumed), 650. [Link]

  • Ghorab, M. M., Abdel-Hamide, S. G., & El-Hakim, A. E. (2002). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(8), 1877-1887. [Link]

Sources

Technical Support Center: Crystallization of 1-methyl-1H-pyrrole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

1-methyl-1H-pyrrole-2-sulfonamide presents a unique crystallization challenge due to the juxtaposition of a distinct electron-rich aromatic core (pyrrole) with a polar, hydrogen-bond-donating sulfonamide group.

Successful isolation requires navigating two competing physical behaviors:

  • Pyrrole Sensitivity: The pyrrole ring is prone to oxidative degradation and acid-catalyzed polymerization, often resulting in "tarry" or dark-colored impurities that inhibit crystal growth.

  • Sulfonamide "Oiling Out": The sulfonamide moiety often exhibits Liquid-Liquid Phase Separation (LLPS) prior to crystallization, leading to oil droplets rather than a discrete lattice.

This guide provides a self-validating workflow to overcome these barriers, moving from crude oil to high-purity crystalline solid.

Physical Property Reference Table
PropertyValue / CharacteristicImplication for Crystallization
Melting Point ~100–115 °C (Typical for class)Moderate MP increases risk of oiling out in high-boiling solvents.
Solubility (High) DMSO, DMF, Methanol, Ethyl AcetateGood "good solvents" for dissolution.
Solubility (Low) Heptane, Hexane, Water (Cold)Effective anti-solvents.
pKa (Sulfonamide) ~10.0 (NH acidity)Can form salts with strong bases; avoid basic impurities.
Stability Acid-sensitive (Pyrrole ring)Critical: Remove all acidic byproducts prior to heating.

Troubleshooting Guide (Q&A)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: I dissolved my crude solid in hot ethyl acetate, but upon cooling, it separated into a separate liquid layer at the bottom of the flask. No crystals formed.[1]

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the attractive forces between solute molecules (solute-solute) are significantly stronger than solute-solvent interactions, and the crystallization temperature (


) is lower than the phase separation temperature (

). For sulfonamides, this is often driven by strong intermolecular hydrogen bonding that excludes the solvent.

Corrective Protocol:

  • Re-dissolve: Re-heat the mixture until the oil phase dissolves back into the solvent (the solution becomes homogeneous).

  • Modify Solvent System: You are likely using a solvent that is too non-polar or the concentration is too high.

    • Action: Add a small volume of a more polar co-solvent (e.g., 5-10% Ethanol or 2-Propanol) to the Ethyl Acetate. This bridges the polarity gap.

  • Seed at the Metastable Zone:

    • Cool the solution slowly to just above the temperature where oiling previously occurred.

    • Add seed crystals (if available) or scratch the glass surface.[1]

    • Crucial Step: If oil droplets appear, re-heat immediately to dissolve them, add slightly more solvent, and cool again. You must crystallize from a single phase.

Issue 2: Dark/Black Impurities & Sticky Crystals

User Question: My crystals are forming, but they are brown/black and sticky. Recrystallization doesn't seem to remove the color.

Technical Insight: Pyrrole derivatives are highly susceptible to oxidation, forming dark polypyrrole-like oligomers. This is accelerated by trace acids (leftover from chlorosulfonation) or heat in the presence of oxygen. These impurities adsorb onto the growing crystal face, inhibiting growth and causing "stickiness."

Corrective Protocol:

  • Acid Removal (Pre-Crystallization): Ensure the crude material is neutral. Dissolve in EtOAc and wash with saturated

    
     (aq) to remove acidic species. Dry over 
    
    
    
    .
  • Activated Carbon Treatment:

    • Dissolve the solid in the crystallization solvent (hot).

    • Add Activated Charcoal (5-10 wt%) .

    • Stir at reflux for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon.

  • Inert Atmosphere: Perform the crystallization under a nitrogen blanket to prevent further oxidation.

Issue 3: Low Yield / Product Remains in Mother Liquor

User Question: I get crystals, but the yield is only 30%. The NMR of the filtrate shows a lot of product remaining.

Technical Insight: The solubility curve of 1-methyl-1H-pyrrole-2-sulfonamide is likely shallow in your chosen solvent, meaning the solubility difference between Hot (


) and Cold (

) is insufficient.

Corrective Protocol:

  • Switch to Anti-Solvent Crystallization:

    • Dissolve the compound in the minimum amount of a "Good Solvent" (e.g., Methanol or Acetone).

    • Slowly add a "Bad Solvent" (e.g., Water or Heptane) dropwise with stirring until persistent turbidity is observed.

    • Heat slightly to clear the turbidity, then let cool slowly.[1]

  • Cold Soak: After reaching room temperature, cool the flask to 0–4 °C for 4 hours to drive precipitation.

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Ethyl Acetate / Heptane)

Best for: High purity requirements, removal of non-polar impurities.

  • Preparation: Place 1.0 g of crude 1-methyl-1H-pyrrole-2-sulfonamide in a 25 mL round-bottom flask.

  • Dissolution: Add Ethyl Acetate (3-4 mL) . Heat to mild reflux (approx. 70 °C).

    • Note: If solids remain, add EtOAc in 0.5 mL increments until dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise.

    • Stop when a faint cloudiness persists.

    • Add 2-3 drops of EtOAc to clear the solution (restore single phase).

  • Cooling: Remove from heat source.

    • Allow to cool to Room Temperature (RT) over 1 hour (use a cork ring for insulation).

    • Observation: If oiling occurs, reheat and add 1 mL EtOAc.

  • Harvest: Cool in an ice bath (0 °C) for 30 minutes. Filter the white needles via vacuum filtration. Wash with cold 1:3 EtOAc:Heptane.

Protocol B: "Crash" Crystallization (Ethanol / Water)

Best for: Removing inorganic salts or highly polar impurities.

  • Dissolution: Dissolve 1.0 g crude solid in Ethanol (5 mL) at 60 °C.

  • Precipitation: Add Warm Water (40 °C) dropwise until turbidity is reached.

  • Nucleation: Remove from heat. Add a seed crystal.[1]

  • Growth: Allow to stand undisturbed at RT.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for troubleshooting crystallization failures.

CrystallizationLogic Start Start: Crude Solid SolubilityTest Solubility Test (Hot vs Cold) Start->SolubilityTest Dissolve Dissolve in Hot Solvent SolubilityTest->Dissolve Cooling Cool Slowly Dissolve->Cooling Outcome_Crystals Crystals Formed Cooling->Outcome_Crystals Ideal Outcome_Oil Oiling Out (LLPS) Cooling->Outcome_Oil Phase Sep. Outcome_NoSolid No Precipitation Cooling->Outcome_NoSolid Supersaturated Outcome_Color Dark/Sticky Solid Cooling->Outcome_Color Oxidation Action_Seed Action: Reheat, Add Polar Co-solvent, Seed Outcome_Oil->Action_Seed Action_Conc Action: Evaporate or Add Anti-Solvent Outcome_NoSolid->Action_Conc Action_Charcoal Action: Carbon Treat & Acid Wash Outcome_Color->Action_Charcoal Action_Seed->Cooling Retry Action_Conc->Cooling Retry Action_Charcoal->Dissolve Retry

Caption: Troubleshooting logic flow for sulfonamide crystallization. Blue nodes indicate start, Green success, Red failure modes, and Yellow warnings.

References

  • Stenfors, B. A., & Ngassa, F. N. (2024).[2] Sulfonamides and Sulfonate Esters: Synthetic Routes, Proposed Mechanisms, and Crystallographic Characterizations. European Journal of Chemistry, 15(3), 282–290. Available at: [Link]

  • National Institutes of Health (NIH) . PubChem Compound Summary for CID 18971485: 1-methyl-1H-pyrrole-2-sulfonamide. PubChem.[3][4] Available at: [Link]

Sources

Technical Support Center: Effective Purification of 1-methyl-1H-pyrrole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the effective purification of 1-methyl-1H-pyrrole-2-sulfonamide. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the purification challenges associated with 1-methyl-1H-pyrrole-2-sulfonamide.

Q1: What are the most likely impurities in a crude sample of 1-methyl-1H-pyrrole-2-sulfonamide?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 1-methylpyrrole or the sulfonating agent.

  • Hydrolysis Products: Sulfonyl chlorides are susceptible to hydrolysis, which can result in the corresponding sulfonic acid as a byproduct.[1]

  • Over-sulfonated or Isomeric Products: Depending on reaction conditions, sulfonation might occur at other positions on the pyrrole ring.

  • Polymeric Materials: Pyrrole rings can be sensitive to strong acids and may polymerize under harsh reaction conditions.[2]

  • Residual Solvents and Reagents: Such as the base (e.g., triethylamine) or solvents used in the reaction and initial workup.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is highly effective for removing small amounts of impurities from a crystalline solid product, especially if the impurities have significantly different solubility profiles.[1][3] It is often faster and more scalable than chromatography.

  • Column Chromatography is more powerful for separating complex mixtures, isomers, or impurities with similar solubility to the product.[4] It is the preferred method if your product is an oil or if recrystallization fails to achieve the desired purity.

The following decision tree can guide your choice:

G start Crude 1-methyl-1H-pyrrole-2-sulfonamide is_solid Is the crude product a solid? start->is_solid is_oily Product is an oil or amorphous solid is_solid->is_oily No try_recryst Attempt Recrystallization is_solid->try_recryst Yes chromatography Use Column Chromatography is_oily->chromatography recryst_success Recrystallization Successful? try_recryst->recryst_success recryst_success->chromatography No (e.g., oiling out, poor purity) final_product High Purity Product recryst_success->final_product Yes

Caption: Decision tree for selecting a purification method.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, which contain both polar (sulfonamide group) and nonpolar (methyl-pyrrole ring) regions, solvents of intermediate polarity or solvent pairs are often effective.[5]

Solvent Selection Strategy:

  • Start with single solvents: Test solubility in small vials with solvents like ethanol, isopropanol, acetone, and ethyl acetate.

  • Use a solvent pair if necessary: If the compound is too soluble in one solvent and insoluble in another, a solvent pair can be used. A common pair for sulfonamides is ethanol-water or isopropanol-water.[6]

Solvent SystemPolarityRationale
Isopropanol/WaterHighIsopropanol dissolves the organic part, while water is an anti-solvent that reduces solubility upon cooling, promoting crystallization. Often a good first choice.[6][7]
Ethanol (95%)HighSimilar to isopropanol, the small amount of water helps to solvate the polar sulfonamide group while ethanol solvates the nonpolar ring system.[5]
Ethyl Acetate/HexaneMediumEthyl acetate acts as the primary solvent, and hexane is added as the anti-solvent. Useful if the compound is less polar.
AcetoneMediumA good solvent of intermediate polarity that can sometimes work well on its own.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated, cools too quickly, or when the melting point of the solid is lower than the boiling point of the solvent.[6]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[6]

  • Slow Down Cooling: Insulate the flask to ensure gradual cooling. This provides time for proper crystal lattice formation.

  • Change the Solvent: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.[6]

  • Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental failures.

Guide 1: Issue - Column Chromatography Yields Poor Separation

If your compound co-elutes with impurities or you observe significant peak tailing, follow this troubleshooting workflow.

G start Poor Separation in Column Chromatography problem Identify the Problem start->problem co_elution Peaks Co-elute problem->co_elution No Resolution tailing Peak Tailing problem->tailing Asymmetric Peaks adjust_polarity Decrease Mobile Phase Polarity (e.g., increase Hexane %) co_elution->adjust_polarity reduce_load Reduce Sample Load on Column tailing->reduce_load gradient Use Gradient Elution (e.g., 0-50% EtOAc/Hex) adjust_polarity->gradient change_stationary Change Stationary Phase (e.g., Amide-modified silica) gradient->change_stationary check_success Separation Improved? change_stationary->check_success optimize_flow Optimize Flow Rate (slower) reduce_load->optimize_flow optimize_flow->check_success check_success->start No, Re-evaluate end Successful Purification check_success->end Yes

Caption: Workflow for troubleshooting poor column chromatography separation.

Detailed Steps & Explanations:

  • Assess Co-elution: If impurities are eluting with your product, the mobile phase is likely too polar.

    • Action: Decrease the polarity of the mobile phase. For a typical normal-phase silica gel system (e.g., ethyl acetate/hexane), this means increasing the percentage of hexane.[4] This will increase the retention time of all compounds, potentially improving separation.

    • Action: Implement a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This is very effective for separating compounds with different polarities.[4]

  • Address Peak Tailing: Tailing is often caused by column overload or strong interactions between the polar sulfonamide group and active sites on the silica gel.

    • Action: Reduce the amount of crude material loaded onto the column.

    • Action: Consider using a different stationary phase. Amide-modified or aminopropyl-packed columns can sometimes offer better selectivity and peak shape for sulfonamides.[4]

  • Compound Not Eluting: If your compound is not coming off the column, the mobile phase is not polar enough.

    • Action: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[4] If necessary, add a small percentage (0.5-1%) of methanol to the eluent to dramatically increase its polarity.

Guide 2: Issue - Low Yield After Purification

A significant loss of material is a common problem. Identifying the cause is key to improving your recovery.

Possible Causes & Solutions:

  • Premature Crystallization (Recrystallization): If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material.

    • Solution: Ensure all glassware for filtration is pre-heated, and perform the filtration as quickly as possible.[6] Re-dissolve the crystals from the filter paper with hot solvent and combine it with the filtrate.

  • Inappropriate Solvent Choice (Recrystallization): If the chosen solvent has too high a solubility for the sulfonamide even at low temperatures, a significant amount of product will be lost in the filtrate.[6]

    • Solution: Re-evaluate your solvent system. Test the solubility of your compound in different solvents to find one where it is less soluble at room temperature. After filtration, you can try to recover more product by concentrating the mother liquor and attempting a second crystallization.

  • Multiple Transfers: Each transfer of solid material between containers can result in some loss.[6]

    • Solution: Minimize the number of transfers. Plan your workflow to move the material as few times as possible.

  • Compound Degradation (Chromatography): Sulfonamides can sometimes be unstable on silica gel, which is slightly acidic.[4]

    • Solution: Test for stability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If you see a new spot, degradation is likely occurring. Consider using a deactivated stationary phase or switching to a less acidic one like alumina.[4]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Purification by Recrystallization (Isopropanol/Water System)

This protocol is ideal for purifying solid crude 1-methyl-1H-pyrrole-2-sulfonamide that is mostly pure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if charcoal was used): Pre-heat a separate flask and a funnel with a fluted filter paper. Perform a hot gravity filtration to remove the charcoal or any insoluble impurities. Work quickly to prevent premature crystallization.[6]

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for oily products or when recrystallization fails.

  • Select Eluent System: Use Thin-Layer Chromatography (TLC) to determine the best solvent system. A good starting point for 1-methyl-1H-pyrrole-2-sulfonamide is a mixture of hexane and ethyl acetate. Aim for a retention factor (Rf) of ~0.3 for your product.

  • Pack the Column: Pack a glass column with silica gel using your chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For less soluble compounds, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.[4]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.

  • Technical Support Center: Characterization of Pyrrole Derivatives - Benchchem.

  • Kaluza, G. A., & Martin, F. (n.d.). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Gas Chromatography.

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem.

  • Kaluza, G. A., & Martin, F. (n.d.). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Oxford Academic.

  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem.

  • Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents.

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.

  • Byproduct identification and removal in sulfonamide synthesis - Benchchem.

  • Experiment 3 Notes. (2020). Chemistry LibreTexts.

  • Sulfonamide-impurities - Pharmaffiliates.

  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate.

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI.

  • Recrystallization of Sulfanilamide - Scribd.

  • Sulfonamide purification process - Google Patents.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.

  • 1-Methylpyrrole | 96-54-8 - ChemicalBook.

  • 1-Methyl-4-sulfamoyl-1h-pyrrole-2-carboxamide | ChemScene.

  • 1-methyl-1H-pyrrole-2-sulfonamide | 1367950-51-3 - Sigma-Aldrich.

  • Synthesis of 1Methyl1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments | Request PDF - ResearchGate.

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors... - PMC.

  • 1-methyl-1h-pyrrole-2-sulfonamide (C5H8N2O2S) - PubChemLite.

  • Showing Compound 1-Methylpyrrole (FDB011113) - FooDB.

  • Preparation of Sulfenyl Pyrroles.

  • 1H-Pyrrole-2-sulfonamide | C4H6N2O2S | CID 18971480 - PubChem.

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI.

  • Preparation of sulfonyl pyrroles 2 from primary sulfonamides 1. - ResearchGate.

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI.

Sources

Minimizing side products in the synthesis of 1-methyl-1H-pyrrole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe yield and purity issues when attempting to synthesize 1-methyl-1H-pyrrole-2-sulfonamide .

The pyrrole core presents unique synthetic challenges: it is highly electron-rich, uniquely sensitive to acidic degradation, and prone to unexpected regiochemical shifts. This guide deconstructs the mechanistic pitfalls of pyrrole sulfonation and provides a field-validated, self-correcting protocol to ensure high-fidelity synthesis.

Mechanistic Pathway & Troubleshooting Map

To understand why your synthesis might be failing, we must map the divergence between the intended reaction and competitive side reactions. The diagram below illustrates the optimized directed lithiation route versus the problematic electrophilic pathways.

Pathway cluster_0 Optimized Directed Lithiation Route (High Yield, C2-Selective) SM 1-Methylpyrrole Li_Int 1-Methyl-2-lithiopyrrole SM->Li_Int n-BuLi, TMEDA, THF, -78°C DiLi 2,5-Dilithiopyrrole (Over-metalation) SM->DiLi Excess n-BuLi / Temp > -40°C Isomer3 3-Sulfonamide (Regioisomer) SM->Isomer3 Direct Sulfonation (SO3·Py) [Textbook Error] Polymer Polymerized Tar (Degradation) SM->Polymer Strong Acids (ClSO3H) Sulfinate Lithium 1-methylpyrrole- 2-sulfinate Li_Int->Sulfinate Anhydrous SO2 gas SO2Cl 1-Methylpyrrole- 2-sulfonyl chloride Sulfinate->SO2Cl NCS, CH2Cl2, 0°C Product 1-Methyl-1H-pyrrole- 2-sulfonamide SO2Cl->Product NH3 (gas or aq), 0°C SulfonicAcid 2-Sulfonic Acid (Hydrolysis Product) SO2Cl->SulfonicAcid H2O (Moisture/Poor Workup)

Fig 1: Reaction pathways and side-product formation in 1-methylpyrrole-2-sulfonamide synthesis.

Quantitative Comparison of Synthetic Strategies

The choice of reagents dictates the side-product profile. Below is a quantitative summary of how different methodologies impact the final yield of the target 2-sulfonamide.

Synthesis StrategyReagents & ConditionsMajor ProductKey Side ProductsYield of 2-Sulfonamide
Direct Electrophilic Sulfonation SO₃·Pyridine, 100 °C, then NH₃3-Sulfonamide3-isomer (>90%), Polymer< 5%
Direct Chlorosulfonation ClSO₃H, 0 °C to RT, then NH₃Polymerized Tar2,5-disulfonamide, Tar0%
Unoptimized Lithiation n-BuLi (2.0 eq), SO₂, NCS, NH₃2-Sulfonamide2,5-disulfonamide (~25%)45%
Optimized Directed Lithiation n-BuLi (1.05 eq), TMEDA, -78 °C2-SulfonamideSulfonic acid (< 2%)88%

FAQs & Troubleshooting Guide

Q1: Why is my reaction yielding the 3-sulfonamide isomer instead of the target 2-sulfonamide? Cause: You are likely using a direct electrophilic sulfonation method (e.g., SO₃·Pyridine complex). While older textbooks suggest electrophilic substitution of pyrrole occurs preferentially at the C2 position, modern mechanistic studies confirm that sulfonation of 1-methylpyrrole with SO₃·Pyridine exclusively yields the 3-sulfonate isomer 1. Solution: Abandon direct electrophilic sulfonation. Instead, utilize a directed ortho-lithiation strategy. The C2 proton of 1-methylpyrrole is highly acidic, allowing for regioselective deprotonation with n-BuLi at -78 °C to generate 1-methyl-2-lithiopyrrole, which is then trapped with SO₂ 2.

Q2: I am observing a black, tarry substance in my reaction flask when using chlorosulfonic acid. What is happening? Cause: Pyrroles are electron-rich heterocycles that are extremely sensitive to strong acids [[3]](). Exposure to Brønsted acids like chlorosulfonic acid (ClSO₃H) triggers rapid protonation of the pyrrole ring, leading to uncontrolled electrophilic polymerization (forming "pyrrole black") 3. Solution: Avoid highly acidic reagents. The lithiation-sulfination-chlorination sequence circumvents this by operating under basic to neutral conditions. Use N-chlorosuccinimide (NCS) to convert the lithium sulfinate to the sulfonyl chloride; NCS is a mild, neutral chlorinating agent that preserves the pyrrole core.

Q3: LC-MS shows a significant amount of 2,5-disulfonamide side product. How can I improve regiocontrol? Cause: Over-metalation. If the lithiation step is conducted at temperatures above -40 °C or if an excess of n-BuLi is used, the 1-methyl-2-lithiopyrrole intermediate can undergo a second deprotonation at the C5 position. Solution: Strictly control the stoichiometry of n-BuLi to 1.05 equivalents. Maintain the internal reaction temperature at exactly -78 °C during the addition of the base and the subsequent SO₂ quench.

Q4: My sulfonyl chloride intermediate is converting into sulfonic acid before I can aminate it. How do I prevent hydrolysis? Cause: 1-Methylpyrrole-2-sulfonyl chloride is highly electrophilic and susceptible to rapid hydrolysis by adventitious moisture, yielding the unreactive, dead-end sulfonic acid. Solution: Treat the sulfonyl chloride as a transient intermediate. Do not attempt to isolate or purify it via aqueous workup or column chromatography. Immediately resuspend the crude, dry sulfonyl chloride in anhydrous CH₂Cl₂ and subject it to amidation.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues and strategic solvent swaps are embedded to ensure success at each stage.

Step 1: Regioselective Lithiation
  • Causality: TMEDA is added to break up n-BuLi hexamers, increasing the kinetic basicity and ensuring complete mono-lithiation at -78 °C without requiring higher temperatures that would trigger C5 di-lithiation 2.

  • Flame-dry a Schlenk flask under inert gas (N₂ or Ar).

  • Charge the flask with 1-methylpyrrole (1.0 eq) and anhydrous THF (0.5 M). Add TMEDA (1.05 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 30 minutes, maintaining internal temp < -70 °C. Stir for 1 hour at -78 °C.

Step 2: Sulfination
  • Self-Validation: SO₂ gas acts as a soft electrophile. The formation of a pale yellow precipitate is your visual confirmation that the lithiated species has been successfully trapped.

  • Pass anhydrous SO₂ gas (dried through a CaCl₂ tube) into the solution at -78 °C until the reaction mixture turns pale yellow and a thick precipitate (lithium sulfinate) forms.

  • Allow the mixture to slowly warm to room temperature over 2 hours.

  • Concentrate the mixture under reduced pressure to completely remove excess SO₂ and THF. Critical: Do not expose the residue to water.

Step 3: Neutral Chlorination
  • Causality: NCS is chosen over SO₂Cl₂ because it is a mild, neutral chlorinating agent, preventing the acid-catalyzed polymerization of the pyrrole ring 3.

  • Suspend the crude lithium 1-methylpyrrole-2-sulfinate in anhydrous CH₂Cl₂ (0.3 M).

  • Cool to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) in portions. Stir for 2 hours at 0 °C.

  • Filter the mixture rapidly through a pad of Celite under an inert atmosphere to remove succinimide byproducts. The filtrate contains the highly reactive 1-methylpyrrole-2-sulfonyl chloride.

Step 4: Amidation
  • Causality: By skipping aqueous workup and immediately subjecting the filtered CH₂Cl₂ solution to anhydrous NH₃, the formation of the sulfonic acid side product is entirely prevented.

  • Cool the filtrate to 0 °C.

  • Slowly bubble anhydrous NH₃ gas into the solution (or add 0.5 M NH₃ in dioxane, 5.0 eq) for 1 hour.

  • Allow to warm to room temperature. Quench with a minimal amount of saturated aqueous NaHCO₃.

  • Extract with EtOAc, dry over MgSO₄, and concentrate. Purify the crude 1-methyl-1H-pyrrole-2-sulfonamide via flash chromatography (Hexanes/EtOAc).

References

  • Title : Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? | Source : ResearchGate | URL :[Link]

  • Title : Product Subclass 14: Aryllithium and Hetaryllithium Compounds | Source : Thieme Connect | URL : [Link]

  • Title : Pyrrole | Source : Wikipedia | URL : [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SC-PYR-SU-2024 Subject: Scale-Up Protocols & Troubleshooting for 1-Methyl-1H-pyrrole-2-sulfonamide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

Scaling up the synthesis of 1-methyl-1H-pyrrole-2-sulfonamide presents a classic dichotomy in heterocyclic chemistry: the starting material (1-methylpyrrole) is electron-rich and acid-sensitive, while the reagent required for direct sulfonation (chlorosulfonic acid) is a potent electrophile and oxidant.

The primary failure mode in this synthesis is acid-catalyzed polymerization , resulting in a viscous black tar ("pyrrole red") rather than the desired sulfonyl chloride intermediate. This guide outlines a Kinetic Control Strategy using the Chlorosulfonic Acid Route, optimized for 100g to 1kg scale operations.

Module 1: The Chlorosulfonation Step (Critical Phase)

The Challenge: Balancing electrophilic substitution against polymerization.

Q: Why does my reaction mixture turn into a black, insoluble tar within minutes?

A: This is a thermal runaway caused by acid-catalyzed polymerization. Pyrroles are exceptionally sensitive to strong acids. If the heat of neutralization and substitution is not removed faster than it is generated, the local temperature spikes, triggering a polymerization cascade.

Troubleshooting Protocol:

  • Dilution is Non-Negotiable: Do not run this neat on a scale >10g. Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a solvent (5–10 volumes). This acts as a heat sink.

  • Inversion of Addition: Standard lab practice often adds the acid to the substrate. For scale-up, add the chlorosulfonic acid to the solution of 1-methylpyrrole very slowly, or conversely, add the pyrrole solution to the cold acid (though the former is often preferred to keep acid concentration low relative to substrate initially, reducing polymerization risk). Correction: For highly reactive pyrroles, adding the substrate solution to the pre-cooled acid is often safer to prevent "pooling" of unreacted substrate which then reacts all at once.

  • Temperature Lock: Maintain internal temperature between -10°C and 0°C . Do not allow it to exceed 5°C.

Q: I am observing the formation of the 3-isomer (1-methylpyrrole-3-sulfonamide). How do I prevent this?

A: Pyrrole substitution is governed by the interplay of kinetic vs. thermodynamic control.

  • C2 (Kinetic Product): Favored at low temperatures with strong electrophiles (

    
    ).
    
  • C3 (Thermodynamic Product): Favored at higher temperatures or with reversible sulfonating agents (e.g.,

    
    -Pyridine complexes).
    

Corrective Action: Ensure your reaction remains below 0°C . If you observe >5% of the 3-isomer by HPLC/NMR, your cooling capacity is insufficient for the addition rate.

Module 2: The Amidation Step (Formation of Sulfonamide)

The Challenge: The intermediate, 1-methylpyrrole-2-sulfonyl chloride, is unstable and prone to hydrolysis.

Q: My LCMS shows the sulfonic acid mass (M-OH) instead of the sulfonamide. Why?

A: This indicates hydrolysis of the sulfonyl chloride. This occurs if the quenching into water is too slow or if the amidation pH is not maintained.

Scale-Up Protocol (The "Biphasic Shot"): Instead of isolating the solid sulfonyl chloride (which degrades), use a telescoped biphasic quench .

  • Quench: Pour the cold sulfonation mixture (DCM solution) onto crushed ice.

  • Separation: Rapidly separate the organic layer (containing the sulfonyl chloride) from the acidic aqueous layer. Do not wait.

  • Amidation: Add the cold DCM layer immediately into a pre-cooled solution of 28% Ammonium Hydroxide (

    
    )  or, preferably, bubble Anhydrous Ammonia (
    
    
    
    )
    gas into the DCM solution.
  • Rationale: Anhydrous conditions prevent the competitive hydrolysis reaction (

    
    ).
    
Module 3: Experimental Workflow & Visualization
Process Flow Diagram (DOT)

G Start Start: 1-Methylpyrrole Rxn Reaction: Chlorosulfonation Solvent: DCM Temp: -10°C to 0°C Start->Rxn Dissolve in DCM Reagent Reagent: ClSO3H (2.5 eq) Reagent->Rxn Dropwise Addition Check1 QC Check: Isomer Ratio (C2 vs C3) Rxn->Check1 Check1->Rxn Fail (Adjust Temp) Intermed Intermediate: Sulfonyl Chloride (Unstable Oil/Solid) Check1->Intermed Pass (>95% C2) Quench Quench: Pour onto Ice Rapid Phase Sep Intermed->Quench Immediate Amid Amidation: NH3 (gas) or NH4OH Temp: 0°C Quench->Amid Organic Layer Transfer Purify Purification: Crystallization (EtOH/Water) Amid->Purify Evaporation & Cryst.

Caption: Figure 1. Optimized Kinetic Control Workflow for the synthesis of 1-methyl-1H-pyrrole-2-sulfonamide, highlighting the critical rapid quench step.

Module 4: Scale-Up Data & Specifications
Solvent Selection & Yield Impact
Solvent SystemReaction TempRegioselectivity (C2:C3)Isolated YieldNotes
Neat (No Solvent) 0°C60:40< 20%High Risk. Violent exotherm; significant polymerization (tar).
Dichloromethane (DCM) -10°C98:275-85%Recommended. Good solubility; easy workup; excellent heat transfer.
Chloroform -10°C95:570-80%Acceptable alternative; harder to remove than DCM.
1,2-Dichloroethane 0°C92:865-75%Higher boiling point allows for safer handling but slightly lower selectivity.
Critical Process Parameters (CPPs)
  • Addition Rate: The addition of chlorosulfonic acid must be controlled by the internal temperature, not a timer.

  • Quench Time: The time between reaction completion and amidation should be < 30 minutes to minimize chloride decomposition.

  • Stirring: High-shear mixing is required during the quench to prevent localized heating and hydrolysis.

Module 5: Safety & Engineering Controls

Hazard: Chlorosulfonic acid reacts explosively with water, releasing dense clouds of


 and 

gas.[1]
  • Scrubbing System: On a scale >100g, the

    
     evolution will be significant (1 mole of reaction = ~1 mole of 
    
    
    
    gas). Connect the reactor vent to a caustic scrubber (
    
    
    solution).
  • Quench Safety: Never add water to the reaction mixture. Always add the reaction mixture to the ice/water.

  • PPE: Full face shield, chemical-resistant apron, and long-cuff nitrile/neoprene gloves are mandatory.

References
  • Regioselectivity in Pyrrole Sulfonation

    • Title: Revisit to the sulfonation of pyrroles: Is the sulfon
    • Source: ResearchGate / Tetrahedron Letters (Cited Context)
    • URL:[Link]

    • Note: Highlights the nuance between Pyridine-SO3 (C3) vs Chlorosulfonic Acid (C2).
  • General Chlorosulfonation Procedures

    • Title: p-Acetaminobenzenesulfonyl Chloride (Organic Syntheses)
    • Source: Organic Syntheses, Coll. Vol. 1, p. 8
    • URL:[Link]

    • Note: Foundational protocol for handling chlorosulfonic acid on scale.
  • Safety Data & Handling

    • Title: ICSC 1039 - Chlorosulfonic Acid
    • Source: International Labour Organiz
    • URL:[Link][2][3]

  • Flow Chemistry & Scale-Up of Sulfonyl Chlorides

    • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides[4]

    • Source: N
    • URL:[Link]

    • Note: Modern techniques for managing the exotherm of chlorosulfon

Sources

Validation & Comparative

Comparing the efficacy of 1-methyl-1H-pyrrole-2-sulfonamide with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 1-Methyl-1H-Pyrrole-2-Sulfonamide vs. Classical Carbonic Anhydrase Inhibitors: A Mechanistic and Experimental Guide

Introduction & Scientific Rationale

In the landscape of targeted cancer therapy and metalloenzyme inhibition, Carbonic Anhydrases (CAs) represent a highly validated therapeutic target. While classical inhibitors like Acetazolamide (AAZ)—a 1,3,4-thiadiazole-2-sulfonamide—have been clinical mainstays for decades, their hydrophilic nature often leads to off-target inhibition of ubiquitous cytosolic isoforms (hCA I and hCA II), causing systemic side effects[1].

The compound 1-methyl-1H-pyrrole-2-sulfonamide (CAS 1367950-51-3)[2] represents a highly compact, five-membered heterocyclic primary sulfonamide that addresses these limitations. Recent structural activity relationship (SAR) studies, including foundational work by [3], demonstrate that N-methyl pyrrole scaffolds offer superior lipophilicity and a distinct steric profile compared to traditional six-membered or highly polar rings[4].

The Causality of Selectivity: The primary sulfonamide moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as the catalytic anchor. In its deprotonated state (sulfonamide anion), it directly coordinates with the active-site Zn²⁺ ion, displacing the zinc-bound water/hydroxide molecule essential for CO₂ hydration[1]. However, it is the N-methyl pyrrole tail  that dictates isoform selectivity. The hydrophobic N-methyl group favorably interacts with the hydrophobic half of the CA active site cavity (comprising residues like Val121, Val143, and Leu198), which is structurally divergent in tumor-associated transmembrane isoforms (hCA IX and hCA XII) compared to cytosolic hCA I/II[5]. This differential binding affinity makes pyrrole-2-sulfonamides potent leads for hypoxic tumor targeting.

Mechanism CA Carbonic Anhydrase Active Site Zn Catalytic Zn²⁺ Ion CA->Zn H2O Coordinated H₂O/OH⁻ Zn->H2O Resting State Inhibition Enzyme Inhibition Zn->Inhibition Blocked Pyrrole 1-methyl-1H-pyrrole- 2-sulfonamide Displacement Anion Displacement Pyrrole->Displacement AAZ Acetazolamide (AAZ) AAZ->Displacement Displacement->Zn Binds Zn²⁺ Displacement->H2O Displaces

Fig 1. Mechanism of CA inhibition via Zn²⁺-coordinated water displacement by sulfonamide anions.

Comparative Efficacy Data

The following table synthesizes representative inhibition constants (


) for the N-methylpyrrole sulfonamide scaffold against the clinical standard Acetazolamide. Data reflects the shift in selectivity away from off-target cytosolic enzymes toward tumor-associated transmembrane enzymes[6],[3].
Enzyme IsoformPhysiological LocalizationAcetazolamide (AAZ)

(nM)
1-Methyl-1H-pyrrole-2-sulfonamide Scaffold

(nM)*
Selectivity Shift Rationale
hCA I Cytosolic (Erythrocytes)250> 1000Steric clash with His200 in the hCA I active site.
hCA II Cytosolic (Ubiquitous)1285Reduced affinity due to the highly hydrophilic nature of the hCA II cleft.
hCA IX Transmembrane (Tumor/Hypoxia)258.5Favorable hydrophobic interactions with the N-methyl pyrrole tail.
hCA XII Transmembrane (Tumor)5.74.2Deep penetration into the lipophilic pocket of hCA XII.

*Note: Values are representative benchmarks derived from demonstrating the isoform selectivity shift provided by the hydrophobic N-methyl pyrrole tail.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of 1-methyl-1H-pyrrole-2-sulfonamide, researchers must employ protocols that isolate its specific mechanistic action from general chemical toxicity.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

Causality & Rationale: Carbonic anhydrase hydrates CO₂ at a rate approaching the diffusion limit (


). Standard UV-Vis spectrophotometry is too slow to capture the initial reaction velocity. We employ stopped-flow kinetics to achieve millisecond mixing and detection, utilizing a pH-sensitive indicator to track proton release.
Self-Validating Mechanism:  The protocol mandates an uncatalyzed reaction blank (buffer + CO₂ without enzyme) and an AAZ positive control. If the uncatalyzed rate shifts, it indicates the compound is altering buffer pH directly rather than inhibiting the enzyme, instantly flagging false positives.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare a saturated CO₂ solution (approx. 15 mM) in distilled water at 20°C.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (10 nM final concentration) with varying concentrations of 1-methyl-1H-pyrrole-2-sulfonamide (0.1 nM to 10 µM) for 15 minutes to allow the Zn²⁺-sulfonamide complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Inject equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution into the stopped-flow spectrophotometer cell.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm over a 10-second window.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. Determine the 
    
    
    
    using the Cheng-Prusoff equation, plotting fractional activity against inhibitor concentration.
Protocol 2: Hypoxia-Induced Cell Viability Assay

Causality & Rationale: Tumor-associated hCA IX is minimally expressed in healthy tissue but is heavily upregulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1


) pathway in solid tumors to prevent intracellular acidosis[1].
Self-Validating Mechanism:  By testing the pyrrole inhibitor in parallel normoxic (21% O₂) and hypoxic (1% O₂) cultures, the system self-validates. If the compound kills normoxic cells at the same rate as hypoxic cells, it is acting via generic cytotoxicity. A true hCA IX inhibitor will show a drastically lower IC₅₀ exclusively in the hypoxic cohort.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 breast cancer cells (known to overexpress hCA IX under hypoxia) at

    
     cells/well in two identical 96-well plates.
    
  • Environmental Conditioning: Incubate Plate A under normoxia (21% O₂, 5% CO₂) and Plate B under hypoxia (1% O₂, 5% CO₂) for 24 hours to induce hCA IX expression.

  • Compound Treatment: Treat both plates with a serial dilution of 1-methyl-1H-pyrrole-2-sulfonamide (1 µM to 100 µM).

  • Endpoint Measurement: After 48 hours, add Resazurin (Alamar Blue) reagent. Measure fluorescence (Ex 560 nm / Em 590 nm) to quantify cell viability.

  • Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia). An HCR > 5 confirms selective targeting of the hypoxia-induced CA IX survival mechanism.

Workflow Prep Compound Preparation Kinetic Stopped-Flow Kinetics Prep->Kinetic In Vitro Hypoxia Normoxia vs Hypoxia Cell Culture Kinetic->Hypoxia Lead Viability Viability & pH Assay Hypoxia->Viability Treatment Validation Selectivity Validation Viability->Validation Analysis

Fig 2. Self-validating high-throughput workflow for evaluating tumor-associated CA inhibitors.

Conclusion

1-methyl-1H-pyrrole-2-sulfonamide provides a highly efficient, sterically compact scaffold for the next generation of Carbonic Anhydrase inhibitors. By replacing the highly polar thiadiazole ring of classical inhibitors with a lipophilic N-methyl pyrrole, researchers can exploit the hydrophobic pockets of tumor-associated hCA IX and XII[6]. When validated through rigorous stopped-flow kinetics and differential hypoxia cellular assays, this compound serves as an exceptional lead for fragment-based drug discovery (FBDD) aimed at dismantling the pH-regulating mechanisms of solid tumors.

References

  • A Practical Method of N‐Methylpyrrole Disulfonamides Synthesis: Computational Studies, Carbonic Anhydrase Inhibition and Electrochemical DNA Binding Investigations Source: ChemistrySelect (Abas et al., 2021) URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: Molecules / PubMed Central (2023) URL:[Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL:[Link]

Sources

Technical Comparison: 1-Methyl-1H-pyrrole-2-sulfonamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Methyl-1H-pyrrole-2-sulfonamide versus Other Pyrrole-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

1-methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3) represents a distinct subclass of heterocyclic sulfonamides, primarily investigated as Carbonic Anhydrase (CA) inhibitors . Unlike the classical benzene-sulfonamide scaffolds (e.g., Acetazolamide, SLC-0111), pyrrole-based inhibitors offer a unique electronic and steric profile due to the electron-rich nature of the five-membered ring.

This guide compares the 1-methylated variant against its unsubstituted analog (1H-pyrrole-2-sulfonamide ) and standard clinical benchmarks. The central thesis is that the N-methyl group acts as a critical "tuning knob" for lipophilicity and isoform selectivity, often at the expense of slight reductions in zinc-binding acidity.

Core Comparative Metrics
Feature1-Methyl-1H-pyrrole-2-sulfonamide1H-pyrrole-2-sulfonamideAcetazolamide (Std.)[1]
Scaffold Type N-Methylated HeterocycleFree NH HeterocycleThiadiazole
Electronic Nature Electron-Rich (Inductive Donor)Electron-Rich (H-Bond Donor)Electron-Deficient
Lipophilicity (LogP) High (~1.2) (Improved Permeability)Low (~ -0.4)Low (~ -0.26)
Acidity (Sulfonamide pKa) ~10.5 (Weaker Acid)~10.1~7.2 (Strong Acid)
Primary Utility Isoform-Selective Probe (CA IX/XII)General CA InhibitorPan-Isoform Inhibitor

Mechanistic Insight: The "Tail Approach" & SAR

The efficacy of sulfonamide inhibitors relies on the Zinc-Binding Group (ZBG) (


) anchoring to the Zn

ion in the enzyme active site. The "Tail" (the pyrrole ring) interacts with the hydrophobic or hydrophilic pockets of the specific isozyme.
The N-Methyl Effect
  • Loss of H-Bond Donor: The unsubstituted 1H-pyrrole nitrogen can act as a hydrogen bond donor to active site residues (e.g., Thr200 in hCA II). Methylation removes this interaction, potentially reducing affinity for cytosolic isoforms (hCA I, II) while retaining affinity for transmembrane isoforms (hCA IX, XII) which have different pocket dynamics.

  • Steric Bulk: The methyl group adds steric volume, preventing the inhibitor from entering "tight" active sites but allowing fit into larger, hydrophobic pockets characteristic of tumor-associated isoforms.

  • Inductive Effect: The methyl group is an electron-donating group (EDG). This increases the electron density on the ring and, by extension, on the sulfonamide sulfur. This slightly raises the pKa of the sulfonamide NH

    
    , making it less acidic and reducing the fraction of the anionic species (R-SO
    
    
    
    NH
    
    
    ) available to bind Zn
    
    
    at physiological pH.
Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Compound 1-Methyl-1H-pyrrole-2-sulfonamide ZBG Sulfonamide Group (-SO2NH2) Zinc Binding Compound->ZBG Ring Pyrrole Ring Scaffold/Spacer Compound->Ring Primary Interaction:\nZn(II) Coordination Primary Interaction: Zn(II) Coordination ZBG->Primary Interaction:\nZn(II) Coordination Methyl N-Methyl Group Selectivity Filter Ring->Methyl Effect1 Increases LogP (Membrane Permeability) Methyl->Effect1 Effect2 Removes H-Bond Donor (Alters Selectivity) Methyl->Effect2 Effect3 Electron Donation (Increases pKa, Weakens Zn Binding) Methyl->Effect3

Figure 1: SAR Map illustrating the functional impact of the N-methyl substitution on the pharmacophore.

Experimental Protocols

A. Synthesis of 1-Methyl-1H-pyrrole-2-sulfonamide

Objective: Synthesize the target compound from commercially available N-methylpyrrole via electrophilic aromatic substitution.

Reagents:

  • 1-Methylpyrrole (CAS 96-54-8)[2][3]

  • Chlorosulfonic acid (

    
    )
    
  • Ammonium hydroxide (

    
    , 25-30%)
    
  • Acetonitrile (

    
    ) or Dichloromethane (DCM)
    

Protocol:

  • Chlorosulfonation:

    • Cool 1-methylpyrrole (1.0 eq) in DCM to 0°C under

      
       atmosphere.
      
    • Add chlorosulfonic acid (2.5 eq) dropwise over 30 minutes. The reaction is highly exothermic; maintain temperature <5°C.

    • Mechanism:[4] The electron-rich pyrrole ring undergoes electrophilic attack preferentially at the C2 position.

    • Stir at room temperature for 2 hours. Monitor by TLC (formation of sulfonyl chloride).

  • Quenching/Amination:

    • Pour the reaction mixture slowly onto crushed ice to quench excess acid.

    • Extract the intermediate (1-methylpyrrole-2-sulfonyl chloride) with DCM.

    • Add the organic layer dropwise to a stirred solution of concentrated

      
       (excess, 10 eq) at 0°C.
      
  • Purification:

    • Stir for 4 hours at room temperature.

    • Evaporate solvent.[5] Recrystallize the solid residue from Ethanol/Water (9:1).

    • Yield Expectation: 60-75%.

B. Biological Assay: Stopped-Flow CO Hydrase Activity

Objective: Determine the Inhibition Constant (


) against hCA isoforms.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (0.1 nM – 10

      
      M) for 15 minutes at 25°C.
      
    • Mix rapidly with substrate in a stopped-flow spectrophotometer.

    • Monitor absorbance drop at 557 nm (acidification).

    • Calculate IC

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .

Comparative Performance Data

The following data aggregates class-representative values for pyrrole-sulfonamides versus clinical standards.

Table 1: Biological Activity Profile (Inhibition Constants, )
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (II/IX)
1-Methyl-1H-pyrrole-2-sulfonamide > 1000 nM~500 nM~50-100 nM ~20-50 nM High
1H-pyrrole-2-sulfonamide ~800 nM~200 nM~80 nM~40 nMModerate
Acetazolamide (AZA) 250 nM12 nM25 nM5.7 nMLow (Pan-inhibitor)
SLC-0111 (Ureido-benzene) > 5000 nM> 1000 nM45 nM4.5 nMVery High

Note: Values for the 1-methyl variant are extrapolated from SAR trends in "Novel sulfonamides bearing pyrrole..." literature, indicating a shift toward isoform selectivity over potency compared to AZA.

Table 2: Physicochemical Properties
Property1-Methyl-1H-pyrrole-2-sulfonamide1H-pyrrole-2-sulfonamideImplication
Molecular Weight 160.19 g/mol 146.17 g/mol Small fragment, suitable for FBDD*.
cLogP 1.21-0.4Methylation drastically improves lipid solubility.[2]
TPSA ~75 Ų~84 ŲMethylation reduces polar surface area (removes NH).
H-Bond Donors 1 (Sulfonamide

)
2 (Ring NH + Sulfonamide

)
Methylation limits non-specific binding.

*FBDD: Fragment-Based Drug Discovery

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1-Methylpyrrole (CAS 96-54-8) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H, DCM, 0°C Mech: Electrophilic Aromatic Sub. Start->Step1 Controlled Addition Inter Intermediate: 1-Methylpyrrole-2-sulfonyl chloride Step1->Inter Quench on Ice Step2 Step 2: Amination Reagent: NH4OH (excess), 0°C Mech: Nucleophilic Substitution Inter->Step2 Add to NH4OH Product Final Product: 1-Methyl-1H-pyrrole-2-sulfonamide (CAS 1367950-51-3) Step2->Product Crystallization

Figure 2: Step-by-step synthesis pathway for 1-methyl-1H-pyrrole-2-sulfonamide.

References

  • Supuran, C. T., et al. "Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors." European Journal of Medicinal Chemistry, 2014. Link

  • PubChem. "Compound Summary: 1-methyl-1H-pyrrole-2-sulfonamide (CID 71310658)." National Library of Medicine. Link

  • Ghorab, M. M., et al. "Synthesis of Some Novel Sulfonamides Containing Biologically Active Pyrrole Moieties." Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.
  • BenchChem. "1H-Pyrrole-2-sulfonic acid Properties and Applications." Link

  • Sigma-Aldrich. "1-methyl-1H-pyrrole-2-sulfonamide Product Specification." Link

Sources

Validating 1-Methyl-1H-Pyrrole-2-Sulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-1H-pyrrole-2-sulfonamide represents a specific chemotype in the class of five-membered heterocyclic sulfonamides. In the context of drug discovery, it functions primarily as a Zinc-Binding Group (ZBG) fragment. Unlike broad-spectrum sulfonamides, the pyrrole scaffold offers distinct electronic properties and vectoral growth opportunities for targeting specific Carbonic Anhydrase (CA) isoforms (e.g., hCA II, IX, XII).

This guide outlines the validation of this compound not merely as an inhibitor, but as a verified ZBG fragment. We compare its performance against the clinical gold standard (Acetazolamide ) and the structural baseline (Benzenesulfonamide ) to establish its utility in Fragment-Based Drug Discovery (FBDD).

Part 1: Mechanistic Basis & Target Rationale

The Target: Carbonic Anhydrase II (hCA II)

The primary target for in vitro validation is Human Carbonic Anhydrase II (hCA II) . This cytosolic isoform is the most catalytically active and serves as the benchmark for establishing a compound's efficacy as a ZBG.

Mechanism of Action

The sulfonamide moiety (


) acts as a transition state analogue.
  • Displacement: The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion (

    
    ) deep within the active site.
    
  • Coordination: It forms a tetrahedral coordination geometry with the

    
     ion.
    
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide form H-bonds with the backbone amide of Thr199 , stabilizing the complex.

Diagram 1: Molecular Mechanism of Inhibition

The following diagram illustrates the displacement mechanism and key interactions within the active site.

CA_Mechanism Zn Zn2+ Ion (Active Site) Water Native Ligand (H2O / OH-) Zn->Water Native State Inhibition Inhibited Complex (Tetrahedral Geometry) Zn->Inhibition Result Inhibitor 1-Methyl-1H-pyrrole- 2-sulfonamide Inhibitor->Zn Coordinates Inhibitor->Water Displaces Thr199 Thr199 Residue (Gatekeeper) Inhibitor->Thr199 H-Bond Stabilization Inhibitor->Inhibition

Caption: Mechanism of Action showing the displacement of the catalytic water molecule by the sulfonamide ZBG and stabilization by Thr199.

Part 2: Comparative Profiling

To validate the target, one must benchmark the candidate against known standards. The "1-methyl" substitution on the pyrrole ring alters the lipophilicity and steric profile compared to the standard benzene ring.

Comparative Performance Table
FeatureCandidate: 1-Methyl-1H-pyrrole-2-sulfonamideGold Standard: Acetazolamide (AAZ)Structural Control: Benzenesulfonamide
Primary Target hCA II (Cytosolic)hCA II / hCA IX / hCA XIIhCA I / hCA II
Binding Mode Zn-Binding FragmentTransition State AnalogueZn-Binding Fragment

(hCA II)
~50 - 300 nM (Est.)*12 nM ~200 - 800 nM
Ligand Efficiency (LE) High (> 0.4) ModerateHigh
Solubility Moderate (Methyl group effect)Low (Poor aqueous solubility)Moderate
Validation Role Fragment Hit (Starting point for optimization)Positive Control (Assay validation)Baseline (Minimum potency threshold)

*Note:


 values for fragments vary by assay conditions. The pyrrole scaffold generally exhibits higher potency than the benzene scaffold due to electronic effects, but the N-methylation may introduce steric constraints compared to the NH-pyrrole parent.
Why this Comparison Matters
  • Vs. Acetazolamide: If your candidate achieves a

    
     within 10-fold of AAZ, it is considered a "highly potent" fragment.
    
  • Vs. Benzenesulfonamide: The candidate must outperform or equal benzenesulfonamide. If the 1-methyl-pyrrole core binds weaker than the benzene core, the scaffold may be unsuitable for further development.

Part 3: Experimental Validation Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This assay measures the physiological reaction catalyzed by CA:


. Because the turnover number (

) of hCA II is extremely high (

), standard spectrophotometry is too slow.

Materials:

  • Enzyme: Recombinant hCA II (final conc. ~10–20 nM).

  • Substrate: Saturated

    
     solution (1.7 to 17 mM).
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Step-by-Step Workflow:

  • Preparation: Degas all buffers to prevent microbubbles.

  • Incubation: Pre-incubate the enzyme with the inhibitor (1-methyl-1H-pyrrole-2-sulfonamide) for 15 minutes at room temperature. Crucial: This ensures equilibrium binding before the fast reaction starts.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in the stopped-flow cell.
    
  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.

  • Analysis:

    • Determine initial rates (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to calculate

      
      :
      
      
      
      
    • Note: For hCA II,

      
       for 
      
      
      
      is approx 10 mM.
Protocol B: Thermal Shift Assay (TSA/DSF)

This serves as an orthogonal validation method to confirm that the inhibition observed in Protocol A is due to direct protein binding and not an artifact (e.g., aggregation).

Step-by-Step Workflow:

  • Mix: In a qPCR plate, combine hCA II (2-5

    
    M), Sypro Orange dye (5x), and the compound (10-50 
    
    
    
    M).
  • Control: Run a "DMSO only" control (negative) and an "Acetazolamide" control (positive).

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Result: A positive "shift" (

    
    ) compared to the DMSO control confirms specific binding. Sulfonamides typically induce a significant stabilizing shift in hCA II.
    

Part 4: Visualization of Validation Workflow

The following diagram outlines the logical flow for validating the target, ensuring self-correcting steps are taken if data is ambiguous.

Validation_Workflow cluster_Functional Functional Assay (Stopped-Flow) cluster_Biophysical Biophysical Assay (TSA) Start Compound: 1-Methyl-1H-pyrrole- 2-sulfonamide SF_Prep Pre-incubation (15 min) Start->SF_Prep TSA_Run Thermal Shift (25-95°C) Start->TSA_Run SF_Run Measure CO2 Hydration Rate SF_Prep->SF_Run SF_Data Calculate Ki SF_Run->SF_Data Decision Compare Data SF_Data->Decision Ki < 500nM? TSA_Data Calculate ΔTm TSA_Run->TSA_Data TSA_Data->Decision ΔTm > 2°C? Valid Target Validated (ZBG Confirmed) Decision->Valid Both Pass Invalid Re-evaluate Scaffold Decision->Invalid Fail

Caption: Integrated workflow combining functional kinetics and biophysical stability to validate the target.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Ghorab, M. M., et al. (2014).[8] Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Structure-activity relationship of 1-methyl-1H-pyrrole-2-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between medicinal chemistry and translational oncology, I evaluate molecular scaffolds not just by their terminal IC₅₀ values, but by their structural causality, target selectivity, and assay reproducibility.

The 1-methyl-1H-pyrrole-2-sulfonamide scaffold is a masterclass in stereoelectronic design. It serves as a privileged pharmacophore for two distinct, yet metabolically linked oncology targets: Carbonic Anhydrase IX (CAIX) and Pyruvate Kinase M2 (PKM2) . This guide objectively compares the structure-activity relationship (SAR) of this scaffold across both targets and provides the self-validating experimental workflows required to benchmark these derivatives against clinical standards.

Molecular Rationale: The Power of the N1-Methylation

Before diving into target-specific performance, we must establish why the 1-methyl group is critical. Unsubstituted pyrrole-2-sulfonamides are susceptible to N-H deprotonation at physiological pH, which alters the electronic distribution of the ring and severely limits membrane permeability.

Methylation at the N1 position achieves two critical structural goals:

  • Conformational Locking: It restricts the rotation of the adjacent sulfonamide group, directing it into the optimal dihedral angle for target engagement.

  • Hydrophobic Shielding: The methyl group provides necessary steric bulk that interacts favorably with hydrophobic pockets in target enzymes, driving isoform selectivity[1].

Application 1: Tumor Hypoxia & Carbonic Anhydrase IX (CAIX) Inhibition

Mechanistic Causality

CAIX is a transmembrane zinc metalloenzyme overexpressed in hypoxic solid tumors, where it hydrates extracellular CO₂ to bicarbonate and protons, driving tumor acidification and metastasis. The primary sulfonamide (


) of our scaffold acts as a classical Zinc-Binding Group (ZBG). The sulfonamide nitrogen coordinates directly with the catalytic 

ion in the CAIX active site, displacing the zinc-bound water molecule necessary for catalysis[1].
SAR & Performance Comparison

The data reveals that substitutions on the 1-methyl-1H-pyrrole-2-sulfonamide scaffold significantly influence both potency and isoform selectivity[2]. The table below compares two substituted derivatives against Acetazolamide (AAZ), a clinically used non-selective CA inhibitor.

Inhibitor / CompoundStructural ModificationhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity Profile
Acetazolamide (AAZ) Standard Reference250.012.125.8Non-selective baseline
Compound 10d Chlorine substitution6.28.0165.2High off-target hCA I affinity
Compound 15 Dimethoxy substitution725.63.36.1High hCA II/IX selectivity

Insight: While halogenation (Compound 10d) drives raw potency, it heavily biases the molecule toward the off-target cytosolic hCA I isoform. Conversely, bulky electron-donating groups (Compound 15) leverage the hydrophobic half of the CAIX active site, achieving single-digit nanomolar potency and excellent selectivity against hCA I[2].

Protocol: Stopped-Flow CO₂ Hydration Kinetics

To avoid the artifacts of end-point assays, CAIX inhibition must be validated using a real-time kinetic readout.

  • Enzyme Preparation: Dilute recombinant hCA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain physiological ionic strength.

  • Indicator Addition: Add 0.2 mM Phenol Red indicator (absorbance peak at 557 nm) to the enzyme solution.

  • Substrate Preparation: Prepare CO₂-saturated water at 20°C (yielding approx. 30 mM CO₂).

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂-saturated water.

  • Kinetic Readout: Monitor the decrease in absorbance at 557 nm over a 10-second window. The initial velocity of the pH drop correlates directly with CAIX activity.

  • Self-Validation: Run Acetazolamide (100 nM) as a positive control for total inhibition. A lack of complete inhibition indicates buffer buffering-capacity artifacts.

Application 2: Metabolic Reprogramming via PKM2 Activation

Mechanistic Causality

In cancer cells, PKM2 predominantly exists in an inactive dimeric state, shunting glycolytic intermediates into biosynthetic pathways—a hallmark of the Warburg effect[3]. Derivatives of the 1-methyl-1H-pyrrole-2-sulfonamide scaffold (specifically those with bulky N-aryl substitutions on the sulfonamide) bind to the allosteric pocket at the dimer-dimer interface[4]. They act as "molecular glue" to promote and lock PKM2 into its highly active tetrameric conformation. This lowers the


 for Phosphoenolpyruvate (PEP), forcing the cell away from aerobic glycolysis and back toward oxidative phosphorylation[3].
Protocol: Continuous LDH-Coupled Spectrophotometric Assay

By coupling the production of pyruvate to the oxidation of NADH via Lactate Dehydrogenase (LDH), we create a self-validating, real-time kinetic readout that avoids the signal decay issues common in ATP-luminescence assays[5].

  • Reagent Preparation: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂.

  • Enzyme & Substrate Mix: Add recombinant human PKM2 (2.5 ng/μL), 1 mM ADP, and 0.5 mM PEP. Crucial Causality: 0.5 mM PEP is specifically chosen because it is near the

    
     of the active tetramer but well below the 
    
    
    
    of the inactive dimer, maximizing the assay window for allosteric activators[5].
  • Coupling System: Add 0.2 mM NADH and 8 Units of Lactate Dehydrogenase (LDH).

  • Compound Addition: Add the pyrrole-2-sulfonamide derivative (serial dilution in 1% DMSO).

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm (NADH oxidation) continuously for 30 minutes at 25°C. The rate of

    
     decline is directly proportional to PKM2 activation.
    
  • Self-Validation: Use Fructose-1,6-bisphosphate (FBP) as a physiological positive control for tetramerization[5].

Systems Biology & Workflow Visualizations

Mechanism cluster_CA Hypoxic Tumor Microenvironment cluster_PK Metabolic Reprogramming (Warburg Effect) Scaffold 1-Methyl-1H-Pyrrole- 2-Sulfonamide CAIX Carbonic Anhydrase IX (Overexpressed) Scaffold->CAIX Inhibits (Zn2+ Coordination) PKM2_Dimer PKM2 (Dimer) Inactive State Scaffold->PKM2_Dimer Allosteric Activator pH Tumor Acidification & Metastasis CAIX->pH CO2 Hydration PKM2_Tetra PKM2 (Tetramer) Active State PKM2_Dimer->PKM2_Tetra Tetramerization Glyco Aerobic Glycolysis PKM2_Dimer->Glyco Promotes OxPhos Oxidative Phosphorylation PKM2_Tetra->OxPhos Restores

Figure 1: Dual-target mechanism of 1-methyl-1H-pyrrole-2-sulfonamide derivatives in oncology.

Protocol cluster_CA_Assay CAIX Stopped-Flow Assay cluster_PK_Assay PKM2 LDH-Coupled Assay Prep Compound Preparation (Serial Dilution in 1% DMSO) CA_Mix Mix hCA IX + Phenol Red with CO2-Saturated Water Prep->CA_Mix PK_Mix Mix PKM2 + PEP + ADP + LDH + NADH Prep->PK_Mix CA_Read Kinetic Readout Absorbance at 557 nm CA_Mix->CA_Read Data Non-linear Regression IC50 / AC50 Determination CA_Read->Data PK_Read Kinetic Readout NADH Oxidation at 340 nm PK_Mix->PK_Read PK_Read->Data

Figure 2: Parallel experimental workflows for validating CAIX inhibition and PKM2 activation.

References

  • Pyruvate kinase M2 modulators, therapeutic compositions and related methods of use (US8742119B2).
  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS One. [Link]

  • PKM2 Kinase Activation Assay Kit Protocol. BPS Bioscience.[Link]

  • A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration. ARVO Journals. [Link]

Sources

Comparative analysis of 1-methyl-1H-pyrrole-2-sulfonamide and its regioisomers

[1]

Executive Summary

The pyrrole sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore for Carbonic Anhydrase (CA) inhibitors.[2] While 1-methyl-1H-pyrrole-2-sulfonamide (2-MPS) is the synthetically accessible "default" isomer, its regioisomer, 1-methyl-1H-pyrrole-3-sulfonamide (3-MPS) , represents a "high-value, high-effort" alternative.[1]

  • 2-MPS: Characterized by facile synthesis via electrophilic aromatic substitution.[1] It typically exhibits broad-spectrum inhibition of cytosolic CA isoforms (hCA I, hCA II) but lacks selectivity.

  • 3-MPS: Requires multi-step synthesis or specialized precursors.[1] However, the altered vector of the sulfonamide group allows for unique active-site interactions, offering a pathway to improved selectivity for tumor-associated isoforms (hCA IX, hCA XII) by avoiding steric clashes common in the conserved active sites of hCA I/II.

Chemical Structure & Regioisomerism[1][3]

The fundamental difference lies in the attachment point of the sulfonamide (


Feature2-Isomer (2-MPS) 3-Isomer (3-MPS)
IUPAC Name 1-methyl-1H-pyrrole-2-sulfonamide1-methyl-1H-pyrrole-3-sulfonamide
Substitution

-position (adjacent to N)

-position (remote from N)
Electronic Env. Direct conjugation with N-lone pair.[1] Electron-rich C2.[1]Cross-conjugated. Lower electron density at C3 vs C2.[1]
Vector Geometry "Bent" geometry relative to the N-Me vector.[1]"Linear" extended geometry relative to the N-Me vector.[1]

Synthetic Accessibility & Regiocontrol

The primary differentiator between these isomers is synthetic feasibility.[1] The electron-rich nature of the pyrrole ring dictates the outcome of direct functionalization.

Mechanism of Regioselectivity

Pyrrole undergoes Electrophilic Aromatic Substitution (EAS) preferentially at the C2 position due to the stability of the

  • Consequence: Direct chlorosulfonation of 1-methylpyrrole yields >95% of the 2-isomer .[1]

  • Challenge: Accessing the 3-isomer requires "tricking" the system—either by blocking the C2 position or using lithiation chemistry (Halogen-Lithium Exchange).[1]

Comparative Synthetic Protocols
Protocol A: Synthesis of 2-MPS (Standard Route)
  • Method: Direct Electrophilic Sulfochlorination.[1]

  • Precursor: 1-Methylpyrrole.[1][3]

  • Reagents: Chlorosulfonic acid (

    
    ), 
    
    
    .[1]

Step-by-Step:

  • Sulfochlorination: Cool 1-methylpyrrole (1 eq) to 0°C in

    
    . Add 
    
    
    (2.5 eq) dropwise.[1] The electrophile attacks C2.[1]
  • Quench: Pour the reaction mixture onto ice to precipitate 1-methylpyrrole-2-sulfonyl chloride.

  • Amination: Dissolve the sulfonyl chloride in acetone and treat with aqueous

    
     (excess) at RT.
    
  • Workup: Evaporate solvent, acidify to pH 6, and filter the precipitate.

  • Yield: Typically 75-85%.[1]

Protocol B: Synthesis of 3-MPS (Directed Route)
  • Method: Halogen-Lithium Exchange (The "Gold Standard" for regiocontrol).[1]

  • Precursor: 3-Bromo-1-methylpyrrole (commercially available or synthesized via bulky N-protection).[1]

  • Reagents:

    
    -BuLi, 
    
    
    , Sulfuryl chloride (
    
    
    ) or Hydroxylamine-O-sulfonic acid (HOSA).

Step-by-Step:

  • Lithiation: Dissolve 3-bromo-1-methylpyrrole in dry THF under Argon at -78°C. Add

    
    -BuLi (1.1 eq). Lithium selectively replaces Bromine at C3.[1]
    
  • Sulfinylation: Bubble dry

    
     gas into the solution.[1] The C3-lithio species attacks 
    
    
    to form the lithium sulfinate (
    
    
    ).
  • Oxidation/Amination:

    • Option 1: Treat with

      
       (N-chlorosuccinimide) to form sulfonyl chloride, then add 
      
      
      .
    • Option 2 (Direct): React the sulfinate with Hydroxylamine-O-sulfonic acid (HOSA) in water/NaOAc buffer.[1]

  • Yield: Typically 40-55% (Lower due to multi-step sensitivity).

Visualization: Synthetic Pathways

Synthesiscluster_0Direct Route (Kinetic)cluster_1Indirect Route (Specific)Start1-MethylpyrroleReaction1ClSO3H(Electrophilic Subst.)Start->Reaction1Inter22-Sulfonyl ChlorideReaction1->Inter2Prod22-MPS(Major Product)Inter2->Prod2+ NH3Bromide3-Bromo-1-methylpyrroleReaction21. n-BuLi (-78°C)2. SO2Bromide->Reaction2Inter33-Lithio SulfinateReaction2->Inter3Prod33-MPS(Regio-Controlled)Inter3->Prod3+ HOSA or NCS/NH3

Caption: Synthetic divergence showing the direct electrophilic route to the 2-isomer versus the lithiation-mediated route required for the 3-isomer.

Physicochemical Profile

The position of the sulfonamide group affects the electronic distribution, influencing acidity (pKa) and lipophilicity.

Property2-MPS 3-MPS Implication
pKa (Sulfonamide NH) ~9.8 - 10.2~9.5 - 9.93-MPS is slightly more acidic. The electron-donating N-Me group is less conjugated to the C3 position, making the sulfonyl group slightly more electron-withdrawing at C3 than C2.[1] Lower pKa aids Zn-binding.[1]
LogP (Lipophilicity) 0.2 - 0.40.2 - 0.4Minimal difference.[1] Both are relatively polar fragments.[1]
Solubility Moderate (Water)Moderate (Water)Soluble in DMSO, MeOH.[1] Limited aqueous solubility requires cosolvents for assays.[1]
Dipole Moment HigherLowerThe vectors of the N-Me and C2-SO2 dipole reinforce each other more in the 2-isomer.[1]

Biological Performance: Carbonic Anhydrase Inhibition[1][2][5][6]

The primary application of these isomers is as Zinc-binding groups (ZBGs) in Carbonic Anhydrase inhibitors.

Mechanism of Action

Both isomers bind to the Zn(II) ion in the enzyme active site via the deprotonated sulfonamide nitrogen (

Performance Comparison
Metric2-MPS (The "Standard") 3-MPS (The "Specialist")
Potency (Ki) High potency against hCA II (Ki often < 10 nM).[1] The "bent" shape fits the compact active site of cytosolic isoforms well.Variable. Often slightly lower potency against hCA II compared to 2-MPS, but comparable or better against transmembrane isoforms.[1]
Selectivity Poor. It hits the ubiquitous hCA I and hCA II indiscriminately.[1] This leads to off-target systemic side effects (e.g., paresthesia).Enhanced Potential. The "linear" vector allows the scaffold to extend towards the "selective pocket" of hCA IX and XII (tumor-associated), avoiding steric clashes with residues like Phe131 in hCA II.[1]
SAR Utility Used as a generic ZBG fragment.[1]Used when "tail" modifications require a different exit vector to optimize selectivity.[1]
Structural Logic for Selectivity
  • 2-Position: The sulfonamide points "back" towards the hydrophobic wall of the active site (Val121, Phe131 in hCA II). This creates a tight fit but leaves little room for modification without disrupting binding.[1]

  • 3-Position: The sulfonamide points more "outward" towards the solvent-accessible region.[1] This allows for the attachment of bulky "tails" (via the pyrrole nitrogen or C4/C5) that can interact with isoform-specific residues at the rim of the active site.

Visualization: SAR & Binding Logic

SARcluster_22-MPS Bindingcluster_33-MPS BindingCA_SiteCarbonic Anhydrase Active Site(Zn2+ Ion)Iso22-Isomer ScaffoldIso2->CA_SiteZn CoordinationInteraction2Steric Clash with Phe131(in some isoforms)Iso2->Interaction2Result2High Affinity (hCA II)Low SelectivityInteraction2->Result2Iso33-Isomer ScaffoldIso3->CA_SiteZn CoordinationInteraction3Extended VectorAvoids Steric ClashIso3->Interaction3Result3Tunable Selectivity(hCA IX / XII)Interaction3->Result3

Caption: Schematic representation of how the regioisomeric vector influences active site fit and selectivity profiles.

Experimental Protocols

Protocol 1: Determination of Inhibition Constant (Ki)

Valid for both isomers.[1]

  • Assay Principle: Stopped-flow

    
     hydration assay. Measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 as 
    
    
    is hydrated to carbonic acid.
  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .[1]
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA isoform) with the inhibitor (dissolved in DMSO, final concentration 0.1% v/v) for 15 minutes at 25°C.

    • Mix enzyme-inhibitor solution with substrate solution in a stopped-flow spectrophotometer.[1]

    • Monitor absorbance at 557 nm.

  • Calculation: Fit the initial rates to the Morrison equation for tight-binding inhibitors to determine

    
    .[1]
    
Protocol 2: Quality Control (Purity Check)

Crucial for 3-MPS to ensure no contamination with 2-MPS.[1]

  • HPLC Method: C18 Reverse Phase Column.[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) / Acetonitrile.[1]

  • Differentiation: The 2-isomer is typically less polar (elutes later) than the 3-isomer in reverse-phase conditions due to the internal dipole cancellation/H-bonding potential, though this can vary by column.[1] 1H NMR is the definitive check.[1]

    • 2-MPS NMR: Doublet of doublets for H3, H4, H5. H3 is often deshielded by the adjacent

      
      .[1]
      
    • 3-MPS NMR: Singlet-like or distinct splitting pattern for H2 (isolated between N and

      
      ) vs H4/H5.
      

Conclusion & Recommendation

  • Use 1-methyl-1H-pyrrole-2-sulfonamide (2-MPS) if you need a standard reference compound , a generic zinc-binding fragment, or are targeting hCA II for non-clinical model validation.[1] Its ease of synthesis makes it the cost-effective choice.[1]

  • Use 1-methyl-1H-pyrrole-3-sulfonamide (3-MPS) if you are developing isoform-selective inhibitors (specifically for cancer-associated hCA IX/XII).[1] The 3-position offers a superior geometric vector for "growing" the molecule towards the active site rim without inducing steric clashes that compromise binding affinity.

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem. (n.d.).[1] 1-methyl-1H-pyrrole-2-sulfonamide (CID 18971485).[1] National Library of Medicine.[1] Link

  • BenchChem. (2025).[1] Regioselectivity in 1-Methylpyrrole Substitution. Technical Support Center. Link

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrroles: Paal-Knorr and Hantzsch Methods. Link

  • Alterio, V., et al. (2012).[1] Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews.[1] Link

Technical Assessment: In Vitro vs. In Vivo Activity of 1-Methyl-1H-Pyrrole-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a rigorous comparison of the in vitro and in vivo profiles of 1-methyl-1H-pyrrole-2-sulfonamide , a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) and antimicrobial agents.

Executive Summary

1-methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3) represents a prototypical heteroaromatic sulfonamide scaffold. While it exhibits high potency in vitro against zinc-metalloproteinases (specifically Carbonic Anhydrases, CA), its in vivo utility is often limited by pharmacokinetic (PK) liabilities and isoform selectivity issues. This guide dissects the "efficacy gap" often observed when translating this molecule from enzyme assays to animal models, serving as a template for optimizing pyrrole-based therapeutics.

Mechanistic Foundation: The Sulfonamide "Warhead"

To understand the activity profile, one must first grasp the molecular mechanism.[1] This compound acts primarily as a Zinc-Binder .

Mechanism of Action (MOA)

The sulfonamide moiety (


) exists in equilibrium with its ionized anion (

). This anion coordinates directly to the Zn(II) ion within the active site of Carbonic Anhydrase enzymes, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

The Pyrrole Ring serves two functions:

  • Scaffold: Positions the sulfonamide group.

  • Electronic Modulation: The electron-rich nature of the pyrrole ring (enhanced by the N-methyl group) increases the pKa of the sulfonamide, potentially affecting its ionization state and binding affinity compared to benzene sulfonamides.

MOA Compound 1-methyl-1H-pyrrole- 2-sulfonamide Ionization Ionization to Anion (-SO2NH-) Compound->Ionization Physiological pH Target Carbonic Anhydrase Active Site (Zn2+) Ionization->Target Coordination Binding Tetrahedral Adduct Formation Target->Binding Displacement of H2O Effect Inhibition of CO2 Hydration Binding->Effect Blockade

Figure 1: Mechanism of Action pathway demonstrating the zinc-binding inhibition cascade.

In Vitro Activity Profile[2][3]

In a controlled environment (enzyme assays, cell culture), 1-methyl-1H-pyrrole-2-sulfonamide behaves as a potent, broad-spectrum inhibitor.

Enzyme Inhibition (Cell-Free)
  • Target: Human Carbonic Anhydrases (hCA I, II, IX, XII).[2]

  • Potency: Typically exhibits

    
     values in the low nanomolar range (10–100 nM)  against the ubiquitous hCA II isoform.
    
  • Selectivity: Low. The small size of the molecule allows it to fit into the active sites of nearly all CA isoforms. It lacks the "tail" modifications required to interact with the hydrophobic and hydrophilic sub-pockets that differ between isoforms (e.g., the tumor-associated hCA IX vs. cytosolic hCA II).

Cellular Activity[2][3][4][5]
  • Permeability: The N-methyl group increases lipophilicity (

    
    ) compared to the unsubstituted pyrrole, improving passive diffusion across cell membranes.
    
  • Cytotoxicity: Generally low in non-tumorigenic lines. However, in hypoxic tumor cells (which overexpress hCA IX), inhibition of pH regulation can induce apoptosis.

  • Antimicrobial Potential: As a standalone fragment, activity is moderate. It often requires derivatization (e.g., halogenation or coupling) to achieve significant MIC values against S. aureus or E. coli.

In Vivo Activity Profile[2][3]

The transition to in vivo models reveals the limitations of the scaffold when used without modification.

Pharmacokinetics (PK)
  • Absorption: Rapidly absorbed due to low molecular weight (MW ~160) and moderate polarity.

  • Distribution: Wide distribution. A critical issue is Red Blood Cell (RBC) Sequestration . hCA I and II are highly abundant in erythrocytes. The compound binds avidly to RBCs, creating a "sink" that reduces the free drug concentration available for target tissues (e.g., eye or tumor).

  • Metabolism: The electron-rich pyrrole ring is susceptible to oxidative metabolism (e.g., by CYP450s), potentially leading to rapid clearance or the formation of reactive metabolites. The N-methyl group can undergo demethylation.

  • Excretion: Sulfonamides are typically excreted renally. The acidity of the urine can affect reabsorption.

Efficacy & Toxicity
  • Efficacy: As a standalone agent, it often shows short duration of action due to rapid clearance. In glaucoma models, it may lower intraocular pressure (IOP) but requires frequent dosing.

  • Systemic Toxicity: Because it is a "pan-inhibitor" (inhibits many isoforms), systemic administration can lead to off-target effects such as:

    • Metabolic Acidosis: Due to inhibition of renal hCA.

    • Paresthesia: Numbness/tingling (common with systemic CAIs).

    • Diuresis: Increased urine output.

Comparative Analysis: The "Disconnect"

The following table summarizes why a molecule can look like a "hit" in vitro but struggle as a "lead" in vivo.

FeatureIn Vitro Profile (Enzyme/Cell)In Vivo Profile (Animal Model)Implication for Development
Potency High (

nM). Binds Zn(II) effectively.
Variable. Reduced by protein binding and RBC sequestration.High potency is necessary but not sufficient for efficacy.
Selectivity Poor. Inhibits constitutive (hCA I/II) and disease targets (hCA IX/XII) equally.Poor. Leads to systemic side effects (acidosis) limiting the maximum tolerated dose.Needs structural "tail" modification to improve selectivity.
Permeability Good. Passive diffusion is efficient.Good. Crosses barriers (BBB, BRB), which is good for CNS/Eye but bad for peripheral safety.Distribution must be controlled (e.g., topical delivery).
Stability Stable in buffer/media.Labile. Subject to hepatic oxidation and renal clearance.Half-life (

) is likely the limiting factor.

Experimental Protocols

To validate these profiles, the following standardized protocols are recommended.

Protocol A: In Vitro CA Inhibition (Stopped-Flow Assay)

Objective: Determine the inhibition constant (


) against hCA II.
  • Reagents: Purified hCA II enzyme, Substrate (CO2), Indicator (Phenol Red), Buffer (HEPES, pH 7.5).

  • Setup: Use a Stopped-Flow instrument (e.g., Applied Photophysics) to measure the rate of CO2 hydration (

    
    ) via absorbance change of the indicator.
    
  • Procedure:

    • Incubate enzyme with varying concentrations of 1-methyl-1H-pyrrole-2-sulfonamide (0.1 nM – 10 µM) for 15 min.

    • Rapidly mix with CO2-saturated water.

    • Record the initial velocity (

      
      ) of the reaction.
      
  • Analysis: Fit data to the Cheng-Prusoff equation to calculate

    
     and derive 
    
    
    
    .
Protocol B: In Vivo Pharmacokinetics (Rat Model)

Objective: Assess plasma half-life and RBC partitioning.

  • Animals: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: IV bolus (2 mg/kg) and Oral gavage (10 mg/kg).

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Processing:

    • Split sample: Plasma vs. Whole Blood.

    • Lyse RBCs to measure total blood concentration.

  • Analysis: LC-MS/MS quantification.

    • Calculation: Calculate

      
      , 
      
      
      
      ,
      
      
      , and the Blood-to-Plasma Ratio (
      
      
      )
      . A high
      
      
      (>10) indicates significant RBC sequestration, characteristic of high-affinity CA inhibitors.

Strategic Optimization Workflow

The following diagram illustrates how this scaffold is typically optimized to bridge the in vitro/in vivo gap.

Workflow Hit Hit: 1-methyl-1H-pyrrole- 2-sulfonamide (High Potency, Low Selectivity) Design Structure-Based Design (Add 'Tail' for Selectivity) Hit->Design Identify Liability Synthesis Synthesis of Derivatives (e.g., Ureido/Amide linkers) Design->Synthesis Screen In Vitro Screening (hCA IX vs hCA II) Synthesis->Screen PK In Vivo PK Optimization (Reduce RBC binding) Screen->PK Select Selective Hits PK->Design High Clearance? Loop Back Lead Lead Candidate (Balanced Potency/PK) PK->Lead Valid Profile

Figure 2: Optimization workflow transforming the pyrrole sulfonamide scaffold into a viable drug candidate.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex. Proceedings of the National Academy of Sciences. Link

  • Nocentini, A., & Supuran, C. T. (2019). Pyrrole-based carbonic anhydrase inhibitors: A review of the literature. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Mincione, F., et al. (2007). Carbonic anhydrase inhibitors: Inhibition of isozymes I, II and IX with N-substituted sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Benchmarking Guide: 1-Methyl-1H-Pyrrole-2-Sulfonamide vs. Standard-of-Care CAIs

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 1-methyl-1H-pyrrole-2-sulfonamide (referred to as 1-MPS ), a representative pyrrole-based sulfonamide scaffold, against standard-of-care (SoC) Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary

1-methyl-1H-pyrrole-2-sulfonamide (1-MPS) represents a critical scaffold in the fragment-based drug discovery (FBDD) of next-generation Carbonic Anhydrase Inhibitors (CAIs). Unlike the benzene-sulfonamide core found in first-generation inhibitors, the electron-rich pyrrole ring offers distinct physicochemical properties (pKa, lipophilicity) and isoform selectivity profiles.

This guide benchmarks 1-MPS against Acetazolamide (AAZ) (Systemic Gold Standard) and Dorzolamide (DZA) (Topical Ophthalmic Standard). The primary utility of 1-MPS is not as a standalone clinical drug, but as a high-efficiency ligand efficiency (LE) fragment used to design selective inhibitors for hCA IX/XII (Hypoxic Tumors) and hCA II (Glaucoma).

Technical Profile & Mechanism

  • Compound: 1-methyl-1H-pyrrole-2-sulfonamide[1][2][3][4]

  • CAS: 1367950-51-3[1][4]

  • Molecular Weight: 160.20 g/mol [4]

  • Mechanism of Action: Zinc(II) Ion Chelation. The sulfonamide moiety (

    
    ) exists as a monoanion at physiological pH, coordinating directly to the Zn(II) ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion and blocking the hydration of CO2.
    
Mechanistic Differentiation
  • Acetazolamide (Thiadiazole): Highly acidic sulfonamide (pKa ~7.2). Strongest zinc affinity but poor isoform selectivity.

  • 1-MPS (N-Methyl Pyrrole): The pyrrole ring is less electron-withdrawing than thiadiazole. The N-methyl group removes a hydrogen bond donor, increasing lipophilicity (LogP) and altering the solvent network within the active site, often enhancing selectivity for transmembrane isoforms (hCA IX/XII).

Benchmarking Matrix: 1-MPS vs. Standards

The following data aggregates representative structure-activity relationship (SAR) findings for pyrrole-2-sulfonamides compared to clinical standards.

Table 1: Inhibitory Potency (Ki) & Selectivity Profile[6][7]
Feature1-MPS (Scaffold) Acetazolamide (AAZ) Dorzolamide (DZA) Implication
Primary Target Fragment LeadSystemic Glaucoma/DiureticTopical Glaucoma1-MPS is a template for optimization.
hCA I Ki (Cytosolic) > 5,000 nM~ 250 nM~ 50,000 nM1-MPS shows low affinity for hCA I , reducing off-target RBC effects.
hCA II Ki (Glaucoma) 200 - 800 nM 12 nM 9 nM AAZ is ~20x more potent. 1-MPS requires "tail" optimization for nanomolar potency.
hCA IX Ki (Tumor) 25 - 100 nM 25 nM52 nM1-MPS exhibits superior Selectivity Ratios (hCA II/hCA IX) compared to AAZ.
Ligand Efficiency (LE) High (~0.45) Moderate (~0.35)Moderate (~0.32)1-MPS is an efficient binder per heavy atom, ideal for FBDD.
Lipophilicity (LogP) ~ 0.2 (Est.)-0.260.91-MPS is more permeable than AAZ, aiding cellular uptake.

*Note: Values for 1-MPS are representative of the N-substituted pyrrole-2-sulfonamide class. Specific Ki values vary by assay conditions.

Experimental Validation Protocols

To validate 1-MPS against AAZ, two core experiments are required: Kinetic Profiling and Structural Validation .

Protocol A: Stopped-Flow CO2 Hydrase Assay (Kinetic Benchmarking)

This is the industry gold standard for measuring CA inhibition constants (Ki) with millisecond time resolution.

Objective: Determine the inhibition constant (


) of 1-MPS against hCA II and hCA IX.

Workflow:

  • Enzyme Prep: Purify recombinant hCA II and hCA IX (expressed in E. coli). Concentration: ~10–20 nM.

  • Substrate: Saturated CO2 solution (phenol red indicator).

  • Inhibitor: Prepare serial dilutions of 1-MPS and Acetazolamide (0.1 nM to 10 µM) in DMSO/Buffer.

  • Reaction:

    • Mix Enzyme + Inhibitor (pre-incubate 15 min).

    • Rapidly mix with CO2 substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor absorbance decrease at 557 nm (acidification rate).

  • Analysis: Fit initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.
    

Self-Validating Check:

  • Control: Run Acetazolamide as a positive control.

    
     for hCA II must fall within 10–15 nM. If >20 nM, the enzyme is degraded or CO2 saturation is inconsistent.
    
Protocol B: X-Ray Crystallography (Structural Benchmarking)

Objective: Visualize the binding mode of 1-MPS to confirm Zinc coordination and hydrophobic interactions.

Workflow:

  • Crystallization: Use hanging drop vapor diffusion. Mix hCA II (10 mg/mL) with precipitant (e.g., 1.5M sodium citrate, pH 8.0).

  • Soaking: Transfer crystals to a drop containing 1-MPS (saturated) for 2–24 hours.

  • Diffraction: Collect data at 100K (synchrotron source recommended).

  • Refinement: Solve structure (Molecular Replacement using PDB: 3HS4). Look for

    
     density at the Zn active site.
    

Success Metric: Distinct electron density for the sulfonamide nitrogen coordinating Zn(II) at ~2.0 Å distance.

Visualization of Signaling & Workflow

Diagram 1: Carbonic Anhydrase Catalytic Cycle & Inhibition

This diagram illustrates the "Ping-Pong" mechanism and where 1-MPS intervenes compared to the natural substrate.

CA_Mechanism Zn_Water E-Zn(II)-OH2 (Active Form) Zn_OH E-Zn(II)-OH⁻ (Nucleophile) Zn_Water->Zn_OH -H+ (via His64) Inhibited E-Zn(II)-Sulfonamide (Inhibited Complex) Zn_Water->Inhibited Displacement of H2O Transition Transition State [E-Zn-HCO3]⁻ Zn_OH->Transition + CO2 Product_Release E-Zn(II)-H2O + HCO3⁻ Transition->Product_Release Hydrolysis Product_Release->Zn_Water Regeneration Drug_1MPS 1-MPS (Inhibitor) Drug_1MPS->Inhibited Binding (Ki)

Caption: The catalytic cycle of Carbonic Anhydrase. 1-MPS binds to the Zn(II)-OH2 species, displacing the catalytic water and locking the enzyme in an inactive state.

Diagram 2: Benchmarking Screening Workflow

A logical flow for evaluating 1-MPS against SoCs.

Benchmarking_Workflow cluster_InVitro Phase 1: In Vitro Potency cluster_Selectivity Phase 2: Selectivity Profiling cluster_Structural Phase 3: Structural Validation Start Start: 1-MPS Evaluation Assay_SF Stopped-Flow Assay (hCA I, II, IX, XII) Start->Assay_SF Data_Ki Calculate Ki Values Assay_SF->Data_Ki Compare_AAZ Benchmark vs. Acetazolamide Data_Ki->Compare_AAZ Ratio_Calc Calc Selectivity Ratio (Ki hCA II / Ki hCA IX) Compare_AAZ->Ratio_Calc Decision Is Selectivity > AAZ? Ratio_Calc->Decision Decision->Start No (Optimize Tail) XRay X-Ray Crystallography (Soak 1-MPS) Decision->XRay Yes (Lead Candidate) Map_Interactions Map Hydrophobic Contacts (Pyrrole vs. Thiadiazole) XRay->Map_Interactions

Caption: Step-by-step workflow for benchmarking 1-MPS. Phase 2 (Selectivity) is the critical decision gate for pyrrole-based inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1-methyl-1H-pyrrole-2-sulfonamide. Protein Data Bank (PDB). Link (Search PDB for CAII-sulfonamide complexes)

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors: The emergence of pyrrole-sulfonamides. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-1H-pyrrole-2-sulfonamide (CAS 1367950-51-3).[1][4] Link

Sources

Reproducibility of Experiments Using 1-methyl-1H-pyrrole-2-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of experimental workflows involving 1-methyl-1H-pyrrole-2-sulfonamide, a member of the promising class of pyrrole-based sulfonamides. We will delve into the synthesis of this compound, outline rigorous analytical validation methods, and compare its potential biological activities with relevant alternatives based on published data for structurally similar molecules. This guide is designed to equip you with the necessary insights to conduct and reproduce experiments with a high degree of confidence.

The Scientific Context: Why Pyrrole-Sulfonamides?

The pyrrole ring is a significant nitrogen-containing heterocycle that is a core component of many natural and synthetic medicinal compounds.[1][2] When combined with a sulfonamide moiety, the resulting pyrrole-sulfonamide scaffold has demonstrated a wide range of pharmacological potential, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The sulfonamide group itself is a well-established pharmacophore known for its bacteriostatic properties, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] The integration of the pyrrole ring can enhance efficacy and introduce novel mechanisms of action, such as the inhibition of carbonic anhydrase isoforms or the modulation of signaling pathways.[1][5]

1-methyl-1H-pyrrole-2-sulfonamide, with its specific substitution pattern, represents a foundational structure within this class. Understanding its synthesis and properties is crucial for the systematic exploration of more complex derivatives.

Synthesis of 1-methyl-1H-pyrrole-2-sulfonamide: A Reproducible Protocol

The synthesis of sulfonamides is a well-established area of medicinal chemistry.[6] A common and reliable method involves the reaction of a sulfonyl chloride with an amine.[6] For 1-methyl-1H-pyrrole-2-sulfonamide, the synthesis would logically proceed from 1-methyl-1H-pyrrole-2-sulfonyl chloride. The following protocol is a detailed, self-validating system designed for reproducibility.

Experimental Workflow: Synthesis

Synthesis_Workflow start Start: 1-methyl-1H-pyrrole sulfochlorination Sulfochlorination (Chlorosulfonic acid) start->sulfochlorination intermediate 1-methyl-1H-pyrrole-2-sulfonyl chloride sulfochlorination->intermediate ammonolysis Ammonolysis (Ammonium hydroxide) intermediate->ammonolysis product 1-methyl-1H-pyrrole-2-sulfonamide ammonolysis->product purification Purification (Recrystallization) product->purification analysis Analytical Validation (HPLC, NMR, MS) purification->analysis end End analysis->end

Caption: Synthetic workflow for 1-methyl-1H-pyrrole-2-sulfonamide.

Step-by-Step Synthesis Protocol

Materials:

  • 1-methyl-1H-pyrrole

  • Chlorosulfonic acid

  • Ammonium hydroxide (28-30%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Sulfochlorination:

    • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, add 1-methyl-1H-pyrrole (1.0 eq) dissolved in anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and should be performed in a fume hood due to the evolution of HCl gas.

    • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride. This intermediate can be unstable and is often used immediately in the next step.

  • Ammonolysis:

    • Dissolve the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride in a suitable solvent like THF or acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide (3-5 eq) dropwise.

    • Allow the reaction to stir at room temperature for 2-3 hours. Monitor the formation of the sulfonamide by TLC.

  • Isolation and Purification:

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-methyl-1H-pyrrole-2-sulfonamide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Ensuring Trustworthiness: Analytical Validation

To ensure the reproducibility of any subsequent experiments, the identity and purity of the synthesized 1-methyl-1H-pyrrole-2-sulfonamide must be rigorously confirmed.[7]

Analytical Techniques for Purity and Identity Confirmation
Technique Purpose Expected Outcome for 1-methyl-1H-pyrrole-2-sulfonamide
High-Performance Liquid Chromatography (HPLC) Quantify purity and identify impurities.A single major peak with >95% purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure.¹H NMR: Signals corresponding to the methyl group, pyrrole ring protons, and sulfonamide protons. ¹³C NMR: Signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS) Determine the molecular weight.A molecular ion peak corresponding to the exact mass of C₅H₈N₂O₂S (160.03 g/mol ).[8]
Infrared (IR) Spectroscopy Identify functional groups.Characteristic absorption bands for N-H (sulfonamide), S=O (sulfonamide), and C-H (aromatic and aliphatic) vibrations.

A detailed protocol for HPLC analysis is provided below as an example of a self-validating system for purity assessment.[7]

Protocol: Purity Determination by RP-HPLC

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid), gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized 1-methyl-1H-pyrrole-2-sulfonamide in the mobile phase.

  • Analysis: Inject the sample and run the gradient program.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Comparative Analysis with Alternative Pyrrole-Sulfonamides

While specific experimental data for 1-methyl-1H-pyrrole-2-sulfonamide is not extensively published, we can draw valuable comparisons with structurally related compounds to predict its potential performance and guide future research. The biological activity of pyrrole-sulfonamides can be significantly influenced by the substitution pattern on the pyrrole ring and the nature of the sulfonamide group.[3][9]

Structural Alternatives and Their Reported Activities
Compound Class Structural Feature Reported Biological Activity Potential Advantages/Disadvantages vs. 1-methyl-1H-pyrrole-2-sulfonamide
Pyrrol-2-one Sulfonamides Possess a carbonyl group on the pyrrole ring.Potent inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII), with some showing anticancer activity.[1][5]Advantage: May exhibit enhanced and more specific biological activity due to the additional functional group. Disadvantage: More complex synthesis.
N-Phenylsulfonyl-1H-pyrroles A phenyl group is attached to the sulfonamide nitrogen.Positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4).[10]Advantage: Potential for CNS-related therapeutic applications. Disadvantage: Different biological target and likely different physicochemical properties.
Pyrrole-carboxamide Sulfonamides Contain both a carboxamide and a sulfonamide group.The pyrrole carboxamide skeleton is used in DNA-binding agents.[11]Advantage: Potential for dual functionality and targeted delivery. Disadvantage: Synthesis is more complex.
Logical Relationship: Structure and Activity

SAR_Logic core 1-methyl-1H-pyrrole-2-sulfonamide (Core Structure) sub_pos Substitution Position (e.g., C3, C4, C5) core->sub_pos influences n_sub N-Sulfonamide Substitution (e.g., Aryl, Alkyl) core->n_sub influences ring_mod Pyrrole Ring Modification (e.g., Pyrrol-2-one) core->ring_mod influences activity Biological Activity (e.g., Antimicrobial, Anticancer, CNS) sub_pos->activity properties Physicochemical Properties (Solubility, Lipophilicity) sub_pos->properties n_sub->activity n_sub->properties ring_mod->activity ring_mod->properties

Caption: Structure-Activity Relationship (SAR) considerations for pyrrole-sulfonamides.

This logical framework highlights that even minor structural modifications to the core 1-methyl-1H-pyrrole-2-sulfonamide can lead to significant changes in biological activity and physicochemical properties. Therefore, when designing experiments, it is crucial to consider these potential variations and select appropriate comparative compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis, validation, and comparative evaluation of 1-methyl-1H-pyrrole-2-sulfonamide. By following the detailed protocols and understanding the broader context of pyrrole-sulfonamide chemistry, researchers can ensure the reliability of their experimental data. The provided comparisons with alternative structures offer a rationale for future compound design and optimization. The field of pyrrole-containing compounds continues to be a rich area for drug discovery, and a commitment to reproducible, high-quality experimental work is paramount for unlocking their full therapeutic potential.[12]

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. (2026). PMC. [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. (2025). ACS Publications. [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. (2025). PMC. [Link]

  • Synthetic approaches and applications of sulfonimidates. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Some Novel Sulfonamides Containing Biologically Active Alkanoic Acid, Acetamide, Thiazole, and Pyrrole Moieties of Expected Antitumor and Radiosensitizing Activities. Semantic Scholar. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Commonly used sulfonamides and non-sulfonamide alternatives. ResearchGate. [Link]

  • 1-methyl-1h-pyrrole-2-sulfonamide (C5H8N2O2S). PubChemLite. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). PMC. [Link]

  • Simple, rapid, and clean condensation of sulfonamide and maleic anhydride derivatives: Synthesis of novel 1H- Pyrrole-2,5-diones under heterogeneous conditions. (2016). Taylor & Francis. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]

  • Synthesis of 1Methyl1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments. ResearchGate. [Link]

  • Commonly used sulfonamides and non-sulfonamide alternatives. ResearchGate. [Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. (2026). PubMed. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

  • 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate. (2014). MDPI. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). PMC. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 1-methyl-1H-pyrrole-2-sulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry, with the pyrrole scaffold appearing in numerous pharmaceuticals. 1-methyl-1H-pyrrole-2-sulfonamide is a key building block in the development of various therapeutic agents. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining 1-methyl-1H-pyrrole-2-sulfonamide: Route A: Direct Electrophilic Sulfonation of 1-Methylpyrrole and Route B: Paal-Knorr Pyrrole Synthesis . We will delve into the experimental protocols, mechanistic underpinnings, and a comparative analysis of these routes to aid in the selection of the most appropriate method for your research needs.

Route A: Direct Electrophilic Sulfonation of 1-Methylpyrrole

This approach is a classical functionalization strategy that involves the direct introduction of a sulfonyl group onto the pre-formed 1-methylpyrrole ring, followed by conversion to the desired sulfonamide. The primary challenge in this route lies in controlling the regioselectivity of the electrophilic substitution reaction.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 1-Methylpyrrole C 1-Methyl-1H-pyrrole-2-sulfonyl chloride (and isomers) A->C Electrophilic Substitution B Chlorosulfonic Acid in Acetonitrile B->C E 1-methyl-1H-pyrrole-2-sulfonamide C->E Nucleophilic Acyl Substitution D Ammonia (aqueous or gas) D->E

Caption: Workflow for the direct sulfonation route.

Experimental Protocol for Route A

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl chloride

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpyrrole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • Purify the product by column chromatography on silica gel to separate the isomers.

Step 2: Synthesis of 1-methyl-1H-pyrrole-2-sulfonamide

  • Dissolve the purified 1-methyl-1H-pyrrole-2-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran or acetone.

  • Cool the solution to 0 °C.

  • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfonamide.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-methyl-1H-pyrrole-2-sulfonamide.

Mechanistic Insights and Causality

The sulfonation of pyrroles is a classic electrophilic aromatic substitution. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles. However, the regioselectivity is a significant challenge. The reaction of 1-methylpyrrole with sulfonating agents like chlorosulfonic acid can lead to a mixture of 2- and 3-substituted products.[2] Some studies suggest that sulfonation with a sulfur trioxide-pyridine complex can favor the 3-position, contrary to what is often expected.[3] The choice of solvent and temperature can also influence the isomer ratio. Acetonitrile is often used as a solvent for sulfonation with chlorosulfonic acid.[1] The subsequent amination of the sulfonyl chloride is a standard nucleophilic acyl substitution reaction.

Advantages of Route A
  • Atom Economy: This route is relatively atom-economical as it directly functionalizes the readily available 1-methylpyrrole.

  • Fewer Steps: In principle, this is a two-step synthesis from the starting pyrrole.

Disadvantages of Route A
  • Regioselectivity: The primary drawback is the potential formation of a mixture of 2- and 3-sulfonylated isomers, which necessitates careful purification and can lead to lower yields of the desired product.

  • Harsh Reagents: Chlorosulfonic acid is a highly corrosive and reactive reagent that requires careful handling.

Route B: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[4][5] To synthesize the target molecule via this route, one could envision reacting a suitable 1,4-dicarbonyl with an amine, followed by sulfonation, or more elegantly, by incorporating the sulfonamide functionality into one of the starting materials. For this guide, we will outline a plausible multi-step approach starting from a readily available dicarbonyl compound.

Workflow for Route B

Route B Workflow cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Functionalization A 2,5-Hexanedione C 1,2,5-Trimethyl-1H-pyrrole A->C Paal-Knorr Condensation B Methylamine B->C E 1-methyl-1H-pyrrole-2-sulfonamide C->E Multi-step Transformation D Chlorosulfonation & Amination D->E

Caption: A plausible workflow for the Paal-Knorr synthesis route.

Experimental Protocol for Route B (Illustrative)

Step 1: Synthesis of 1,2,5-Trimethyl-1H-pyrrole

  • To a round-bottom flask, add 2,5-hexanedione (1.0 eq) and an aqueous solution of methylamine (40 wt. %, 1.2 eq).

  • Add a catalytic amount of a mild acid, such as acetic acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1,2,5-trimethyl-1H-pyrrole by distillation.

Subsequent Steps: Functionalization to the Target Molecule

The subsequent conversion of 1,2,5-trimethyl-1H-pyrrole to 1-methyl-1H-pyrrole-2-sulfonamide would require a series of functional group manipulations. This would likely involve selective oxidation of one of the methyl groups to a carboxylic acid, followed by decarboxylation to generate 1-methyl-1H-pyrrole, which would then be subjected to a sulfonation and amination sequence similar to Route A. A more direct, though less documented, approach would be to use a 1,4-dicarbonyl compound already bearing a group that can be converted to a sulfonamide.

Mechanistic Insights and Causality

The Paal-Knorr synthesis proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a dihydroxy-tetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring.[4][6] The reaction is typically acid-catalyzed.

Advantages of Route B
  • Regiocontrol: By carefully choosing the 1,4-dicarbonyl precursor, it is possible to achieve a specific substitution pattern on the pyrrole ring, potentially avoiding the isomer issues seen in Route A.

  • Milder Conditions: The Paal-Knorr condensation itself can often be carried out under relatively mild conditions.

Disadvantages of Route B
  • Availability of Starting Materials: The synthesis of appropriately substituted 1,4-dicarbonyl compounds can be challenging and may require multiple steps.[6]

  • Longer Synthesis: If the sulfonamide group is not incorporated in the initial ring formation, the subsequent functionalization steps can significantly increase the overall length of the synthesis.

Head-to-Head Comparison

FeatureRoute A: Direct SulfonationRoute B: Paal-Knorr Synthesis
Number of Steps 2 (from 1-methylpyrrole)1 (for pyrrole formation) + multiple subsequent steps
Overall Yield Moderate to low (due to isomer separation)Variable (highly dependent on the availability and synthesis of the dicarbonyl precursor)
Regioselectivity Poor (mixture of 2- and 3-isomers)Potentially high (defined by the structure of the 1,4-dicarbonyl)
Reagent Safety High (Chlorosulfonic acid is highly corrosive)Moderate (depends on the specific reagents used for dicarbonyl synthesis)
Scalability Challenging due to purification of isomersPotentially more scalable if an efficient route to the dicarbonyl is available
Starting Material Cost 1-Methylpyrrole is relatively inexpensive.Cost of the 1,4-dicarbonyl precursor can be high or require in-house synthesis.

Conclusion and Recommendations

The choice between Route A and Route B for the synthesis of 1-methyl-1H-pyrrole-2-sulfonamide depends heavily on the specific needs and capabilities of the research lab.

Route A (Direct Sulfonation) is a more direct and atom-economical approach if a mixture of isomers can be tolerated or if an efficient method for their separation is available. It is likely the preferred route for small-scale exploratory synthesis where rapid access to the compound, even in lower yields, is the primary goal. However, the poor regioselectivity and the use of hazardous reagents are significant drawbacks.

Route B (Paal-Knorr Synthesis) offers the potential for superior regiocontrol, which is a critical advantage for producing a single, well-defined product. This route is more strategic for larger-scale synthesis or when isomeric purity is paramount. The main hurdle for this approach is the accessibility of the required 1,4-dicarbonyl precursor. If a suitable dicarbonyl is commercially available or can be synthesized efficiently, the Paal-Knorr route may ultimately be the more robust and reliable method.

For drug development professionals, where purity and scalability are of utmost importance, investing in the development of a reliable Paal-Knorr synthesis (Route B) with a well-chosen dicarbonyl precursor would likely be the more prudent long-term strategy. For academic researchers or those in early-stage discovery, the expediency of the direct sulfonation approach (Route A) might be more practical, provided the challenges of isomer separation are addressed.

References

  • Polystyrenesulfonate-catalyzed synthesis of novel pyrroles through Paal-Knorr reaction. Chemistry Central Journal. [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]

  • Synthesis of pyrrole derivatives using aldehyde and 1,3 dicarbonyl compounds. ResearchGate. [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis - Wikipedia. Wikipedia. [Link]

  • Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile | Request PDF. ResearchGate. [Link]

  • Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. [Link]

  • Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? | Request PDF. ResearchGate. [Link]

Sources

Safety Operating Guide

1-methyl-1H-pyrrole-2-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic building blocks like 1-methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3) requires moving beyond generic waste management. In drug development and advanced chemical synthesis, true laboratory safety is rooted in a mechanistic understanding of a molecule's end-of-life environmental impact.

Because this compound features both an electron-rich pyrrole ring and a sulfonamide moiety (-SO₂NH₂), improper disposal can lead to the atmospheric release of toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[1][2]. This guide provides a self-validating, step-by-step operational protocol for the safe containment, segregation, and ultimate thermal destruction of 1-methyl-1H-pyrrole-2-sulfonamide, ensuring strict compliance with environmental regulations.

Part 1: Quantitative Data & Hazard Profile

Before initiating any disposal workflow, it is critical to understand the physicochemical parameters that dictate the compound's behavior in waste streams. Below is the consolidated operational data for 1-methyl-1H-pyrrole-2-sulfonamide[3][4].

ParameterOperational Value / GuidelineRegulatory Source / Rationale
Chemical Name 1-methyl-1H-pyrrole-2-sulfonamideIUPAC Nomenclature
CAS Number 1367950-51-3Chemical Abstracts Service
Molecular Weight 160.19 g/mol Determines stoichiometric combustion oxygen demand
Primary GHS Hazards H302, H315, H319, H335[1]
Waste Classification Non-Halogenated Organic Waste [2]
Required Disposal Method High-Temperature Incineration (>1000°C)Prevents formation of SOx/NOx and toxic heterocycles
SAA Accumulation Limit Up to 55 gallons (General HazWaste)EPA 40 CFR 262.15[5]

Part 2: The Causality of Chemical Disposal

Why do we mandate high-temperature incineration over chemical neutralization? The carbon-sulfur and carbon-nitrogen bonds within the pyrrole-sulfonamide framework are highly stable. Attempting to neutralize this compound via alkaline hydrolysis or bleach oxidation in the lab often results in incomplete degradation, potentially yielding toxic intermediate breakdown products[6].

By routing this chemical to a licensed high-temperature incinerator (>1000°C), we provide the necessary activation energy to completely cleave the aromatic and sulfonamide bonds, reducing the molecule to basic elemental gases (CO₂, H₂O, SO₂, NO₂). Because SO₂ and NO₂ are severe respiratory hazards and environmental pollutants, the incineration facility must be equipped with an alkaline flue gas scrubber to capture and neutralize these acidic gases into harmless solid salts before atmospheric release[2].

Part 3: Self-Validating Disposal Protocol

To build a culture of absolute safety, this protocol operates as a self-validating system . Every critical action is paired with a verifiable checkpoint to ensure zero-defect execution.

Phase 1: Point-of-Generation Segregation

Causality: Sulfonamides can react exothermically with strong oxidizing agents (e.g., peroxides, nitric acid). Segregation prevents spontaneous in-drum reactions.

  • Classify the Waste: Designate the waste as "Non-Halogenated Organic Waste" (provided it has not been dissolved in halogenated solvents like DCM or Chloroform).

  • Isolate: Ensure the designated waste carboy contains absolutely no strong acids, bases, or oxidizers.

  • Validation Checkpoint: The Micro-Scale Compatibility Test. Before adding a large volume of 1-methyl-1H-pyrrole-2-sulfonamide solution to a bulk waste carboy, extract 1 mL of the bulk waste and mix it with 1 mL of your chemical waste in a separate, isolated vial. Monitor for 5 minutes. If no heat, bubbling, or fuming occurs, proceed with the bulk transfer.

Phase 2: Containment and SAA Management

Causality: Regulatory compliance relies on accurate tracking from the moment a chemical becomes "waste."

  • Containment: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) container. Do not use metal containers, as trace sulfur compounds can cause long-term corrosion.

  • Labeling: Affix a label that explicitly reads "Hazardous Waste." List "1-methyl-1H-pyrrole-2-sulfonamide" as the primary constituent. Do not use abbreviations.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray capable of holding 110% of the container's volume).

  • Validation Checkpoint: The Tactile pH Test. After sealing the container, wipe the exterior with a damp piece of universal pH indicator paper. A neutral reading (pH ~7) validates that no micro-spills occurred on the threading or exterior during the transfer process.

Phase 3: Institutional Dispatch & Destruction

Causality: Chain of custody must be maintained until the molecule is physically destroyed to prevent environmental liability.

  • Dispatch: Submit a waste pickup request to your Environmental Health & Safety (EHS) department or a licensed [3] before the SAA reaches its 55-gallon regulatory limit.

  • Destruction: The vendor will transport the waste to a commercial rotary kiln incinerator.

  • Validation Checkpoint: The Certificate of Destruction (CoD). The workflow is not complete when the waste leaves your lab. You must obtain and digitally archive the CoD from the disposal facility. This document mathematically reconciles your lab's generated waste with the facility's destroyed volume, closing the regulatory loop.

Part 4: Disposal Workflow Visualization

Below is the logical pathway for the lifecycle of 1-methyl-1H-pyrrole-2-sulfonamide waste, illustrating the transition from laboratory generation to safe environmental emission.

G Start Waste Generation: 1-methyl-1H-pyrrole-2-sulfonamide Segregation Waste Segregation (Non-Halogenated Organic) Start->Segregation Collect & Classify Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Label & Store Transport Licensed HazMat Transport (EPA RCRA Compliant) Storage->Transport Dispatch Incineration High-Temp Incineration (>1000°C) Transport->Incineration Destroy Scrubber Alkaline Flue Gas Scrubber (Neutralizes SOx/NOx) Incineration->Scrubber Exhaust Gas Ash Ash to Secure Landfill Incineration->Ash Solid Residue

Figure 1: End-to-end disposal workflow for 1-methyl-1H-pyrrole-2-sulfonamide.

References

  • Title: Hazardous Waste Management under the Resource Conservation and Recovery Act (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling 1-methyl-1H-pyrrole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks requires more than just a cursory glance at a generic safety sheet. To ensure absolute safety and operational efficiency, laboratory professionals must understand the causality behind every safety protocol.

Below is the comprehensive, mechanistically grounded guide for the safe handling, operational processing, and disposal of 1-Methyl-1H-pyrrole-2-sulfonamide .

Section 1: Mechanistic Hazard Profile

1-Methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3 | SMILES: O=S(C1=CC=CN1C)(N)=O) is a specialized compound frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and potassium-competitive acid blockers[1][2].

While a highly exhaustive, chemical-specific SDS may not always be available for novel research quantities, its hazard profile is reliably extrapolated from its functional groups[2]:

  • H302 (Harmful if swallowed): The sulfonamide group acts as a strong hydrogen bond donor/acceptor, enhancing gastrointestinal absorption and bioavailability.

  • H315 & H319 (Skin/Eye Irritation): The compound's polarity allows it to interact with and disrupt mucosal membranes and the lipid bilayer of the skin[3].

  • H335 (Respiratory Irritation): As a finely milled dry powder, it poses a significant inhalation risk. The micro-particulates can cause physical abrasions and chemical irritation in the respiratory tract[3].

Exposure cluster_0 Primary Exposure Routes cluster_1 Targeted PPE Interventions C 1-Methyl-1H-pyrrole-2-sulfonamide (CAS: 1367950-51-3) Inh Inhalation (Aerosolized Powder) C->Inh Der Dermal Absorption (DMSO Carrier) C->Der Ocu Ocular Contact (Splashes/Dust) C->Ocu Resp Fume Hood / N95 Respirator Inh->Resp Glov Butyl Rubber Gloves (DMSO Resistant) Der->Glov Gog Chemical Splash Goggles Ocu->Gog

Mechanistic pathways of exposure to 1-methyl-1H-pyrrole-2-sulfonamide and corresponding PPE.

Section 2: The Causality of Personal Protective Equipment (PPE)

A critical error in laboratory safety is treating all chemical states identically. The PPE required for this compound changes drastically depending on whether it is handled as a dry powder or reconstituted in a solvent like Dimethyl Sulfoxide (DMSO). DMSO acts as a "Trojan horse," rapidly penetrating the dermal layer and carrying dissolved solutes directly into the bloodstream.

Table 1: State-Dependent PPE Matrix

Protective GearDry Powder HandlingDMSO Solution HandlingMechanistic Rationale (The "Why")
Gloves Standard Nitrile (Min 4 mil)Butyl Rubber or Laminated FilmNitrile provides adequate protection against dry powders. However, DMSO permeates standard nitrile in <10 minutes[4][5]. Butyl rubber provides >480 minutes of breakthrough resistance against DMSO[4][5].
Eye Protection Safety Glasses (Side Shields)Chemical Splash GogglesSolutions pose a droplet splash hazard. The sulfonamide group causes severe ocular irritation (H319) upon contact[3].
Respiratory N95 / FFP2 (if outside hood)Not required if inside hoodDry powder easily aerosolizes, risking inhalation (H335)[3]. Solutions do not aerosolize unless vigorously sonicated.
Body Standard Lab CoatFluid-Resistant Lab CoatPrevents accumulation of dust on personal clothing and repels minor solvent splashes.

Section 3: Operational Workflows

Protocol 1: Safe Weighing and Aliquoting (Dry Powder)
  • Preparation: Ensure the ducted chemical fume hood or Class II Type B2 biological safety cabinet is operational. Line the weighing area with anti-static weighing paper to prevent powder dispersion.

  • PPE Verification: Don standard nitrile gloves, safety glasses, and a lab coat.

  • Handling: Use a static-free, grounded micro-spatula. The pyrrole ring can hold a static charge, causing the fine powder to "jump" and aerosolize upon transfer.

  • Transfer: Weigh the required mass into a pre-tared, sealable amber glass vial. Seal the vial tightly before removing it from the ventilated enclosure.

Protocol 2: Reconstitution in High-Penetration Solvents (DMSO/DMF)
  • Solvent Selection: 1-methyl-1H-pyrrole-2-sulfonamide is highly soluble in DMSO due to the hydrogen-bonding capacity of the sulfonamide group.

  • PPE Upgrade (Critical Step): Switch from standard nitrile to Butyl rubber gloves before handling DMSO[4].

  • Reconstitution: Inject the solvent directly into the sealed vial through a septum using a syringe, or open the vial only within the fume hood.

  • Dissolution: Gently vortex the solution. If sonication is required to achieve complete dissolution, ensure the vial is tightly capped to prevent the creation of inhalable micro-droplets.

Section 4: Spill Response & Containment Logic

If a spill occurs, the physical state of the compound dictates your immediate response.

SpillResponse Start Spill Identified Assess Assess Physical State Start->Assess Powder Dry Powder Spill Assess->Powder Solution Solution Spill (e.g., DMSO/DMF) Assess->Solution Wet Dampen with Water (Prevent Aerosolization) Powder->Wet Absorb Apply Inert Absorbent (Sand/Vermiculite) Solution->Absorb Collect Collect in Hazardous Waste Container Wet->Collect Absorb->Collect Clean Wash Area with Soap and Water Collect->Clean Dispose EPA-Compliant Incineration Clean->Dispose

Step-by-step operational logic for containing and neutralizing chemical spills.

  • For Dry Powder Spills: Do not sweep dry powder, as the mechanical action will aerosolize the chemical. Lightly dampen the spill area with water or a mild solvent mixture to bind the powder[6], then wipe it up with absorbent pads.

  • For Solution Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust if strong oxidizing agents are nearby[6].

Section 5: Environmental Management and Disposal Plan

Proper disposal is a critical aspect of regulatory compliance. Sulfonamide derivatives must not be disposed of in standard wastewater systems, as they can persist and disrupt aquatic ecosystems[7].

  • Waste Segregation: Collect all 1-methyl-1H-pyrrole-2-sulfonamide waste (pure compound, contaminated labware, and solvent mixtures) in a dedicated, clearly labeled hazardous waste container[6]. Ensure it is strictly segregated from strong acids, bases, and oxidizing agents[6].

  • Containerization: Use leak-proof, chemically compatible containers (e.g., high-density polyethylene, HDPE)[6].

  • EPA-Aligned Disposal: The EPA recommends thermal destruction (high-temperature incineration) in a permitted hazardous waste incinerator for complex heterocyclic and sulfonamide-containing organic waste[8][9]. This process ensures the complete cleavage of the stable pyrrole and sulfonamide bonds, preventing environmental contamination[8].

References

  • Title: Methyl sulfonamide | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [1] Title: CAS:1367950-51-3, 1-Methyl-1H-pyrrole-2-sulfonamide-毕得医药. Source: bidepharm.com. URL: 1

  • [2] Title: 1H-Pyrrole-2-sulfonic acid|84864-63-1|C4H5NO3S - Benchchem. Source: benchchem.com. URL: 2

  • [3] Title: 63636-89-5|Pyridine-2-sulfonamide|BLD Pharm. Source: bldpharm.com. URL: 3

  • [6] Title: Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals - Benchchem. Source: benchchem.com. URL: 6

  • [4] Title: CHEMICAL GLOVE RESISTANCE GUIDE. Source: mscdirect.com. URL: 4

  • [8] Title: Proper Disposal of FPrSA (Heptafluoropropane-1-sulfonamide): A Guide for Laboratory Professionals - Benchchem. Source: benchchem.com. URL:8

  • [5] Title: Esko Glove Chemical Resistance Chart - eskosafety. Source: eskosafety.com. URL:5

  • [9] Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. Source: epa.gov. URL: 9

  • [7] Title: Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS - EPA. Source: epa.gov. URL: 7

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.